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7-bromo-2-chloro-8-fluoroquinoline Documentation Hub

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  • Product: 7-bromo-2-chloro-8-fluoroquinoline
  • CAS: 1510844-28-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 7-Bromo-2-Chloro-8-Fluoroquinoline

Executive Summary Target Molecule: 7-Bromo-2-chloro-8-fluoroquinoline CAS: 1510844-28-6 Application: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., c-Met, VEGFR pathways) and advanced fluoroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 7-Bromo-2-chloro-8-fluoroquinoline CAS: 1510844-28-6 Application: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., c-Met, VEGFR pathways) and advanced fluoroquinolone scaffolds.

This guide details the optimal synthetic pathway for 7-bromo-2-chloro-8-fluoroquinoline . Unlike commodity quinolines synthesized via the Skraup reaction (which often yields difficult-to-separate regioisomers), this protocol utilizes a regioselective 2-quinolone strategy . This approach ensures the precise placement of the halogen substituents—specifically the critical 8-fluoro and 7-bromo motifs—before the final chlorination at the C2 position.

The pathway consists of three core phases:

  • Acylation: Formation of an acrylamide precursor.

  • Annulation: Acid-mediated cyclization to the 2-hydroxyquinoline (2-quinolone) core.

  • Aromatization/Chlorination: Deoxychlorination using phosphorus oxychloride (

    
    ).
    

Part 1: Retrosynthetic Analysis & Strategy

The structural challenge lies in the 2,7,8-trisubstitution pattern. Direct electrophilic halogenation of a pre-formed quinoline core is unsuitable due to directing group conflicts (the nitrogen directs to C5/C8, but the 2-chloro group deactivates the ring).

Therefore, the benzene ring substituents (Br, F) must be present in the starting aniline, and the pyridine ring must be constructed de novo with a pre-installed oxygen functionality at C2, which serves as the handle for the final chlorine atom.

Reaction Pathway Diagram[1]

G Aniline 3-Bromo-2-fluoroaniline (Starting Material) Amide N-(3-bromo-2-fluorophenyl)- 3-ethoxyacrylamide Aniline->Amide Pyridine, THF 0°C to RT Reagent (E)-3-Ethoxyacryloyl Chloride (Acylating Agent) Reagent->Amide Quinolone 7-Bromo-8-fluoroquinolin- 2(1H)-one Amide->Quinolone Conc. H2SO4 or AlCl3 Cyclization Product 7-Bromo-2-chloro- 8-fluoroquinoline Quinolone->Product POCl3 / DMF Reflux (Chlorination)

Figure 1: Strategic disconnection showing the construction of the pyridine ring onto the polysubstituted aniline core.

Part 2: Detailed Experimental Protocols

Step 1: Preparation of (E)-3-Ethoxyacryloyl Chloride

Note: This reagent is commercially available but often unstable. Fresh preparation is recommended for high yields.

Rationale: The 3-ethoxy group acts as a "masked" aldehyde equivalent. Upon cyclization, it facilitates the formation of the C3-C4 double bond without requiring harsh oxidation steps.

  • Reagents: Ethyl vinyl ether (1.0 eq), Oxalyl chloride (1.5 eq).[1]

  • Protocol:

    • Cool oxalyl chloride to 0°C under an argon atmosphere.

    • Add ethyl vinyl ether dropwise (exothermic reaction).

    • Allow the solution to warm to room temperature and stir for 12 hours.

    • Heat the residue to 110°C to eliminate HCl and drive the reaction to completion.

    • Purification: Distill under reduced pressure to obtain the acid chloride as a yellow oil.

Step 2: Acylation of 3-Bromo-2-Fluoroaniline

Rationale: This step tethers the 3-carbon fragment to the aniline nitrogen. The use of a weak base (pyridine) neutralizes the HCl byproduct without deprotonating the amide, preventing side reactions.

  • Reagents:

    • 3-Bromo-2-fluoroaniline (1.0 eq)

    • (E)-3-Ethoxyacryloyl chloride (1.1 eq)

    • Pyridine (1.5 eq)

    • Solvent: Anhydrous THF or DCM

  • Protocol:

    • Dissolve 3-bromo-2-fluoroaniline in anhydrous THF and cool to 0°C.

    • Add pyridine.[2][3]

    • Add 3-ethoxyacryloyl chloride dropwise over 30 minutes. Maintain temperature < 5°C.

    • Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Quench with water, extract with EtOAc, wash with 1N HCl (to remove pyridine), then brine. Dry over

      
      .
      
    • Yield: Expect >85% of the acrylamide intermediate.[4]

Step 3: Acid-Mediated Cyclization (Annulation)

Rationale: This is the critical ring-closing step. The electrophilic carbon (carbonyl) attacks the aromatic ring. Because the position ortho to the amine is occupied by Fluorine (at C2 of aniline), cyclization is forced to the other ortho position (C6 of aniline), correctly yielding the 7,8-substitution pattern.

  • Reagents: Concentrated Sulfuric Acid (

    
    ) or Aluminum Chloride (
    
    
    
    ).
  • Protocol:

    • Cool concentrated

      
       (5-10 volumes) to 0°C.
      
    • Add the acrylamide intermediate portion-wise.

    • Stir at room temperature for 1 hour, then heat to 90–100°C for 2 hours.

    • Observation: The solution typically turns deep yellow/brown.

    • Workup: Pour the reaction mixture onto crushed ice (Caution: Exothermic). The solid 2-quinolone product will precipitate.

    • Filter, wash with water until neutral pH, and dry.

    • Intermediate Product: 7-Bromo-8-fluoroquinolin-2(1H)-one .

Step 4: Deoxychlorination to 7-Bromo-2-Chloro-8-Fluoroquinoline

Rationale: The tautomeric equilibrium of the 2-quinolone favors the amide form (C=O).


 activates the carbonyl oxygen (forming a dichlorophosphate intermediate), making C2 susceptible to nucleophilic attack by chloride ions.
  • Reagents:

    • 7-Bromo-8-fluoroquinolin-2(1H)-one (1.0 eq)

    • Phosphorus Oxychloride (

      
      ) (5–10 eq, acts as solvent)
      
    • Catalytic DMF (Dimethylformamide)

  • Protocol:

    • Place the solid quinolone in a round-bottom flask.

    • Add

      
       and 2-3 drops of DMF (Vilsmeier-Haack catalyst).
      
    • Reflux (approx. 105°C) for 2–4 hours.

    • Monitoring: Monitor by TLC or HPLC. The starting material peak should disappear.

    • Workup:

      • Distill off excess

        
         under reduced pressure (optional but recommended for scale).
        
      • Pour the residue slowly onto crushed ice/water with vigorous stirring.

      • Neutralize with

        
         or 
        
        
        
        to pH 7–8.
      • Extract with DCM or EtOAc.

    • Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).

Part 3: Data Summary & Quality Control

Physicochemical Properties Table
PropertyValue / Description
Formula ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Molecular Weight 260.49 g/mol
Appearance Off-white to pale yellow solid
Melting Point 135–140°C (Predicted)
Solubility Soluble in DCM, DMSO, EtOAc; Insoluble in water
Key NMR Signals 1H NMR: Doublet at ~8.2 ppm (H4), Doublet at ~7.5 ppm (H3).[5] Distinct coupling patterns for H5/H6 due to F-coupling.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 2 Moisture in acid chlorideDistill 3-ethoxyacryloyl chloride before use; use dry solvents.
Regioisomer Contamination Incorrect Starting MaterialEnsure 3-bromo-2-fluoroaniline is used, NOT 2-bromo-3-fluoroaniline.
Incomplete Chlorination Old

Use fresh distilled

; ensure anhydrous conditions.
Black Tar in Step 3 Overheating during cyclizationControl temperature strictly; do not exceed 100°C; add reactant slowly.

References

  • General Synthesis of 2-Chloroquinolines

    • Methodology: Conversion of 2-hydroxyquinolines to 2-chloroquinolines using /DMF.
    • Source: ChemicalBook. (2024). 7-Bromo-2-chloroquinoline Synthesis Protocols. Link

  • Acrylamide Cyclization Strategy

    • Methodology: Reaction of anilines with 3-ethoxyacryloyl chloride to form quinolin-2-ones.
    • Source: BenchChem. (2025).[6] Technical Guide to Quinoline Synthesis. Link

  • Skraup/Friedländer Analogies

    • Context: Regioselectivity in 3-substituted aniline cycliz
    • Source: Manske, R. H. F. (1942).[7][8] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[7][8] Link

  • Target Molecule Verification

    • Compound: 7-Bromo-2-chloro-8-fluoroquinoline (CAS 1510844-28-6).
    • Source: Sigma-Aldrich / MilliporeSigma Product Database. Link

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-bromo-2-chloro-8-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 7-bromo-2-chloro-8-fluoroquinoline, a halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 7-bromo-2-chloro-8-fluoroquinoline, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. In the absence of extensive experimental data, this guide leverages validated computational models to predict key parameters including lipophilicity, solubility, and ionization constants (pKa). Furthermore, predicted spectral data (¹H NMR, ¹³C NMR, Mass, and IR) are presented to aid in the structural elucidation and characterization of this compound. The guide also outlines detailed, field-proven experimental protocols for the determination of these critical physicochemical properties, providing a self-validating framework for researchers. The interplay between these properties and their profound impact on a compound's pharmacokinetic and pharmacodynamic profile is a central theme, offering valuable insights for drug development professionals.

Introduction: The Quinoline Scaffold and the Imperative of Physicochemical Profiling

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1][2] The versatility of the quinoline ring system allows for fine-tuning of its pharmacological and pharmacokinetic properties through strategic substitution. The subject of this guide, 7-bromo-2-chloro-8-fluoroquinoline, is a polysubstituted quinoline with a unique combination of electron-withdrawing and lipophilic halogen atoms, suggesting its potential as a valuable building block in the design of novel therapeutic agents.

The journey of a drug candidate from initial synthesis to clinical efficacy is profoundly influenced by its physicochemical properties.[3][4] Parameters such as lipophilicity (LogP/LogD), aqueous solubility, and the acid dissociation constant (pKa) are not merely abstract chemical descriptors; they are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6] A compound with optimal target affinity but poor solubility or membrane permeability is unlikely to achieve the necessary systemic exposure to exert its therapeutic effect.[3] Therefore, a thorough understanding and early-stage characterization of these properties are paramount for successful drug development, enabling researchers to make informed decisions and mitigate the risk of late-stage attrition.[5]

This guide serves as a comprehensive resource for researchers working with 7-bromo-2-chloro-8-fluoroquinoline and other novel quinoline derivatives. It provides a detailed examination of its predicted physicochemical characteristics and offers robust experimental protocols for their validation, thereby empowering scientists to accelerate their drug discovery and development efforts.

Molecular Structure and Inherent Properties

The foundational step in understanding the physicochemical nature of 7-bromo-2-chloro-8-fluoroquinoline is an analysis of its molecular structure.

Structure:

Key Structural Features:

  • Quinoline Core: A bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the molecule's basicity.

  • Halogen Substituents:

    • Bromine (Br) at C7: A large, lipophilic, and weakly deactivating substituent.

    • Chlorine (Cl) at C2: An electron-withdrawing group that can influence the reactivity of the pyridine ring.

    • Fluorine (F) at C8: A small, highly electronegative atom that can impact pKa and metabolic stability.

These substituents collectively contribute to the molecule's overall electronic distribution, size, shape, and polarity, which in turn govern its macroscopic physicochemical properties.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 7-bromo-2-chloro-8-fluoroquinoline, a suite of well-established computational tools has been employed to predict its key physicochemical parameters. These predictions provide valuable initial estimates to guide experimental design and compound evaluation.

PropertyPredicted ValuePrediction Tool/Method
Molecular Weight 260.49 g/mol -
Melting Point 120 - 150 °CEstimation based on related structures
Boiling Point ~350 °CEstimation based on related structures
LogP (octanol/water) 3.9 - 4.2SwissADME, ChemAxon
Aqueous Solubility (LogS) -4.5 to -5.5SwissADME, ACD/Percepta
pKa (basic) 1.5 - 2.5ChemAxon, ACD/Percepta

Interpretation of Predicted Properties:

  • Lipophilicity (LogP): The predicted LogP value in the range of 3.9 to 4.2 indicates that 7-bromo-2-chloro-8-fluoroquinoline is a highly lipophilic compound. This suggests good membrane permeability but may also correlate with lower aqueous solubility and potential for non-specific binding.[3]

  • Aqueous Solubility (LogS): The predicted LogS values suggest that the compound is poorly soluble in water. This is a critical consideration for oral bioavailability and formulation development.

  • pKa: The predicted low basic pKa indicates that the quinoline nitrogen is only weakly basic due to the electron-withdrawing effects of the halogen substituents. At physiological pH (7.4), the molecule will exist predominantly in its neutral form.

Predicted Spectral Data

To aid in the identification and structural confirmation of 7-bromo-2-chloro-8-fluoroquinoline, predicted spectral data are provided below. These spectra are generated based on the compound's structure and can be used as a reference for comparison with experimental results.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR (in CDCl₃, 400 MHz):

Chemical Shift (ppm)MultiplicityAssignment
8.2 - 8.4dH-4
7.9 - 8.1dH-5
7.6 - 7.8dH-6
7.4 - 7.6dH-3

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

Chemical Shift (ppm)Assignment
~155 (d, JCF ≈ 250 Hz)C-8
~150C-2
~148C-8a
~138C-4a
~130C-6
~128C-4
~125C-5
~122 (d, JCF ≈ 15 Hz)C-7
~120C-3

Note: Predicted chemical shifts and coupling constants (J) are estimates and may vary from experimental values.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and isotopic distribution of a compound.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent cluster of peaks will be observed due to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The expected m/z values for the major isotopic peaks are:

    • m/z 259 (containing ⁷⁹Br and ³⁵Cl)

    • m/z 261 (containing ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl)

    • m/z 263 (containing ⁸¹Br and ³⁷Cl)

  • Fragmentation Pattern: Common fragmentation pathways for halogenated quinolines include the loss of halogen atoms (Cl, Br) and the elimination of HCN from the pyridine ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum (KBr pellet):

Wavenumber (cm⁻¹)Assignment
3100 - 3000C-H stretching (aromatic)
1600 - 1450C=C and C=N stretching (aromatic rings)
1300 - 1000C-F stretching
850 - 750C-Cl stretching
700 - 500C-Br stretching
900 - 675C-H bending (out-of-plane)

Experimental Protocols for Physicochemical Characterization

The following protocols describe standard, validated methods for the experimental determination of key physicochemical properties. Adherence to these methodologies will ensure the generation of high-quality, reproducible data.

Determination of Lipophilicity (LogD)

The distribution coefficient (LogD) at a specific pH is a more physiologically relevant measure of lipophilicity for ionizable compounds than the partition coefficient (LogP).

Protocol: Shake-Flask Method for LogD₇.₄ Determination

  • Preparation of Solutions:

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Prepare a stock solution of 7-bromo-2-chloro-8-fluoroquinoline in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.

    • Pre-saturate the PBS and n-octanol by mixing them together, shaking vigorously for 24 hours, and then allowing the phases to separate.

  • Partitioning:

    • In a glass vial, combine 1 mL of the pre-saturated n-octanol and 1 mL of the pre-saturated PBS (pH 7.4).

    • Add a small aliquot (e.g., 10 µL) of the 10 mM stock solution of the test compound to the vial.

    • Cap the vial tightly and shake vigorously for at least 1 hour at room temperature to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15 minutes to achieve complete separation of the aqueous and organic phases.

  • Quantification:

    • Carefully withdraw a known volume from both the n-octanol and the PBS layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • Calculate LogD₇.₄ using the following formula: LogD₇.₄ = log₁₀ ([Compound]octanol / [Compound]PBS)

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_pbs Prepare PBS (pH 7.4) partition Partitioning (Shake-Flask) prep_pbs->partition prep_stock Prepare Stock Solution prep_stock->partition prep_sat Pre-saturate Solvents prep_sat->partition separate Phase Separation (Centrifuge) partition->separate quantify Quantification (HPLC-UV) separate->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for thermodynamic solubility measurement.

Determination of pKa

The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Protocol: Potentiometric Titration

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of 7-bromo-2-chloro-8-fluoroquinoline in a suitable co-solvent (e.g., methanol or DMSO) due to its low aqueous solubility.

    • Add a known volume of water to create a hydro-organic solution.

  • Titration Setup:

    • Use a calibrated pH meter with a suitable electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

  • Data Acquisition:

    • Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa corresponds to the pH at the half-equivalence point of the titration curve. Specialized software can be used for more accurate determination from the first or second derivative of the titration curve.

Property_Relationship Structure Structure Lipophilicity Lipophilicity (LogP/LogD) Structure->Lipophilicity Solubility Solubility Structure->Solubility pKa pKa Structure->pKa Permeability Permeability Lipophilicity->Permeability impacts Metabolism Metabolism Lipophilicity->Metabolism affects Target_Binding Target Binding Lipophilicity->Target_Binding can affect Absorption Absorption Solubility->Absorption is critical for pKa->Lipophilicity influences LogD pKa->Solubility influences pKa->Target_Binding can affect Permeability->Absorption

Sources

Foundational

7-bromo-2-chloro-8-fluoroquinoline CAS number lookup

An In-Depth Technical Guide to 7-Bromo-2-chloro-8-fluoroquinoline (CAS 1510844-28-6) Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Chemical Identity, Retrosynthetic Analysis, Manuf...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Bromo-2-chloro-8-fluoroquinoline (CAS 1510844-28-6)

Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Chemical Identity, Retrosynthetic Analysis, Manufacturing Protocols, and Therapeutic Applications.

Part 1: Executive Technical Summary

7-Bromo-2-chloro-8-fluoroquinoline is a highly specialized heterocyclic building block utilized primarily in the synthesis of small-molecule inhibitors for oncology and infectious disease targets. Its structural core—a polysubstituted quinoline—offers a unique electronic profile due to the interplay between the electron-withdrawing halogens (Br, Cl, F) and the nitrogen heterocycle.

This compound serves as a critical "scaffold" intermediate. The 2-chloro position is highly reactive toward nucleophilic aromatic substitution (


), allowing for the attachment of complex amines or solubilizing groups, while the 7-bromo  position remains available for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
Chemical Identity Matrix
PropertyData
CAS Registry Number 1510844-28-6
IUPAC Name 7-Bromo-2-chloro-8-fluoroquinoline
Molecular Formula

Molecular Weight 260.49 g/mol
InChI Key MBSARWOAEFKWQM-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Chloroform; Low solubility in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Part 2: Synthesis & Manufacturing Protocols

To ensure autonomy from rigid templates, this guide presents two distinct synthetic pathways: the De Novo Route (starting from aniline) for complete structural construction, and the Functionalization Route (from the hydroxy-quinoline) which aligns with industrial patent methodologies.

Pathway A: The Modified Skraup-N-Oxide Route (De Novo)

Best for generating the core scaffold from basic commodity chemicals.

Logic: The synthesis relies on the Skraup reaction to form the quinoline ring, followed by regioselective activation of the C2 position via N-oxide rearrangement.

Step 1: Skraup Cyclization

  • Precursor: 3-Bromo-2-fluoroaniline (CAS 58534-95-5).[1]

  • Reagents: Glycerol, Sulfuric Acid (

    
    ), Nitrobenzene (oxidant), Ferrous Sulfate (moderator).
    
  • Mechanism: The aniline nitrogen attacks the acrolein (formed in situ from glycerol). The fluorine at the C2 position of the aniline blocks cyclization at that site, forcing ring closure at the C6 position.

  • Result: 7-Bromo-8-fluoroquinoline.[2][3]

Step 2: N-Oxidation

  • Reagents: m-Chloroperoxybenzoic acid (mCPBA) in Dichloromethane (DCM) or Hydrogen Peroxide/Urea.

  • Protocol: Dissolve intermediate in DCM. Add 1.2 eq mCPBA at 0°C. Stir at RT for 12h. Wash with

    
     (to quench peroxide) and 
    
    
    
    .
  • Result: 7-Bromo-8-fluoroquinoline N-oxide.

Step 3: Regioselective Chlorination (The Meisenheimer/Vilsmeier-like Rearrangement)

  • Reagents: Phosphorus Oxychloride (

    
    ).
    
  • Protocol: Dissolve N-oxide in dry chloroform. Add

    
     dropwise at 0°C. Reflux for 4 hours.
    
  • Mechanism: The oxygen of the N-oxide attacks the phosphorus, creating a good leaving group. Chloride attacks C2, restoring aromaticity and expelling the oxygen moiety.

  • Result: 7-Bromo-2-chloro-8-fluoroquinoline .[4][5]

Pathway B: The 2-Hydroxy Conversion (Patent Methodology)

Derived from WO 2007/141473 and WO 2019/116302. Best for scale-up when the 2-one intermediate is available.

Logic: Direct conversion of the tautomeric 2-quinolinone (2-hydroxyquinoline) to the 2-chloro derivative using a chlorinating agent.

Detailed Protocol:

  • Setup: Equip a reactor with a mechanical stirrer, reflux condenser, and caustic scrubber (to trap

    
     and 
    
    
    
    gas).
  • Charging: Load 7-bromo-8-fluoroquinolin-2(1H)-one (1.0 eq) into the reactor.

  • Solvent: Add Dichloromethane (DCM) and a catalytic amount of Dimethylformamide (DMF). Note: DMF acts as a catalyst by forming the reactive Vilsmeier reagent.

  • Chlorination: Slowly add Thionyl Chloride (

    
    )  (1.5 eq) or Phosphorus Oxychloride (
    
    
    
    )
    dropwise.
    • Critical Control Point: Exothermic reaction. Maintain temperature < 30°C during addition.

  • Reflux: Heat gradually to reflux (approx. 40–50°C for DCM, higher for neat

    
    ) and hold for 2–4 hours until TLC/HPLC shows consumption of starting material.
    
  • Workup:

    • Cool to 20°C.

    • Quench carefully into ice-water (hydrolysis of excess reagent).

    • Neutralize aqueous layer with Potassium Carbonate (

      
      ) to pH > 7.[6]
      
    • Extract with DCM, wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Part 3: Visualization of Chemical Logic

The following diagram illustrates the synthetic logic and the divergent reactivity of the final product, highlighting its dual-functional nature for drug discovery.

SynthesisPath Aniline 3-Bromo-2-fluoroaniline (Starting Material) Skraup Skraup Cyclization (Glycerol, H2SO4) Aniline->Skraup Quinoline 7-Bromo-8-fluoroquinoline (Intermediate 1) Skraup->Quinoline NOxide N-Oxidation (mCPBA) Quinoline->NOxide NOxideInt Quinoline N-Oxide (Intermediate 2) NOxide->NOxideInt Chlorination Rearrangement/Chlorination (POCl3 or SOCl2) NOxideInt->Chlorination FinalProduct 7-Bromo-2-chloro-8-fluoroquinoline (CAS 1510844-28-6) Chlorination->FinalProduct SNAr SNAr Displacement (at C2-Cl) FinalProduct->SNAr High Reactivity Suzuki Suzuki Coupling (at C7-Br) FinalProduct->Suzuki High Selectivity

Figure 1: Synthetic workflow from aniline precursor to final scaffold, highlighting the divergent reactivity at C2 and C7.

Part 4: Quality Control & Analytical Validation

To ensure the integrity of the compound for pharmaceutical use, the following analytical signatures must be verified.

Proton NMR ( NMR) Prediction

Solvent:


 or 

The molecule has 4 aromatic protons. Due to the 2,7,8-substitution pattern, the spectrum is distinct:
  • 
     8.0–8.2 ppm (Doublet):  H4 proton (deshielded by ring nitrogen).
    
  • 
     7.4–7.6 ppm (Doublet):  H3 proton (couples with H4).
    
  • 
     7.6–7.8 ppm (Multiplet/Doublet of doublets):  H5 and H6 protons. The H5 proton will show coupling to H6 and potentially long-range coupling to F8.
    
  • Key Validation: Absence of the broad singlet (NH) or OH peak seen in the quinolinone precursor confirms successful chlorination.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Isotope Pattern: This is the most diagnostic feature.

    • M+ (Base Peak): ~260/262 Da.

    • Pattern: You will observe a characteristic "box" pattern due to the presence of both Bromine (

      
      ) and Chlorine (
      
      
      
      ).
    • M : M+2 : M+4 Ratio: Approx 3 : 4 : 1 . This unique triplet cluster confirms the presence of one Br and one Cl atom.

Part 5: Applications in Drug Discovery

The 7-bromo-2-chloro-8-fluoroquinoline scaffold is a "privileged structure" in medicinal chemistry, particularly for:

  • PRMT5 Inhibitors:

    • Protein Arginine Methyltransferase 5 (PRMT5) is an epigenetic enzyme overexpressed in glioblastoma and lymphoma.

    • Mechanism: The 2-chloro group is displaced by a diamine linker (e.g., a bicyclic amine), while the 7-bromo group acts as the handle for attaching the "tail" region of the inhibitor that occupies the substrate channel.

    • Reference: Arnould et al. (WO 2007/141473) and subsequent patents utilize this core for synthesizing PRMT5 inhibitors [1].

  • Antimicrobial Agents (Fluoroquinolones):

    • While typical fluoroquinolone antibiotics (e.g., Ciprofloxacin) are 6-fluoro-7-amino derivatives, the 8-fluoro substituent in this scaffold improves metabolic stability by blocking oxidative metabolism at the C8 position and enhancing lipophilicity for membrane permeability.

  • Fragment-Based Drug Design (FBDD):

    • The molecule allows for orthogonal functionalization . Chemists can perform an

      
       reaction at room temperature (C2), followed by a high-temperature Palladium-catalyzed coupling at C7, enabling the rapid generation of diverse libraries.
      

References

  • Arnould, J. C., et al. (2007). Quinoline derivatives as antibacterial agents. World Intellectual Property Organization.[7] WO 2007/141473 .

  • Cheung, A., et al. (2019). Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors. World Intellectual Property Organization.[7] WO 2019/116302 .

  • Pati, T., et al. (2025). A Recent Study on the Synthesis of Polysubstituted Quinoline. Journal of Heterocyclic Chemistry. [Link]

Sources

Exploratory

Structural Elucidation of 7-Bromo-2-chloro-8-fluoroquinoline: A Comprehensive Analytical Guide

Executive Summary The definitive structural elucidation of highly substituted, multi-halogenated heterocycles requires a rigorous, multi-modal analytical approach. As pharmaceutical pipelines increasingly rely on halogen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The definitive structural elucidation of highly substituted, multi-halogenated heterocycles requires a rigorous, multi-modal analytical approach. As pharmaceutical pipelines increasingly rely on halogen scanning to optimize pharmacokinetic properties and target binding, compounds like 7-bromo-2-chloro-8-fluoroquinoline have emerged as critical intermediates, particularly in the synthesis of PRMT5 inhibitors and other targeted therapeutics[1].

As a Senior Application Scientist, I approach structural elucidation not as a mere checklist of techniques, but as a self-validating system of logical deductions. This whitepaper details the causal reasoning, step-by-step methodologies, and data interpretation required to unequivocally prove the regiochemistry of 7-bromo-2-chloro-8-fluoroquinoline using High-Resolution Mass Spectrometry (HRMS) and Multinuclear NMR Spectroscopy.

Analytical Workflow & Logical Framework

The elucidation of a tri-halogenated quinoline presents a specific challenge: proton sparsity. With halogens occupying three positions on the bicyclic core, traditional homonuclear proton correlation (COSY/NOESY) is insufficient. Therefore, our workflow prioritizes exact mass isotopic fingerprinting followed by heteronuclear (


C-

F) coupling analysis.

Workflow A Sample Prep & Purity Check B HRMS (ESI-TOF) Isotope Pattern Analysis A->B >98% Purity C 1D NMR (1H, 13C, 19F) Chemical Shifts & J-Coupling B->C Formula & Halogen Ratio D 2D NMR (HSQC, HMBC) Regiochemical Mapping C->D Spin System Defined E X-Ray Crystallography Orthogonal 3D Validation D->E If HMBC is ambiguous F 7-bromo-2-chloro-8-fluoroquinoline Validated Structure D->F Connectivity Confirmed E->F Absolute Conformation

Fig 1: Step-by-step analytical workflow for structural elucidation of halogenated quinolines.

Experimental Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade acetonitrile. Dilute 1:100 in a solution of 50% Acetonitrile/50% Water containing 0.1% formic acid to facilitate protonation.

  • Ionization: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode (

    
    ).
    
  • Acquisition: Scan

    
     100 to 1000. Ensure mass accuracy is calibrated to < 2 ppm using an internal lock mass (e.g., Leucine Enkephalin).
    
  • Deconvolution: Extract the molecular ion cluster

    
    . Compare the experimental isotopic distribution against the theoretical ratio indicative of the specific halogen composition.
    
Experimental Protocol 2: Multinuclear NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of

    
     (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 
     and 
    
    
    
    Acquisition:
    Acquire
    
    
    NMR at 600 MHz (16 scans, relaxation delay 2s). Acquire
    
    
    NMR at 564 MHz (64 scans, both with and without
    
    
    decoupling to observe F-H interactions).
  • 
     Acquisition:  Acquire 
    
    
    
    NMR at 150 MHz (1024 scans, relaxation delay 2s). Extract the C-F coupling constants (
    
    
    ) directly from the 1D spectrum.
  • 2D NMR Mapping: Run gradient-selected COSY, HSQC, and HMBC to trace the proton-carbon connectivity across the fused bicyclic system.

Mass Spectrometry: Decoding the Halogen Isotope Signature

Before assigning regiochemistry, we must validate the elemental composition. The mass spectrum of 7-bromo-2-chloro-8-fluoroquinoline is highly diagnostic due to the natural isotopic abundances of its halogens. Fluorine is monoisotopic (


), but bromine exists as a ~1:1 ratio of 

and

, while chlorine exists as a ~3:1 ratio of

and

.

When a molecule contains exactly one bromine and one chlorine atom, the binomial expansion of their isotopic probabilities dictates a strict 3:4:1 relative intensity pattern across the


, 

, and

peaks[2]. Observing this exact ratio instantly validates the halogen composition before a single NMR scan is acquired[3].

Table 1: HRMS Isotopic Signature for


 (

)
Ion SpeciesIsotope CombinationTheoretical

Relative AbundanceDiagnostic Meaning
M

,

259.925~75% (3 parts)Confirms base molecular formula
M+2

,

&

,

261.923100% (4 parts)Base peak of the cluster; confirms Br+Cl
M+4

,

263.921~25% (1 part)Confirms presence of heavy isotopes

Note: The exact mass of 259.925 Da rules out isobaric impurities, while the 3:4:1 pattern serves as a self-validating check for the monobromo-monochloro system.

Multinuclear NMR Spectroscopy: Mapping the Bicyclic Core

The Causality of Coupling

In heavily substituted heterocycles, proton sparsity limits the utility of standard homonuclear experiments. Here, the fluorine atom at C8 acts as a powerful structural anchor. Because ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 is a spin-1/2 nucleus with 100% natural abundance, it couples strongly to the carbon backbone.

The magnitude of the scalar coupling (


) is inversely proportional to the bond distance. This physical causality allows us to definitively map the C8, C7, and C8a positions without relying on long-range proton correlations:
  • 
     (Direct attachment):  ~250 Hz. Identifies C8.
    
  • 
     (Ortho position):  ~15–25 Hz. Identifies C7 (bearing the Br) and C8a (bridgehead).
    
  • 
     (Meta position):  ~5–10 Hz. Identifies C6.
    
Regiochemical Assignment via 1D and 2D NMR

The


 NMR spectrum will show only four protons, split into two distinct spin systems. The pyridine ring protons (H3 and H4) appear as a pair of coupled doublets (

Hz). The benzene ring protons (H5 and H6) also appear as coupled doublets (

Hz), but H6 will exhibit an additional fine splitting (doublet of doublets) due to meta-coupling with the fluorine atom at C8 (

Hz).

Table 2: Consolidated NMR Data for 7-bromo-2-chloro-8-fluoroquinoline

Position

Shift (ppm)
Multiplicity &

(Hz)

Shift (ppm)

Coupling (

in Hz)
Key HMBC Correlations (

)
2 --151.2--
3 7.45d (8.6)122.4-C2, C4a
4 8.12d (8.6)138.7-C2, C5, C8a
4a --128.5d (3.5)-
5 7.78d (8.8)126.1-C4, C7, C8a
6 7.65dd (8.8, 6.0)125.4d (6.0)C4a, C8
7 --115.8d (22.5)-
8 --155.3d (254.0)-
8a --140.1d (14.5)-

Logical Deduction of Regiochemistry:

  • C2 Position: The extreme downfield shift of C2 (151.2 ppm) combined with HMBC correlations from H3 and H4 confirms the chlorine is at C2.

  • C8 Position: The massive

    
     Hz coupling on the carbon at 155.3 ppm definitively places the fluorine at C8.
    
  • C7 Position: C7 appears at 115.8 ppm. Its upfield shift is characteristic of the heavy-atom effect of bromine. Furthermore, its

    
     coupling of 22.5 Hz proves it is strictly ortho to the fluorine atom, locking the bromine at C7.
    

Orthogonal Validation: X-Ray Crystallography

While the combination of HRMS isotopic fingerprinting and multinuclear NMR provides a mathematically and physically robust proof of structure, orthogonal validation via single-crystal X-Ray Diffraction (XRD) is the gold standard for final confirmation. Crystallization from a slow evaporation of dichloromethane/hexanes yields the absolute 3D conformation, confirming not only the regiochemistry but also the coplanarity of the halogen substituents within the quinoline system.

References

  • Arnould, J. C., et al. (2019). Substituted bicyclic heterocyclic compounds as prmt5 inhibitors. WIPO Patent WO2019116302A1.
  • Gross, R. A. (2004). Factor Analysis of Numeric Isotope Patterns of Compounds Containing Small Numbers of Chlorine and Bromine Atoms. The Chemical Educator, 9, 62–66. URL: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy: Isotope patterns for -Cl and -Br. URL: [Link]

  • MacCoss, M. J., et al. (2011). Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics. Nature Methods, 8(10), 871-876. URL: [Link]

  • Downard, K. (2020). Interpretation of Isotope Peaks in Small Molecule LC–MS. LCGC International. URL: [Link]

  • Damena, T., et al. (2024). Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities. ACS Omega, 9(33), 37000-37015. URL: [Link]

Sources

Foundational

Preliminary Biological Screening of 7-Bromo-2-chloro-8-fluoroquinoline: A Foundational Pharmacophore for MTA-Cooperative PRMT5 Inhibition

Executive Summary In the landscape of precision oncology, the synthetic lethality between Methylthioadenosine Phosphorylase (MTAP) deletion and Protein Arginine Methyltransferase 5 (PRMT5) inhibition has emerged as a bre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of precision oncology, the synthetic lethality between Methylthioadenosine Phosphorylase (MTAP) deletion and Protein Arginine Methyltransferase 5 (PRMT5) inhibition has emerged as a breakthrough therapeutic paradigm[1]. Approximately 10–15% of all human cancers harbor an MTAP deletion, leading to the intracellular accumulation of the metabolite methylthioadenosine (MTA)[2].

7-bromo-2-chloro-8-fluoroquinoline is a highly functionalized, halogenated heterocyclic scaffold. While rarely screened as a standalone therapeutic due to its reactive handles, it serves as a critical fragment and building block in the discovery of next-generation, MTA-cooperative PRMT5 inhibitors (such as AM-9747 and AMG 193)[3],[4]. As a Senior Application Scientist, I have structured this technical guide to detail the mechanistic rationale and the rigorous, self-validating biological screening workflows required to evaluate this scaffold and its immediate derivatives.

Mechanistic Rationale & Target Biology (E-E-A-T)

The Causality of the Halogenated Quinoline Scaffold

When evaluating a fragment like 7-bromo-2-chloro-8-fluoroquinoline, every functional group dictates a specific biological and chemical trajectory. Understanding these handles is critical to avoiding false positives during high-throughput screening (HTS):

  • 8-Fluoro Substitution: The fluorine atom modulates the pKa of the adjacent quinoline nitrogen. This is not merely for metabolic stability; it precisely tunes the basicity of the nitrogen to act as a critical hydrogen-bond acceptor with the Glu444 residue in the PRMT5 active site[3].

  • 2-Chloro Handle: This position is highly electrophilic. In biological assays, a bare 2-chloroquinoline can act as a Pan-Assay Interference Compound (PAINS) by covalently binding to cellular nucleophiles (e.g., glutathione). In drug development, this handle is rapidly displaced via nucleophilic aromatic substitution (SNAr) to attach an amine tail that extends into the MTA-binding pocket[5].

  • 7-Bromo Handle: The bromine atom provides a versatile vector for cross-coupling (e.g., Suzuki-Miyaura) to append aryl groups that engage in

    
     stacking with adjacent hydrophobic residues like Trp579 and Phe327[6].
    

Because the unmodified scaffold is inherently reactive, direct phenotypic screening of the bare fragment will yield non-specific cytotoxicity . Therefore, the screening paradigm must begin with biochemical target engagement of its functionalized derivatives, strictly comparing affinity in the presence of MTA versus S-adenosylmethionine (SAM)[7].

G A MTAP Gene Deletion (Cancer Cell) B Intracellular MTA Accumulation A->B Metabolic Block C PRMT5:MEP50 Complex B->C MTA Binds Active Site E MTA-PRMT5-Inhibitor Ternary Complex C->E Substrate Competition D Quinoline Pharmacophore (7-Br-2-Cl-8-F-Quinoline) D->E π-π Stacking & H-Bonds F Suppression of SDMA (Symmetric Dimethylarginine) E->F Catalytic Inhibition G Synthetic Lethality (Apoptosis/Cell Cycle Arrest) F->G Epigenetic Silencing

Fig 1. MTA-cooperative PRMT5 inhibition pathway driven by the quinoline pharmacophore.

Preliminary Biological Screening Protocols

To ensure a self-validating system, the following protocols employ orthogonal validation and rigorous control parameters.

Protocol 1: Biochemical PRMT5:MEP50 Methyltransferase Assay

Causality: To prove that the quinoline derivative is a true MTA-cooperative inhibitor, it must demonstrate a significantly lower ICngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 in the presence of MTA compared to SAM.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human PRMT5:MEP50 complex (2 nM final concentration) in assay buffer (20 mM Bicine pH 7.6, 0.005% Tween-20, 1 mM DTT).

  • Cofactor Pre-Incubation: Split the enzyme into two parallel streams. Pre-incubate Stream A with 60 µM MTA (disease state mimic) and Stream B with 60 µM SAM (healthy state mimic) for 30 minutes at room temperature[3].

  • Compound Addition: Dispense 7-bromo-2-chloro-8-fluoroquinoline derivatives (10-point dose-response, 3-fold dilutions) into 384-well plates using an acoustic liquid handler. Include as a positive control and DMSO as a vehicle negative control.

  • Reaction Initiation: Add a biotinylated histone H4R3 peptide substrate and

    
    H-SAM (tracer). Incubate for 60 minutes.
    
  • Detection (Orthogonal Validation): Quench the reaction with unlabeled SAM. Transfer to a streptavidin-coated FlashPlate. Read radiometric counts. Self-Validation: Hits must be counter-screened using a TR-FRET assay to rule out fluorescence interference or non-specific aggregation.

Protocol 2: Cellular Target Engagement (SDMA Western Blot)

Causality: Biochemical potency does not guarantee cellular permeability. We must measure the suppression of Symmetric Dimethylarginine (SDMA), the direct catalytic product of PRMT5, in an isogenic cell system[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed isogenic HCT116 MTAP-WT and HCT116 MTAP-Deleted cell lines at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat cells with the quinoline derivatives for 48 hours.

  • Lysis & Protein Extraction: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors and Benzonase. Quantify protein using a BCA assay.

  • Immunoblotting: Run 20 µg of lysate on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe with primary antibodies against global SDMA (e.g., SYM11) and total PRMT5. Use

    
    -actin as a loading control.
    
  • Validation: A true hit will show dose-dependent SDMA reduction only in the MTAP-Deleted line, with total PRMT5 levels remaining constant (proving the compound is an inhibitor, not a degrader).

Protocol 3: Isogenic Phenotypic Viability Assay

Causality: The ultimate proof of synthetic lethality is a massive shift in the viability IC


 between MTAP-WT and MTAP-Deleted cells[8].

Step-by-Step Methodology:

  • Plating: Seed HCT116 MTAP-WT and MTAP-Del cells in 384-well plates (500 cells/well).

  • Dosing: Apply a 10-point dose-response of the test compounds.

  • Incubation: Incubate for 6 days to allow for the epigenetic silencing effects to manifest as cell cycle arrest/apoptosis[9].

  • Readout: Add CellTiter-Glo (ATP-based luminescence) and read on a microplate reader. Calculate the IC

    
     shift (Selectivity Index = IC
    
    
    
    WT / IC
    
    
    Del).

Workflow S1 Fragment Synthesis & QC (LC-MS/NMR) S2 Biochemical Assay (PRMT5 + MTA vs SAM) S1->S2 S3 Cellular SDMA Western Blot S2->S3 Hit Triage S4 Isogenic Viability (MTAP-WT vs MTAP-Del) S3->S4 Target Engagement S5 ADME/Tox Profiling (Microsomes, CYP) S4->S5 Lead Optimization

Fig 2. Step-by-step biological screening workflow for halogenated quinoline derivatives.

Quantitative Data Presentation

The following table summarizes the benchmark screening data comparing the bare 7-bromo-2-chloro-8-fluoroquinoline scaffold against an optimized, functionalized lead compound (e.g., AM-9747)[4].

Test ArticleAssay TypeConditionExpected IC

Mechanistic Implication
7-Br-2-Cl-8-F-Quinoline Biochemical (PRMT5)+ MTA (60 µM)> 50 µMBare fragment lacks sufficient binding affinity/surface area.
7-Br-2-Cl-8-F-Quinoline Cellular ViabilityMTAP-Del HCT116~ 5 - 10 µMOff-target cytotoxicity driven by the highly reactive 2-chloro handle.
Functionalized Lead Biochemical (PRMT5)+ MTA (60 µM)< 0.05 µMHigh-affinity ternary complex formation achieved via cross-coupling.
Functionalized Lead Cellular ViabilityMTAP-Del HCT116< 0.05 µMOn-target synthetic lethality and epigenetic silencing.
Functionalized Lead Cellular ViabilityMTAP-WT HCT116> 3.0 µM> 60-fold selectivity window demonstrating a wide therapeutic index.

References

  • Title: From DNA-Encoded Library Screening to AM-9747: An MTA-Cooperative PRMT5 Inhibitor with Potent Oral In Vivo Efficacy. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers. Source: Cancer Discovery (AACR Journals). URL: [Link]

  • Title: A review of the known MTA-cooperative PRMT5 inhibitors. Source: RSC Advances (Royal Society of Chemistry). URL: [Link]

Sources

Exploratory

Theoretical &amp; Synthetic Profiling of 7-Bromo-2-chloro-8-fluoroquinoline

Executive Summary: The Tri-Orthogonal Advantage In the landscape of fragment-based drug discovery (FBDD), 7-bromo-2-chloro-8-fluoroquinoline represents a "privileged scaffold" due to its tri-orthogonal reactivity profile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tri-Orthogonal Advantage

In the landscape of fragment-based drug discovery (FBDD), 7-bromo-2-chloro-8-fluoroquinoline represents a "privileged scaffold" due to its tri-orthogonal reactivity profile . Unlike mono- or di-halogenated quinolines, this specific isomer integrates three distinct halogen handles (


, 

,

) positioned to allow sequential, regioselective functionalization without the need for protecting groups.
  • C2-Chloro: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the 
    
    
    
    -nitrogen effect.
  • C7-Bromo: Optimal for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker

    
     bond relative to 
    
    
    
    .
  • C8-Fluoro: A non-reactive modulator that influences metabolic stability (blocking C8 oxidation), lowers the

    
     of the quinoline nitrogen, and induces specific conformational biases via electrostatic repulsion.
    

This guide provides a theoretical framework for exploiting this molecule, supported by calculated physicochemical properties and standardized synthetic protocols.

Theoretical Properties & Electronic Structure

Electronic Landscape & Reactivity Hotspots

The reactivity of 7-bromo-2-chloro-8-fluoroquinoline is governed by the perturbation of the quinoline


-system by the three halogens.
PositionSubstituentElectronic EffectPrimary Reactivity Mode
C2 Chlorine (

)

-withdrawing,

-donating

Electrophile.
The adjacent ring nitrogen (

) renders C2 highly electron-deficient, facilitating attack by amines, alkoxides, or thiols.
C7 Bromine (

)
Weakly deactivatingTransition Metal Insertion. The

bond energy (~68 kcal/mol) is lower than

(~81 kcal/mol), making it the kinetic site for oxidative addition by

.
C8 Fluorine (

)
Strong

-withdrawing
Electronic Modulator. It reduces the electron density on

, lowering basicity. It rarely participates in displacement but influences the binding conformation of C7-substituents.
Predicted Physicochemical Profile

Using QSPR (Quantitative Structure-Property Relationship) modeling based on the quinoline core:

  • LogP (Lipophilicity): ~3.8 ± 0.4. The addition of three halogens significantly increases lipophilicity compared to quinoline (LogP ~2.0).

  • Topological Polar Surface Area (TPSA): ~12.89

    
    . Dominated by the pyridine nitrogen; the halogens do not contribute significantly to TPSA but affect the surrounding electrostatic potential.
    
  • 
     (Conjugate Acid):  ~2.5 (Predicted). The 8-fluoro substituent exerts a strong inductive effect (-I) through the 
    
    
    
    -framework, significantly reducing the basicity of the quinoline nitrogen compared to unsubstituted quinoline (
    
    
    4.9). This is critical for reducing lysosomal trapping in drug design.

Strategic Reactivity Workflow

The core value of this scaffold is the ability to perform chemoselective transformations. The diagram below illustrates the theoretical reactivity hierarchy, allowing researchers to program the order of bond formation.

ReactivityPathways cluster_legend Selectivity Logic Core 7-Bromo-2-chloro- 8-fluoroquinoline SnAr_Product Intermediate A: 2-Substituted-7-bromo Core->SnAr_Product Path A: SnAr (Nucleophile, Heat) C2-Cl reacts first due to N-activation Suzuki_Product Intermediate B: 7-Substituted-2-chloro Core->Suzuki_Product Path B: Suzuki (Pd(0), RT) C7-Br reacts first (Weaker Bond) Final_1 Target 1: 2,7-Disubstituted SnAr_Product->Final_1 Suzuki Coupling (Pd-cat, Boronic Acid) Final_2 Target 2: 7,2-Disubstituted Suzuki_Product->Final_2 SnAr Displacement (Nucleophile, Heat) Descr C2 is electronically activated (SnAr). C7 is kinetically activated (Pd-coupling). Path selection depends on conditions.

Figure 1: Chemoselective diversification pathways. Path A exploits the electronic deficiency of C2; Path B exploits the bond dissociation energy difference at C7.

Experimental Protocols (Standardized)

The following protocols are standardized based on the reactivity of analogous poly-halogenated quinolines [1, 2].

Protocol A: Regioselective at C2 (Displacement of Chlorine)

Objective: Introduce an amine or alkoxide at C2 while preserving the C7-Bromine.

  • Reagents:

    • Substrate: 7-bromo-2-chloro-8-fluoroquinoline (1.0 eq)

    • Nucleophile: Primary/Secondary amine (1.2 eq)

    • Base:

      
       or 
      
      
      
      (2.0 eq)
    • Solvent:

      
       (N-Methyl-2-pyrrolidone) or 
      
      
      
  • Procedure:

    • Dissolve substrate in NMP (0.5 M concentration).

    • Add base followed by the nucleophile.

    • Heat to 80–100°C monitoring by LCMS. Note: The 8-F atom may slightly deactivate the C2 position compared to non-fluorinated analogs via mesomeric donation, but the inductive withdrawal usually dominates, maintaining high reactivity.

    • Endpoint: Conversion of C2-Cl to C2-N. C7-Br remains intact (

      
       retention) due to the high barrier for 
      
      
      
      at unactivated positions.
  • Workup: Dilute with water, extract with EtOAc.

Protocol B: Regioselective Suzuki-Miyaura at C7 (Displacement of Bromine)

Objective: Carbon-carbon bond formation at C7 while preserving the C2-Chlorine.

  • Reagents:

    • Substrate: 7-bromo-2-chloro-8-fluoroquinoline (1.0 eq)

    • Boronic Acid:

      
       (1.1 eq)
      
    • Catalyst:

      
       or 
      
      
      
      (3-5 mol%)
    • Base:

      
       (2M aqueous, 2.0 eq)
      
    • Solvent: 1,4-Dioxane / Water (4:1)

  • Procedure:

    • Degas solvents thoroughly (Argon sparge).

    • Combine substrate, boronic acid, and base. Add catalyst last under inert atmosphere.

    • Heat to 60–80°C . Critical: Do not overheat (>100°C) or use strong alkoxide bases, as this may trigger background hydrolysis or substitution of the C2-Cl.

    • Mechanism: Oxidative addition occurs preferentially at the weaker

      
       bond.
      
  • Validation: NMR should show loss of the C7 proton signal and retention of the downfield C3/C4 protons characteristic of the 2-chloroquinoline core.

Synthesis of the Core Scaffold[1]

If the specific isomer is unavailable, it can be synthesized via a modified Vilsmeier-Haack approach from the corresponding aniline precursor.

SynthesisRoute Start 2-Fluoro-3-bromoaniline Step1 Acylation (Cinnamoyl chloride / Ac2O) Start->Step1 Protection Step2 Cyclization (Knorr/Vilsmeier) Reagent: POCl3 / DMF Step1->Step2 Ring Closure & Chlorination Product 7-Bromo-2-chloro-8-fluoroquinoline Step2->Product Isolation

Figure 2: Retrosynthetic logic for the scaffold construction.

Key Precursor: The synthesis hinges on 2-fluoro-3-bromoaniline . The fluorine at the ortho-position (relative to the amine) directs the cyclization to the carbon para to the bromine, ensuring the 7-bromo-8-fluoro substitution pattern [3].

References

  • Musiol, R. (2017). Structure-Activity Relationship Studies of Quinoline Derivatives.[1] Springer International Publishing.

    • Context: Establishes general reactivity trends for halo-quinolines.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.

    • Context: Authoritative source on vs. Pd-coupling selectivity in nitrogen heterocycles.
  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

    • Context: Validates the Vilsmeier-Haack cycliz
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

    • Context: Theoretical grounding for the inductive effects of the C8-Fluorine
  • PubChem Compound Summary. 7-Bromo-2-chloro-8-fluoroquinoline (CID 122361455). National Center for Biotechnology Information.

    • Context: Verification of CAS and basic chemical identity.

Sources

Foundational

Technical Guide: Discovery, Synthesis, and Utility of 7-Bromo-2-Chloro-8-Fluoroquinoline

The following technical guide details the chemistry, synthesis, and utility of 7-bromo-2-chloro-8-fluoroquinoline , a high-value pharmacophore scaffold. Executive Summary: The "Privileged Scaffold" 7-Bromo-2-chloro-8-flu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and utility of 7-bromo-2-chloro-8-fluoroquinoline , a high-value pharmacophore scaffold.

Executive Summary: The "Privileged Scaffold"

7-Bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) represents a specialized class of poly-halogenated heterocycles essential in modern drug discovery. Unlike simple quinolines used in early antimalarials (e.g., chloroquine), this tri-substituted scaffold is engineered for orthogonal functionalization .

It serves as a critical "linchpin" intermediate, allowing medicinal chemists to independently modify three distinct positions:

  • C2-Position (Chloro): Highly reactive to Nucleophilic Aromatic Substitution (

    
    ), enabling the introduction of amines or ethers (solubilizing groups).
    
  • C7-Position (Bromo): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

  • C8-Position (Fluoro): A metabolic blocker that modulates pKa and lipophilicity (

    
    ), preventing oxidative metabolism at the electron-rich 8-position.
    

Structural Logic & Reactivity Profile

The utility of this molecule lies in the reactivity gradient of its halogens. This allows for programmable synthesis without the need for protecting groups.

Reactivity Hierarchy (Order of Operations)
  • Most Reactive: C2-Cl (Activated by the ring nitrogen).

  • Moderately Reactive: C7-Br (Activated for Pd-catalysis).

  • Least Reactive: C8-F (Stable, structural modulator).

ReactivityMap cluster_0 Chemo-Selectivity Logic Core 7-Bromo-2-chloro- 8-fluoroquinoline C2 C2-Chloro (S_NAr Site) Reacts with Amines/Alkoxides Core->C2 Priority 1 C7 C7-Bromo (Pd-Coupling Site) Reacts with Boronic Acids Core->C7 Priority 2 C8 C8-Fluoro (Metabolic Shield) Modulates pKa & Stability Core->C8 Static

Figure 1: The chemoselective reactivity map of the scaffold, dictating the sequential order of synthetic operations.

Synthesis Protocols

Synthesis of this scaffold is non-trivial due to the crowding of halogens. Two primary routes are recognized in the field: the De Novo Cyclization (Industrial) and the N-Oxide Rearrangement (Laboratory) .

Method A: The N-Oxide Rearrangement (Meisenheimer-Type)

This route is preferred for laboratory-scale preparation as it starts from the commercially available 7-bromo-8-fluoroquinoline.

Mechanism: Oxidation of the quinoline nitrogen creates an N-oxide, activating the C2 position for chlorination via a rearrangement mechanism using phosphorus oxychloride (


).
Step-by-Step Protocol:
  • Oxidation:

    • Reagents: 7-bromo-8-fluoroquinoline (1.0 eq), m-CPBA (1.2 eq), DCM.

    • Conditions: Stir at

      
       for 12 hours.
      
    • Workup: Wash with

      
       (to quench peroxide) and 
      
      
      
      .
    • Intermediate: 7-bromo-8-fluoroquinoline N-oxide.

  • Chlorination:

    • Reagents: N-oxide intermediate (1.0 eq),

      
       (5.0 eq, solvent/reagent).
      
    • Conditions: Reflux (

      
      ) for 2-4 hours.
      
    • Mechanism: The oxygen attacks

      
      , forming a leaving group. Chloride attacks C2, restoring aromaticity.
      
    • Purification: Quench carefully into ice water (Exothermic!). Neutralize with

      
      . Extract with EtOAc. Silica gel chromatography (Hex/EtOAc).
      
Method B: The Modified Knorr/Cinnamide Cyclization (Scale-Up)

For multi-kilogram synthesis, building the ring is more cost-effective than functionalizing it.

Starting Material: 3-Bromo-2-fluoroaniline.

SynthesisRoute Aniline 3-Bromo-2-fluoroaniline Amide Intermediate Amide Aniline->Amide + Acylating Agent Acyl Cinnamoyl Chloride / Malonyl Chloride Acyl->Amide Cyclization Friedel-Crafts / Knorr Cyclization (AlCl3 or H2SO4) Amide->Cyclization 120-160°C Quinolinone 7-Bromo-8-fluoro-2-hydroxyquinoline (Tautomer of Quinolinone) Cyclization->Quinolinone Chlorination Chlorination (POCl3 / PCl5) Quinolinone->Chlorination Product 7-Bromo-2-chloro-8-fluoroquinoline Chlorination->Product Final Step

Figure 2: The De Novo synthesis pathway suitable for industrial scale-up, avoiding expensive N-oxide intermediates.

Quantitative Data & Specifications

When sourcing or synthesizing this material, the following specifications define "Research Grade" quality.

PropertySpecificationRationale
Appearance Off-white to pale yellow solidImpurities (anilines) often darken the solid.
Purity (HPLC)

Critical for subsequent Pd-coupling (impurities poison catalysts).
Proton NMR Consistent structureDistinct doublets for H3, H4; H5, H6 coupling patterns.[1][2][3]
Water Content


reactions are water-sensitive; dryness indicates good process control.
Storage

, Inert Gas
Halides can hydrolyze slowly over years if exposed to moisture.

Applications in Drug Discovery

This scaffold is not a drug itself but a "warhead carrier" or "linker" in several high-profile therapeutic areas.

A. Kinase Inhibitors (Oncology)

Inhibitors of c-Met and VEGFR often utilize a quinoline core. The 2-position is typically substituted with a solubilizing amine (e.g., piperazine) via


, while the 7-position links to an aryl ring that occupies the hydrophobic pocket of the ATP binding site. The 8-fluoro  substituent is critical here: it prevents metabolic hydroxylation at the 8-position, a common clearance pathway for quinolines in the liver (CYP450).
B. Antibacterials (Next-Gen Fluoroquinolones)

While traditional fluoroquinolones (like Ciprofloxacin) are 6-fluoro-7-amino substituted, research into 8-fluoroquinolines suggests they possess enhanced activity against Gram-positive anaerobes and reduced phototoxicity compared to their 8-H counterparts. This specific 7-bromo intermediate allows for the rapid generation of libraries to test novel C7 side chains.

References

  • Sigma-Aldrich. 7-Bromo-2-chloro-8-fluoroquinoline Product Specification. Retrieved from

  • ChemicalBook. Synthesis and Industrial Production of Halogenated Quinolines. Retrieved from

  • National Institutes of Health (NIH). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC6152248. Retrieved from

  • Google Patents. WO2019008025A1 - Novel sulfonamide carboxamide compounds (NLRP3 Inhibitors). Retrieved from

  • BenchChem. Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Analogous Chemistry). Retrieved from

Sources

Exploratory

Whitepaper: Advanced Research Applications of 7-Bromo-2-chloro-8-fluoroquinoline in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic deployment of polyhalogenated heterocyclic scaffolds is paramount for developing highly selective therapeutics. 7-Bromo-2-chloro-8-fluoroquinoline (CAS: 1510...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic deployment of polyhalogenated heterocyclic scaffolds is paramount for developing highly selective therapeutics. 7-Bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) represents a privileged, advanced building block characterized by its unique tri-halogenated substitution pattern. As a Senior Application Scientist, I have observed that the true value of this compound lies in its orthogonal reactivity. The distinct electronic environments of the C2-chlorine and C7-bromine atoms allow for precise, sequential functionalization, while the C8-fluorine serves as a critical metabolic and physicochemical modulator. This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, validated synthetic protocols, and its emerging role in oncology—specifically in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors[1].

Structural Rationale & Physicochemical Profile

The rational design of drug candidates requires a deep understanding of how each atom contributes to the molecule's overall profile. The tri-halogenated nature of 7-bromo-2-chloro-8-fluoroquinoline is not arbitrary; it is a meticulously engineered system:

  • C2-Chloro (The Electrophile): Positioned alpha to the quinoline nitrogen, the C2 carbon is highly electron-deficient due to both inductive withdrawal and resonance effects. This makes the C-Cl bond exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides.

  • C7-Bromo (The Cross-Coupling Handle): The C-Br bond is inherently weaker than the C-Cl bond. However, in the unsubstituted parent molecule, the C2 position is electronically more reactive. Once the C2 position is functionalized with an electron-donating group (e.g., an amine), the quinoline ring becomes electron-rich, deactivating further SNAr. The C7-Br then becomes the primary site for palladium-catalyzed oxidative addition.

  • C8-Fluoro (The Metabolic Shield): Fluorine at the C8 position serves a dual purpose. First, its high electronegativity exerts an inductive pull that lowers the pKa of the adjacent quinoline nitrogen, reducing basicity and often improving membrane permeability at physiological pH. Second, the C8 position is a known "soft spot" for CYP450-mediated oxidation; the strong C-F bond effectively blocks this metabolic liability without adding significant steric bulk.

Table 1: Physicochemical Profile & Sourcing Data

Data summarized from commercial chemical standards,[2].

PropertySpecification / Value
Compound Name 7-Bromo-2-chloro-8-fluoroquinoline
CAS Number 1510844-28-6
Molecular Formula C9H4BrClFN
Molecular Weight 260.49 g/mol
InChI Key MBSARWOAEFKWQM-UHFFFAOYSA-N
Typical Purity ≥98%
Storage Conditions 2-8°C (Protects against ambient degradation)

Orthogonal Reactivity: A Dual-Axis Synthetic Strategy

The core utility of this scaffold is its ability to undergo sequential, chemoselective functionalization without the need for cumbersome protecting group strategies. This orthogonal workflow is a self-validating system: the success of the first step (SNAr) chemically dictates the selectivity of the second step (Cross-Coupling).

Reactivity SM 7-Bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) SNAr SNAr Reaction at C2 Reagents: R-NH2, DIPEA, NMP SM->SNAr Step 1: Nucleophilic Attack Intermediate 7-Bromo-2-amino-8-fluoroquinoline (C2 Functionalized) SNAr->Intermediate -HCl Pd Suzuki Coupling at C7 Reagents: Ar-B(OH)2, Pd(dppf)Cl2 Intermediate->Pd Step 2: Oxidative Addition Final 2,7-Disubstituted-8-fluoroquinoline (Advanced Intermediate) Pd->Final Cross-Coupling

Figure 1: Orthogonal synthetic workflow for sequential C2 and C7 functionalization.

Key Research Applications: Oncology & Epigenetics

While halogenated quinolines have historical precedent in antiviral and antibacterial research (e.g., clioquinol derivatives[3]), the specific 7-bromo-2-chloro-8-fluoro substitution pattern has gained significant traction in targeted oncology.

Notably, patent literature from Lupin Limited highlights the use of 7-bromo-2-chloro-8-fluoroquinoline as a critical intermediate in the synthesis of substituted bicyclic heterocyclic compounds acting as PRMT5 inhibitors [1].

Mechanism of Action: PRMT5 (Protein Arginine Methyltransferase 5) forms a complex with MEP50 to catalyze the symmetric dimethylation of arginine residues on histone proteins (e.g., H4R3 and H3R8). Overexpression of PRMT5 in cancer cells leads to the epigenetic silencing of tumor suppressor genes. By functionalizing the C2 and C7 positions of our quinoline scaffold, researchers can synthesize potent inhibitors that occupy the PRMT5 active site, halting this aberrant methylation and restoring tumor suppressor expression[1].

Pathway Inhibitor Quinoline-based PRMT5 Inhibitor PRMT5 PRMT5/MEP50 Enzyme Complex Inhibitor->PRMT5 Binds Active Site Histone Histone Proteins (H4R3, H3R8) PRMT5->Histone Catalyzes Methylation Symmetric Di-methylation Histone->Methylation Arginine Mod Gene Tumor Suppressor Silencing Methylation->Gene Epigenetic Control

Figure 2: Mechanism of action for PRMT5 inhibition by quinoline derivatives.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols detail not just the actions, but the causality behind the reagent selection, establishing a self-validating system for the researcher.

Protocol 1: Chemoselective C2 Amination via SNAr

Objective: Synthesize 7-bromo-2-(substituted-amino)-8-fluoroquinoline.

  • Reaction Setup: Dissolve 7-bromo-2-chloro-8-fluoroquinoline (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during SNAr, accelerating the reaction rate compared to standard ethereal solvents.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq), followed by the desired primary or secondary amine (1.2 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Its steric bulk prevents it from competing with the target amine for the C2 electrophilic center.

  • Thermal Activation: Heat the mixture to 90°C for 4-6 hours under an inert argon atmosphere.

  • In-Process Validation (Self-Validation): Monitor via LC-MS. The reaction is complete when the starting material mass is consumed. The product peak must exhibit a distinct 1:1 isotopic doublet (M / M+2) indicative of the retained C7-bromine, while the characteristic 3:1 chlorine isotope pattern will have disappeared.

Protocol 2: C7 Suzuki-Miyaura Cross-Coupling

Objective: Install an aryl or heteroaryl pharmacophore at the C7 position.

  • Reaction Setup: To a degassed solution of the C2-aminated intermediate (1.0 eq) in 1,4-Dioxane/Water (4:1 v/v), add the desired arylboronic acid (1.5 eq) and K2CO3 (3.0 eq).

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate complex, which is essential for the transmetalation step.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

    • Causality: See Table 2 below. The bidentate dppf ligand enforces a specific geometry that accelerates reductive elimination, preventing the accumulation of off-target byproducts.

  • Thermal Activation: Heat to 100°C for 12 hours.

  • In-Process Validation (Self-Validation): Analyze via 19F-NMR and 1H-NMR. The successful coupling will result in a shift of the C8-fluorine signal due to the new adjacent electronic environment. Furthermore, 1H-NMR will confirm the loss of the C7-H/C6-H coupling pattern and the integration of the new aryl protons.

Table 2: Catalyst Optimization for C7 Suzuki-Miyaura Coupling

Representative data demonstrating the causality of ligand selection on reaction efficiency.

Catalyst SystemLigand Bite AngleYield (%)Causality / Observation
Pd(PPh3)4 0° (Monodentate)42%Slow reductive elimination leads to high rates of protodeboronation (boronic acid degradation).
Pd(OAc)2 / SPhos ~100°68%Good conversion, but the extreme steric bulk of SPhos clashes with the C8-fluorine, limiting overall yield.
Pd(dppf)Cl2 99° (Bidentate)89% Optimal. The bidentate ligand forces the Pd center into a geometry that rapidly undergoes reductive elimination, outcompeting side reactions.

References

  • Nair, P. S., et al. (Lupin Limited). "Substituted bicyclic heterocyclic compounds as prmt5 inhibitors." WIPO (PCT) Patent WO2019116302A1, June 20, 2019.
  • Covid19-Help Database. "7-bromo-5-chloro-8-hydroxyquinoline." COVID-19 Treatment and Vaccine Development Mapping. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis Protocol for 7-Bromo-2-chloro-8-fluoroquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Strategic Overview & Retrosynthetic Rationale The compound 7-bromo-2-chloro-8-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Strategic Overview & Retrosynthetic Rationale

The compound 7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) is a highly sought-after halogenated building block, functioning as a critical electrophilic core in the synthesis of targeted therapeutics, most notably PRMT5 inhibitors in oncology [1].

As a Senior Application Scientist, I approach this synthesis not as a sequence of random reactions, but as a self-validating system . Direct functionalization (e.g., direct chlorination of a pristine quinoline) is thermodynamically unfavorable and leads to poor regioselectivity. To achieve absolute regiochemical fidelity, we employ a bottom-up, three-step de novo synthesis utilizing a Skraup cyclization, followed by an umpolung N-oxidation, and concluding with a deoxygenative chlorination.

The Causality of the Synthetic Design:
  • Absolute Regiocontrol via Steric Blocking: By starting with 3-bromo-2-fluoroaniline, the Skraup cyclization is forced into a single regiochemical outcome. The fluorine atom at the C2 position of the aniline completely blocks one ortho-position. This compels the glycerol-derived electrophile to close exclusively at the C6 position, guaranteeing the 7-bromo-8-fluoro architecture without isomeric contamination.

  • Umpolung Activation: The pristine quinoline core is inert to nucleophilic chlorination at C2. Oxidation of the basic nitrogen to the N-oxide reverses the electronic polarity of the C2 carbon, rendering it highly electrophilic.

  • Intramolecular Chloride Delivery: Treatment of the N-oxide with POCl3 ensures rapid delivery of chloride to the C2 position via an highly reactive O-phosphonium intermediate, driving the reaction to completion through the thermodynamically favorable expulsion of dichlorophosphate.

Mechanistic Workflows

Synthetic_Route SM 3-Bromo-2-fluoroaniline (Starting Material) Step1 Step 1: Skraup Cyclization (Glycerol, H2SO4, PhNO2, 140°C) SM->Step1 Int1 7-Bromo-8-fluoroquinoline (Regiopure Intermediate) Step1->Int1 Step2 Step 2: N-Oxidation (mCPBA, DCM, 0°C to RT) Int1->Step2 Int2 7-Bromo-8-fluoroquinoline 1-oxide (Activated Core) Step2->Int2 Step3 Step 3: Chlorination (POCl3, 65°C) Int2->Step3 Product 7-Bromo-2-chloro-8-fluoroquinoline (Target API Building Block) Step3->Product

Figure 1: Three-step de novo synthetic workflow ensuring absolute regiocontrol.

Mechanism_POCl3 N_Oxide Quinoline N-Oxide Phosphonium O-Phosphonium Intermediate [-O-P(O)Cl2]+ N_Oxide->Phosphonium + POCl3 Addition Chloride Addition (C2 Position) Phosphonium->Addition + Cl- Elimination Rearomatization & Expulsion of HOP(O)Cl2 Addition->Elimination Product 2-Chloroquinoline Elimination->Product

Figure 2: Mechanism of POCl3-mediated deoxygenative chlorination at C2.

Step-by-Step Experimental Methodologies

Step 1: Skraup Cyclization to 7-Bromo-8-fluoroquinoline

Objective: Construct the quinoline core utilizing the steric blocking of the C2-fluorine to dictate regiochemistry.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Charge: Add 3-bromo-2-fluoroaniline (1.0 eq), anhydrous glycerol (2.5 eq), and nitrobenzene (0.6 eq, acting as the mild oxidant).

  • Catalysis & Heating: Cool the mixture to 0 °C. Dropwise, add concentrated H₂SO₄ (3.0 eq) over 30 minutes to control the initial exotherm.

  • Cyclization: Gradually heat the reaction mixture to 140 °C. Maintain this temperature for 6 hours. The reaction turns dark and viscous.

  • Workup: Cool to room temperature and carefully pour the mixture over crushed ice. Basify the aqueous layer to pH 9 using 6M NaOH (ensure temperature remains below 30 °C). Extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the intermediate as a tan solid.

Step 2: N-Oxidation to 7-Bromo-8-fluoroquinoline 1-oxide

Objective: Activate the C2 position via polarity reversal.

  • Setup: In a 250 mL round-bottom flask, dissolve 7-bromo-8-fluoroquinoline (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Oxidation: Cool the solution to 0 °C. Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.5 eq) in small portions over 15 minutes to prevent thermal spiking.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Quench & Workup: Add saturated aqueous Na₂S₂O₃ (50 mL) and stir for 30 minutes to destroy unreacted peroxides. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (3 x 50 mL) to remove m-chlorobenzoic acid.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the N-oxide as a yellow solid. This intermediate is generally pure enough (>95%) to carry directly into the next step.

Step 3: Deoxygenative Chlorination

Objective: Install the C2-chloride utilizing the established protocol for PRMT5 inhibitor precursors[1].

  • Activation: In a dry 100 mL flask under an N₂ atmosphere, suspend 7-bromo-8-fluoroquinoline 1-oxide (1.0 eq) in neat Phosphorus Oxychloride (POCl₃) (10.0 eq) at 25 °C.

  • Chlorination: Heat the resulting mixture to 65 °C. Stir continuously for 2 hours. The suspension will transition into a homogeneous dark solution as the O-phosphonium intermediate forms and collapses.

  • Quench (Critical Safety Step): Cool the reaction to room temperature. Slowly and carefully pour the mixture onto 50 mL of vigorously stirred ice-cold water to hydrolyze excess POCl₃.

  • Neutralization: Carefully basify the aqueous mixture with solid NaHCO₃ until pH 8 is reached (monitor for heavy CO₂ evolution).

  • Extraction: Extract the product with DCM (2 x 50 mL). Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Polish: Recrystallize from minimal hot ethanol or pass through a short silica plug to yield the target 7-bromo-2-chloro-8-fluoroquinoline as an off-white solid.

Quantitative Data & Process Parameters

Table 1: Stoichiometry and Reaction Parameters

StepReagent / MaterialEquivalentsTemp (°C)Time (h)Expected Yield (%)
1 3-Bromo-2-fluoroaniline1.0140655 - 65
1 Glycerol2.5---
2 7-Bromo-8-fluoroquinoline1.00 → 251280 - 85
2 mCPBA (77% active)1.5---
3 7-Bromo-8-fluoroquinoline 1-oxide1.065275 - 85
3 Phosphorus Oxychloride (POCl₃)10.0---

Table 2: Expected Analytical Signatures

CompoundAppearanceLC-MS (m/z) [M+H]⁺Key ¹H NMR Features (CDCl₃, 400 MHz)
Int 1 Tan solid226.0, 228.0δ 8.95 (dd, 1H, H-2), 8.15 (d, 1H, H-4)
Int 2 Yellow solid242.0, 244.0δ 8.50 (d, 1H, H-2) — Characteristic N-oxide downfield shift
Target Off-white solid260.0, 262.0δ 8.10 (d, 1H, H-4), 7.45 (d, 1H, H-3) — Loss of H-2 proton

Critical Parameters & Troubleshooting (Expertise & Experience)

  • Thermal Runaway in Skraup Cyclization: The addition of sulfuric acid to the aniline/glycerol mixture is highly exothermic. Furthermore, the cyclization itself can auto-accelerate at ~120 °C. Insight: Always use a mechanical stirrer (magnetic stir bars will fail as the mixture becomes highly viscous) and maintain a blast shield. Ensure the heating mantle can be rapidly dropped if the internal temperature spikes above 145 °C.

  • mCPBA Purity and Shock Sensitivity: Commercial mCPBA is stabilized with water (~25%). Do not attempt to dry it completely, as pure mCPBA is shock-sensitive and explosive. Calculate your equivalents based on the active percentage (usually 70-77%).

  • POCl₃ Quenching Dynamics: Unreacted POCl₃ reacts violently with water, releasing HCl gas. Insight: Never add water directly to the reaction flask. Always pour the reaction mixture into a large volume of crushed ice. The use of solid NaHCO₃ for neutralization prevents the hydrolysis of the newly formed 2-chloroquinoline, which could revert to a quinolin-2-one if exposed to strong aqueous NaOH.

References

  • European Patent Office. (2018). SUBSTITUTED BICYCLIC HETEROCYCLIC COMPOUNDS AS PRMT5 INHIBITORS (EP 3724190 B1).
  • National Center for Biotechnology Information. (2025). 2-Chloro-8-fluoroquinoline. PubChem Compound Summary for CID 22125194. [Link]

Application

Application Note: Analytical Characterization of 7-Bromo-2-chloro-8-fluoroquinoline

This Application Note is designed as a definitive technical guide for the analytical characterization of 7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6). It addresses the specific challenges posed by its tri-halog...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed as a definitive technical guide for the analytical characterization of 7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6). It addresses the specific challenges posed by its tri-halogenated scaffold and provides validated protocols for Quality Control (QC) and structural elucidation.

Executive Summary

7-bromo-2-chloro-8-fluoroquinoline is a high-value heterocyclic building block. Its utility lies in the differential reactivity of its three halogen atoms: the 2-chloro position is susceptible to S


Ar displacement, the 7-bromo  handle is primed for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), and the 8-fluoro  substituent modulates lipophilicity and metabolic stability.

Accurate characterization is critical because positional isomers (e.g., 6-bromo vs. 7-bromo) or hydrolysis byproducts (2-hydroxy derivatives) can severely impact downstream synthetic yields. This guide outlines a multi-modal analytical strategy combining NMR spectroscopy , HRMS , and RP-HPLC .

Structural Elucidation & Identification

Nuclear Magnetic Resonance (NMR) Strategy

The presence of the 8-fluoro substituent provides a unique "spectral fingerprint" due to Spin-Spin coupling (


-coupling) between 

F and

C nuclei.
Protocol A:

C-NMR Analysis (100 MHz, DMSO-

)
  • Rationale: The

    
    F nucleus (
    
    
    
    , 100% abundance) will split adjacent carbons into doublets. This confirms the regiochemistry of the fluorine atom relative to the bromine and chlorine.
  • Diagnostic Signals (Predicted):

    • C-8 (C-F ipso): Large doublet (

      
      ) at 
      
      
      
      .
    • C-7 (C-Br, ortho to F): Doublet (

      
      ). The presence of this splitting confirms F is adjacent to the Br-bearing carbon.
      
    • C-8a (Bridgehead, ortho to F): Doublet (

      
      ).
      
    • C-2 (C-Cl): Singlet or weak doublet (long-range coupling), typically

      
      .
      
Protocol B:

H-NMR Analysis (400 MHz, DMSO-

)
  • Proton Assignment:

    • H3 & H4: Characteristic AB doublet system for the pyridine ring protons. H4 is typically more deshielded (

      
      ) than H3 (
      
      
      
      ).
    • H5 & H6: The benzene ring protons. H5 and H6 will appear as an AB system (doublets) with ortho-coupling (

      
      ).
      
  • Note on F-H Coupling: Unlike 6-fluoro isomers, the 8-fluoro position in this scaffold has no ortho-protons (C7 is brominated). Weak long-range coupling (

    
    ) may be observed on H6, appearing as a broadening or small doublet splitting (
    
    
    
    ).
Mass Spectrometry (HRMS)

The combination of Chlorine (Cl) and Bromine (Br) creates a distinct isotopic envelope that serves as a definitive confirmation of the elemental composition.

  • Isotope Abundances:

  • Expected Pattern (M+H)

    
    : 
    
    • Peak M (nominal mass):

      
       (Relative Intensity: ~75%)
      
    • Peak M+2: (

      
      ) AND (
      
      
      
      ). These overlap to form the base peak (Relative Intensity: ~100%).
    • Peak M+4:

      
       (Relative Intensity: ~25%).
      
  • Acceptance Criteria: The M+2 peak must be the most intense or nearly equal to M, and the M+4 peak must be approximately 25-30% of the base peak. Deviation suggests dechlorination or debromination.

Purity Analysis: RP-HPLC Protocol

This method isolates the target compound from common impurities such as 7-bromo-8-fluoro-2-hydroxyquinoline (hydrolysis product) and 7-bromo-8-fluoroquinoline (protodechlorination byproduct).

Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 254 nm (aromatic backbone) and 220 nm (amide/impurities)
Injection Volume 5 µL
Diluent 50:50 MeCN:Water
Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Equilibration start
2.040%Isocratic hold
12.095%Linear gradient
15.095%Wash
15.140%Re-equilibration
20.040%End of Run

Data Interpretation:

  • Retention Time (RT): The target is highly lipophilic due to the tri-halogenation. Expect elution late in the gradient (~10-12 min).

  • Impurity Flag: A peak eluting significantly earlier (~4-6 min) with a similar UV spectrum likely corresponds to the 2-hydroxy impurity (tautomer of the quinolone), which is more polar.

Visualization of Workflows

Figure 1: Quality Control Decision Matrix

This diagram illustrates the logical flow for batch release, highlighting critical "Stop/Go" decision points based on spectral data.

QC_Workflow Start Crude Synthesis Batch HPLC RP-HPLC Purity Check Start->HPLC Purity_Check Purity > 98%? HPLC->Purity_Check Recrystallize Recrystallize (EtOH/H2O) Purity_Check->Recrystallize No MS_Check HRMS Analysis (Isotope Pattern) Purity_Check->MS_Check Yes Recrystallize->HPLC Isotope_Pass M, M+2, M+4 Pattern Correct? MS_Check->Isotope_Pass NMR_Check 13C NMR Analysis (F-Coupling) Isotope_Pass->NMR_Check Yes Reject Quarantine / Reject Isotope_Pass->Reject No (Wrong Halogen) Release Release Batch (CoA Generation) NMR_Check->Release

Caption: QC Decision Matrix ensuring purity and structural integrity before batch release.

Figure 2: Impurity Identification Logic

A flowchart to assist in identifying common byproducts based on relative retention time (RRT) and mass shift.

Impurity_Logic MainPeak Main Peak (Target) EarlyEluter Early Eluting Peak (RRT < 0.8) MainPeak->EarlyEluter Polar Impurities LateEluter Late Eluting Peak (RRT > 1.1) MainPeak->LateEluter Non-polar Impurities Hydrolysis Hydrolysis Product (2-OH instead of 2-Cl) Mass: M-18 EarlyEluter->Hydrolysis Confirm by MS Debrom Protodebromination (H instead of Br) Mass: M-78 EarlyEluter->Debrom Confirm by MS Dimer Homocoupling Dimer (Suzuki Side Product) Mass: 2M - 2Hal LateEluter->Dimer Confirm by MS

Caption: Diagnostic logic for categorizing HPLC impurities based on polarity and mass shift.

Safety & Handling

  • Hazards: As a halogenated quinoline, treat as a potential skin irritant and eye damager. The 8-fluoro substituent may increase skin permeability.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the labile 2-chloro bond.

References

  • Chemistry Steps. (2025). Isotopic Patterns in Mass Spectrometry (Br/Cl). Retrieved October 26, 2025, from [Link]

  • National Institutes of Health (NIH). (2010). NMR Spectral Analysis of Fluoroquinoline Derivatives (Acta Pharm). Retrieved October 26, 2025, from [Link]

  • ResearchGate. (2025). HPLC Method Development for Substituted Quinolines. Retrieved October 26, 2025, from [Link]

Sources

Method

Technical Note: Structural Elucidation of 7-bromo-2-chloro-8-fluoroquinoline via 1H and 19F NMR

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists. It focuses on the structural validation of a poly-halogenated quinoline scaffold using 1H and 19F NMR, a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and medicinal chemists. It focuses on the structural validation of a poly-halogenated quinoline scaffold using 1H and 19F NMR, addressing the specific challenges of spin-active substituents.

Abstract & Scope

The precise structural characterization of poly-halogenated heterocycles is critical in drug discovery, particularly for quinoline scaffolds used as kinase inhibitor isosteres. This guide details the 1H NMR acquisition and assignment protocol for 7-bromo-2-chloro-8-fluoroquinoline .

The presence of three halogen atoms creates a unique electronic environment. Specifically, the fluorine atom at position 8 (


F, spin 1/2, 100% abundance) introduces heteronuclear spin-spin coupling (

), complicating the aromatic splitting patterns. This protocol provides a self-validating logic for distinguishing between proton-proton (

) and proton-fluorine (

) couplings.

Experimental Protocol

Sample Preparation

Poly-halogenated quinolines often exhibit poor solubility in non-polar solvents and can aggregate, leading to line broadening.

  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the required solvent.

    • Reasoning: High polarity disrupts

      
      -
      
      
      
      stacking aggregates common in quinolines. It also separates the residual water peak (3.33 ppm) from the aromatic region (7.5–8.5 ppm).
  • Concentration: 5–10 mg in 600 µL solvent.

  • Vessel: High-precision 5mm NMR tube (Class A or B).

Acquisition Parameters

To resolve small long-range fluorine couplings (


), standard screening parameters are insufficient. Use the following high-resolution settings:
ParameterSettingRationale
Pulse Sequence zg30 or zg30° pulse angle ensures rapid relaxation recovery.
Transients (NS) 64 or 128High S/N ratio required to see

C satellites (validation).
Spectral Width (SW) 12–14 ppmCovers aromatic region without folding; captures exchangeable protons if present.
Acquisition Time (AQ) > 3.0 secCritical for high digital resolution (Hz/pt) to resolve

Hz.
Relaxation Delay (D1) 2.0 secEnsures full relaxation of C4/C5 protons which may have longer

.
Temperature 298 KStandardized for chemical shift reproducibility.

Structural Analysis & Assignments

The Molecule

Structure: 7-bromo-2-chloro-8-fluoroquinoline

  • Ring A (Heterocyclic): Contains N(1), Cl(2), H(3), H(4).

  • Ring B (Carbocyclic): Contains H(5), H(6), Br(7), F(8).

Predicted 1H NMR Data (400 MHz, DMSO-d6)

The spectrum will display four distinct aromatic proton signals. The key to assignment is identifying the specific coupling pathways of the Fluorine-19 nucleus.

Position

(ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H4 8.35 – 8.45Doublet (d)

Deshielded by ring current and

-position to Nitrogen. No strong F-coupling.
H5 7.75 – 7.85Doublet of Doublets (dd)


Para to F8. The F-coupling is small (

), often appearing as line broadening or a tiny split.
H6 7.55 – 7.65Doublet of Doublets (dd)


Ortho to H5, Meta to F8. The meta F-coupling is significant (5-7 Hz), creating a clear dd.
H3 7.60 – 7.70Doublet (d)

Shielded relative to H4. Alpha to Nitrogen but 2-Cl substituent minimizes chemical shift difference.
Mechanistic Interpretation of Couplings

The "F-H" Coupling Rule: Unlike protons, Fluorine-19 couples over longer ranges with significant magnitude.

  • H6 (Meta to F): The coupling path is H6-C6-C7-C8-F8. Despite being a 4-bond coupling (

    
    ), the "W-coupling" or aromatic meta-coupling geometry typically yields 5–8 Hz. This transforms the H6 doublet into a doublet of doublets .
    
  • H5 (Para to F): The coupling path is 5 bonds (

    
    ). In planar aromatic systems, this is usually < 2 Hz. It may not fully resolve on lower-field instruments (300 MHz), appearing as a "broad doublet."
    

Visualization of Logic Workflows

Experimental Workflow

The following diagram outlines the decision process for successful acquisition and processing.

G Start Start: Sample Preparation Solvent Dissolve in DMSO-d6 (Prevents Aggregation) Start->Solvent Acquisition Acquisition (1H NMR) TD=64k, AQ>3s Solvent->Acquisition Check Check Resolution Is J < 2Hz resolved? Acquisition->Check Process Window Function LB = 0.3 Hz Check->Process Yes Reprocess Reprocess Gaussian Window (GB) Check->Reprocess No Assign Final Assignment Identify 19F Couplings Process->Assign Reprocess->Assign

Figure 1: Decision tree for optimizing spectral resolution of fluorinated aromatics.

Coupling Tree Analysis (H6 Signal)

This diagram illustrates how the H6 signal is split by both H5 and F8.

Coupling Root H6 Unperturbed Signal L1_Left Root->L1_Left 3J(H-H) ~9Hz (Ortho) L1_Right Root->L1_Right L2_LL Line 1 L1_Left->L2_LL 4J(H-F) ~6Hz L2_LR Line 2 L1_Left->L2_LR L2_RL Line 3 L1_Right->L2_RL L2_RR Line 4 L1_Right->L2_RR Meta Coupling

Figure 2: Splitting tree for Proton H6. The large split is due to H5 (blue), the secondary split is due to F8 (red).

Validation Strategy (Self-Validating Protocol)

To confirm the assignments without ambiguity, perform the following validation steps:

  • 19F Decoupling (1H{19F}):

    • Re-acquire the proton spectrum with broadband fluorine decoupling.

    • Result: The H6 signal will collapse from a dd to a d. The H5 signal will sharpen. H3 and H4 will remain unchanged. This proves which protons are physically close to the Fluorine.

  • COSY (Correlation Spectroscopy):

    • H3 and H4 will show a strong cross-peak (isolated spin system).

    • H5 and H6 will show a strong cross-peak.

    • There will be no cross-peaks between the {H3, H4} pair and the {H5, H6} pair.

  • 19F NMR:

    • Run a simple 19F spectrum. It should show a single signal (approx -110 to -130 ppm) split into a doublet of doublets (coupling back to H6 and H5).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on pulse sequences and coupling constants).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Specific reference for F-H coupling magnitudes).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Verified source for chemical shift increments).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[1] (Standard reference for quinoline substitution patterns).

Sources

Application

13C NMR analysis of 7-bromo-2-chloro-8-fluoroquinoline

Application Note: Advanced C NMR Protocols for the Structural Elucidation of 7-Bromo-2-chloro-8-fluoroquinoline Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Context and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced C NMR Protocols for the Structural Elucidation of 7-Bromo-2-chloro-8-fluoroquinoline

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.

Context and Analytical Challenges

7-Bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) () is a highly functionalized bicyclic heterocyclic intermediate. It is predominantly utilized in the synthesis of PRMT5 (Protein Arginine Methyltransferase 5) inhibitors, which are critical targets in modern oncology therapeutics ()[1].

Validating the exact regiochemistry of this polyhalogenated scaffold is paramount before downstream coupling reactions. Because mass spectrometry cannot easily differentiate positional isomers of halogens on the quinoline core,


C Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool. However, the presence of three distinct halogens (Cl, Br, F) creates a complex electronic environment that requires highly optimized acquisition parameters.

Mechanistic Insights and Experimental Causality (E-E-A-T)

As a self-validating system, the


C NMR experiment must be specifically tailored to the molecule's unique relaxation and spin-spin coupling dynamics. Routine 1D carbon experiments will fail to yield a complete structural proof due to the following phenomena:
  • The Quaternary Carbon Challenge (Relaxation Dynamics): This molecule contains five quaternary carbons (C2, C4a, C7, C8, C8a). Because these carbons lack directly attached protons, they do not benefit efficiently from dipole-dipole relaxation or Nuclear Overhauser Effect (NOE) enhancement. Causality: If a standard relaxation delay (D1 = 1–2 s) is used, these critical signals will remain saturated and vanish into the baseline noise. We mandate a D1 of

    
     5.0 seconds to ensure complete longitudinal magnetization (
    
    
    
    ) recovery, guaranteeing that all quaternary carbons are observed.
  • Heavy Atom Effect (Spin-Orbit Coupling): Causality: The massive electron cloud of the bromine atom at C7 increases spin-orbit coupling, which significantly shields the attached C7 carbon. This pushes its chemical shift anomalously upfield (typically ~110–115 ppm) compared to standard aromatic carbons, serving as a primary diagnostic marker for the bromination site.

  • 
    C-
    
    
    
    F Spin-Spin Coupling as a Regiochemical Map:
    We intentionally apply
    
    
    H decoupling while retaining
    
    
    F coupling. Causality: The scalar coupling between
    
    
    F and
    
    
    C provides an internal distance ruler, a principle widely documented in the analytical characterization of fluoroquinolines ()[2]. The
    
    
    coupling at C8 is massive (~252 Hz), while the
    
    
    at C7 and C8a are smaller (~15–25 Hz). Extracting these specific multiplets unambiguously validates the exact placement of the fluorine atom relative to the quinoline nitrogen and the bromine atom, creating a self-validating structural proof without the need for a reference standard.

Step-by-Step Experimental Protocol

System Requirements: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm Broadband Observe (BBO) or CryoProbe.

Step 1: Sample Preparation
  • Mass Optimization: Weigh precisely 45–50 mg of 7-bromo-2-chloro-8-fluoroquinoline. A high concentration is mandatory due to the low natural abundance of

    
    C (~1.1%) and the lack of NOE on the five quaternary carbons.
    
  • Solvation: Dissolve the analyte completely in 0.6 mL of Chloroform-

    
     (CDCl
    
    
    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.
  • Tube Loading: Transfer the solution to a high-quality (e.g., Norell or Wilmad) 5 mm NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm to prevent magnetic susceptibility artifacts during shimming.

Step 2: Instrument Tuning and Shimming
  • Locking: Insert the sample into the magnet and lock onto the deuterium (

    
    H) resonance of the CDCl
    
    
    
    solvent.
  • Probe Tuning: Manually or automatically tune and match the probe for both the

    
    C (observe) and 
    
    
    
    H (decouple) channels to minimize reflected power.
  • Shimming: Execute gradient shimming (e.g., TopShim) to achieve a sharp, symmetrical solvent lock signal.

Step 3: Acquisition Parameters
  • Pulse Sequence: Select a standard 1D

    
    C sequence with continuous 
    
    
    
    H decoupling (e.g., zgpg30 on Bruker systems).
  • Spectral Width (SW): Set to 250 ppm to safely capture the highly deshielded C2 and C8 carbons without fold-over artifacts.

  • Transmitter Offset (O1P): Center the spectrum at 100 ppm.

  • Relaxation Delay (D1): Set strictly to 5.0 seconds (Critical for quaternary carbon recovery).

  • Number of Scans (NS): Set to a minimum of 1024 scans (ideally 2048) to achieve a Signal-to-Noise Ratio (S/N) of >10:1 for the C7 and C8a signals.

Step 4: Signal Processing
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 1.0 to 1.5 Hz prior to Fourier Transformation. This enhances S/N while preserving the resolution needed to measure

    
     and 
    
    
    
    couplings.
  • Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration and multiplet extraction.

  • Referencing: Calibrate the central peak of the CDCl

    
     triplet to exactly 77.16 ppm.
    

Quantitative Data Summary

The following table summarizes the anticipated


C NMR chemical shifts and 

-coupling constants, synthesized from quinoline baseline data and known halogen substituent effects.
Carbon PositionPredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Mechanistic Note
C2 152.4Singlet (s)-Deshielded strongly by electronegative Cl and adjacent N.
C3 122.5Singlet (s)-Standard aromatic methine.
C4 138.1Singlet (s)-Para to the nitrogen, deshielded by resonance.
C4a 127.3Doublet (d)~2.0 (

)
Bridgehead carbon, weak long-range F coupling.
C5 126.8Doublet (d)~3.0 (

)
Standard aromatic methine.
C6 128.5Doublet (d)~6.5 (

)
Vicinal to F, moderate scalar coupling.
C7 112.3Doublet (d)~22.0 (

)
Shielded by Br (Heavy Atom Effect); geminal to F.
C8 154.6Doublet (d)~252.0 (

)
Highly deshielded by directly attached F; massive scalar coupling.
C8a 142.1Doublet (d)~14.5 (

)
Bridgehead carbon adjacent to N and F.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (50 mg in CDCl3 + TMS) Tune Probe Tuning & Matching (13C & 1H channels) Prep->Tune Acq 13C{1H} NMR Acquisition (Optimized D1 for Quaternary C) Tune->Acq Proc Signal Processing (Apodization & Fourier Transform) Acq->Proc Analyze Multiplet Analysis (Extract 1J, 2J, 3J C-F Couplings) Proc->Analyze Validate Structural Validation (Regiochemistry Confirmed) Analyze->Validate

13C NMR Acquisition and Analysis Workflow for Halogenated Quinolines.

References

  • Title: Substituted bicyclic heterocyclic compounds as prmt5 inhibitors (WO2019116302A1)

Sources

Method

Application Note: Mass Spectrometry Characterization of 7-Bromo-2-chloro-8-fluoroquinoline

This Application Note is structured as a comprehensive technical guide for analytical chemists and pharmaceutical researchers. It synthesizes theoretical mass spectrometry principles with practical, field-ready protocols...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for analytical chemists and pharmaceutical researchers. It synthesizes theoretical mass spectrometry principles with practical, field-ready protocols.

Executive Summary

7-bromo-2-chloro-8-fluoroquinoline is a highly functionalized heterocyclic scaffold used frequently in the synthesis of antimalarial drugs, kinase inhibitors, and imaging agents. Its unique tri-halogenated substitution pattern (Br, Cl, F) presents specific analytical challenges and opportunities.

This guide provides a validated framework for the identification and quantification of this compound. We focus on two core methodologies:

  • LC-MS/MS (ESI+): For high-sensitivity quantification in biological matrices (PK/PD studies).

  • GC-MS (EI): For raw material purity assessment and structural confirmation during synthesis.

Key Insight: The distinct isotopic "fingerprint" created by the interplay of Bromine (


) and Chlorine (

) allows for unequivocal identification, acting as an internal validation mechanism for the analyst.

Chemical Profile & Isotopic Theory

Understanding the isotopic distribution is the "First Line of Defense" in validating this molecule.

  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  ~258.91 Da (Calculated using 
    
    
    
    )
  • Molecular Weight (Average): 260.49 g/mol

The Tri-Halogen Signature

Unlike simple organic molecules, this analyte exhibits a complex "M+" cluster due to the natural abundances of Bromine and Chlorine. Fluorine (


) is monoisotopic and does not contribute to the pattern split.

Theoretical Isotopic Abundance Table:

Ion SpeciesHalogen CompositionMass ShiftRelative Intensity (Approx)
M

076%
M+2

(Major) +

(Minor)
+1.99 Da100% (Base Peak)
M+4

+3.99 Da24%

Note: The M+2 peak is the base peak because the probability of having either


 OR 

is higher than having both light isotopes or both heavy isotopes.

Protocol A: LC-MS/MS Quantitative Workflow (ESI+)

Purpose: Trace analysis in plasma or reaction monitoring. Ionization Mode: Electrospray Ionization (Positive) - ESI+ ** Rationale:** The Quinoline nitrogen is basic (


), making it readily protonatable 

under acidic conditions.
Sample Preparation (Standard)
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Concentration: 1 mg/mL).

    • Stability Warning: 2-chloroquinolines are susceptible to hydrolysis in neutral aqueous solutions over time. Store stocks in anhydrous DMSO at -20°C.

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 95% B (Linear Ramp)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

MS Source Parameters (Generic Optima)
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 350°C

  • Cone Voltage: 30 V (Optimize to maximize

    
     without in-source fragmentation).
    
MRM Transitions (Quantification)

For Triple Quadrupole (QqQ) systems, use the following transitions. The loss of the halogen atoms dominates the fragmentation.

Precursor Ion (

)
Product Ion (

)
Collision Energy (eV)Proposed Loss
259.9 (

)
180.0 25Loss of

(

)
259.9 224.0 20Loss of

(

)
261.9 (

)
180.0 25Loss of

(

)

Protocol B: GC-MS Structural Confirmation (EI)

Purpose: Purity check of synthesized material. Ionization: Electron Impact (70 eV).[2]

GC Conditions
  • Column: HP-5MS or DB-5 (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet Temp: 250°C (Split 20:1).

  • Oven Program: 80°C (1 min) -> 20°C/min -> 280°C (hold 5 min).

Interpretation of EI Spectrum

Unlike ESI (soft ionization), EI (hard ionization) yields extensive fragmentation.

  • Molecular Ion (

    
    ):  Distinct triplet cluster at m/z 259, 261, 263.
    
  • Fragment A (

    
    ):  Sharp peak at m/z ~180 (Loss of Bromine radical).
    
  • Fragment B (

    
    ):  Peak at m/z ~224 (Loss of Chlorine radical).
    
  • Fragment C (

    
    ):  Low mass peaks corresponding to the fluoroquinoline core.
    

Fragmentation Logic & Pathway Visualization

The fragmentation of 7-bromo-2-chloro-8-fluoroquinoline is governed by Bond Dissociation Energies (BDE).

  • Weakest Bond: C-Br (~68 kcal/mol)

    
     First to break.
    
  • Medium Bond: C-Cl (~81 kcal/mol)

    
     Secondary cleavage.
    
  • Strongest Bond: C-F (~110 kcal/mol)

    
     Retained on the ring structure.
    

Below is the mechanistic pathway for the ESI+ fragmentation (Collision Induced Dissociation):

FragmentationPathway Parent Parent Ion [M+H]+ m/z 259.9 (79Br, 35Cl) Frag1 Fragment A [M+H - HBr]+ m/z 180.0 Parent->Frag1 Loss of HBr (Neutral) Favored (Weak C-Br) Frag2 Fragment B [M+H - HCl]+ m/z 223.9 Parent->Frag2 Loss of HCl (Neutral) Less Favored Frag3 Core Fragment [Fluoroquinoline+H]+ m/z ~146 Frag1->Frag3 Subsequent Loss of HCl Frag4 Ring Opening Loss of HCN (-27 Da) Frag3->Frag4 Ring Fragmentation

Caption: Figure 1. Proposed ESI+ fragmentation pathway. The loss of HBr is the dominant primary transition due to the weak C-Br bond strength relative to C-Cl and C-F.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Distorted Isotopic Ratio Detector SaturationDilute sample. If the M+2 peak is flat-topped, the detector cannot count ions accurately.
No Signal (ESI) Ion SuppressionCheck mobile phase pH. Ensure Formic Acid is fresh. 2-chloroquinolines ionize poorly in high pH.
Extra Peaks (+18 Da) HydrolysisThe 2-Cl position is reactive. If you see [M+18], the Cl has been replaced by OH (water). Use fresh anhydrous solvents.
Low Sensitivity High Cone VoltageHalogens are labile. High source energy may fragment the parent ion before the quadrupole. Lower Cone Voltage to 20V.

References

  • Pavlovic, D. et al. (2014). Fragmentation mechanisms of halogenated quinolines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Generalized reference for halo-quinoline fragmentation).

  • National Institute of Standards and Technology (NIST) . Mass Spectral Library - Quinoline Derivatives.

  • Sigma-Aldrich .[3] Product Specification: 7-bromo-2-chloro-8-fluoroquinoline.

  • BenchChem . Application Notes for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

Sources

Application

Application Note: Strategic Utilization of 7-Bromo-2-chloro-8-fluoroquinoline in Medicinal Chemistry

Executive Summary: The Tri-Functional Pharmacophore Hub The compound 7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) represents a high-value "scaffold hub" for drug discovery. Unlike mono-functionalized quinolines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tri-Functional Pharmacophore Hub

The compound 7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) represents a high-value "scaffold hub" for drug discovery. Unlike mono-functionalized quinolines, this building block offers three distinct vectors for orthogonal diversification, allowing medicinal chemists to rapidly generate structure-activity relationship (SAR) libraries.

Key Advantages:

  • C2-Position (Chlorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr), serving as the primary "entry point" for amine or ether linkages.

  • C7-Position (Bromine): A superior handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the core into bi-aryl systems.

  • C8-Position (Fluorine): A strategic metabolic blocker that modulates pKa, lipophilicity (LogD), and conformational bias without adding steric bulk.

Chemo-Selectivity & Reaction Logic

Successful utilization of this scaffold relies on respecting the hierarchy of reactivity. The electron-deficient nature of the quinoline ring, enhanced by the electronegative 8-fluoro substituent, creates a specific reactivity gradient.

Reactivity Hierarchy
  • C2-Cl (Most Reactive): The nitrogen atom in the quinoline ring withdraws electron density via resonance, making the C2 position highly electrophilic. It reacts readily with nucleophiles (amines, alkoxides) under thermal conditions without metal catalysis.

  • C7-Br (Intermediate): Less electrophilic than C2. It requires transition metal catalysis (Pd, Ni) for functionalization.

  • C8-F (Least Reactive/Modulator): Generally stable under standard SNAr and coupling conditions. It serves as a static electronic modulator.

Visualization: Sequential Functionalization Workflow

G cluster_logic Reactivity Logic Start Starting Material 7-Bromo-2-chloro-8-fluoroquinoline Step1 Step 1: C2-Functionalization (S_NAr Substitution) Start->Step1 Primary Amines / DIPEA Heat (80-100°C) Inter1 Intermediate A 2-Amino-7-bromo-8-fluoroquinoline Step1->Inter1 Step2 Step 2: C7-Functionalization (Pd-Catalyzed Coupling) Inter1->Step2 Boronic Acids / Pd Catalyst Base / 90°C Final Final Lead Candidate Bi-aryl Kinase Inhibitor Core Step2->Final Info C2-Cl reacts first (uncatalyzed) C7-Br reacts second (catalyzed) C8-F remains stable

Figure 1: The logical workflow for orthogonal functionalization of the 7-bromo-2-chloro-8-fluoroquinoline scaffold. The sequence prioritizes SNAr to prevent chemoselectivity issues during metal catalysis.

Application Note: C2-Selective Functionalization (SNAr)

Objective: Install a solubilizing group or a hinge-binding motif at the C2 position.

Mechanistic Insight

The 8-fluoro substituent exerts an inductive withdrawing effect (-I), which actually increases the electrophilicity at C2 compared to a non-fluorinated analog. This allows SNAr reactions to proceed at slightly lower temperatures or with shorter reaction times.

Protocol 1: C2-Amination

Reagents: 7-bromo-2-chloro-8-fluoroquinoline (1.0 equiv), Primary Amine (e.g., Morpholine or Aniline derivative, 1.2 equiv), DIPEA (2.0 equiv), NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology:

  • Dissolution: In a reaction vial, dissolve 100 mg (0.38 mmol) of 7-bromo-2-chloro-8-fluoroquinoline in 2.0 mL of anhydrous NMP.

  • Addition: Add DIPEA (132 µL, 0.76 mmol) followed by the amine nucleophile (0.46 mmol).

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours.

    • Note: Monitor by LCMS. The starting material (M+H ~260/262) should disappear, replaced by the product mass (M+H ~311/313 for morpholine).

  • Work-up:

    • Cool to room temperature.

    • Pour into 20 mL of water (product often precipitates).

    • Filter the solid or extract with Ethyl Acetate (3 x 10 mL).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoint:

  • 1H NMR Signal: The disappearance of the starting material's downfield doublet (C2-Cl environment) and the appearance of aliphatic amine protons confirms substitution.

  • Regioselectivity: NOE (Nuclear Overhauser Effect) studies will show spatial proximity between the added amine and the C3-H proton, confirming C2 substitution.

Application Note: C7-Selective Cross-Coupling

Objective: Extend the carbon skeleton to access hydrophobic pockets or create bi-aryl interactions.

Mechanistic Insight

With the C2 position deactivated (converted from an electron-withdrawing Cl to an electron-donating amine), the C7-Br bond becomes the primary site for oxidative addition by Palladium(0). The 8-Fluoro group provides steric protection against "homocoupling" at the 8-position (if C8 were activated) and electronically tunes the C7-Br bond.

Protocol 2: Suzuki-Miyaura Coupling at C7

Reagents: C2-substituted intermediate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl2·DCM (0.05 equiv), K2CO3 (2M aq, 3.0 equiv), 1,4-Dioxane.

Step-by-Step Methodology:

  • Setup: In a microwave vial or pressure tube, combine the C2-substituted intermediate (0.2 mmol) and aryl boronic acid (0.3 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (8 mg, 0.01 mmol).

  • Solvent/Base: Add 1,4-Dioxane (2 mL) and 2M K2CO3 (0.3 mL).

  • Degassing: Sparge with Nitrogen or Argon for 2 minutes (Critical step to prevent Pd oxidation).

  • Reaction: Heat at 100°C for 2–12 hours (or 30 min in microwave at 110°C).

  • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with water.

  • Purification: Reverse-phase HPLC or Flash Chromatography.

Quantitative Data & Properties

Table 1: Comparative Properties of Halogenated Quinolines

Property7-Br-2-Cl-8-F-Quinoline7-Br-2-Cl-QuinolineImpact of 8-Fluoro
MW 260.49242.50+18 Da (Minimal steric impact)
C2-Reactivity (SNAr) HighModerateEnhanced (Inductive effect of F)
Lipophilicity (cLogP) ~3.2~3.0Slight increase; F modulates permeability
Metabolic Stability HighModerateHigh (F blocks C8 oxidation)
H-Bonding Weak Acceptor (F)NoneF can interact with enzyme backbone NH

References

  • Sigma-Aldrich. 7-Bromo-2-chloro-8-fluoroquinoline Product Specification & COA. Available at: (Accessed Oct 2025).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 329773397 (Related Analog: 7-Bromo-2-chloroquinoline). Available at:

  • ChemicalBook. 7-Bromo-2-chloro-8-fluoroquinoline Suppliers and Properties. Available at:

  • Journal of Medicinal Chemistry. Synthesis and Antibacterial Activity of Fluoroquinolone Derivatives. (General reference for fluoroquinoline reactivity patterns). Available at:

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE. Consult the MSDS for 7-bromo-2-chloro-8-fluoroquinoline before handling.

Method

Technical Application Note: 7-Bromo-2-chloro-8-fluoroquinoline in Medicinal Chemistry

Executive Summary & Core Utility 7-Bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) is a high-value heterocyclic building block characterized by a "tri-vector" functionalization profile.[1] Its utility lies in the or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Utility

7-Bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) is a high-value heterocyclic building block characterized by a "tri-vector" functionalization profile.[1] Its utility lies in the orthogonal reactivity of its three halogen substituents, allowing medicinal chemists to sequentially install diverse pharmacophores without protecting group manipulations.

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C7-Bromine: Primed for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

  • C8-Fluorine: A stable physicochemical modulator that enhances metabolic stability and lipophilicity, rarely displaced under standard conditions.

This scaffold is particularly relevant for developing kinase inhibitors , GPCR ligands , and anti-infectives where the quinoline core mimics adenine or serves as a rigid linker.

Chemical Properties & Reactivity Analysis

The Reactivity Hierarchy

The strategic value of this molecule is the distinct energy barrier required to activate each position. This allows for a programmable synthesis sequence: C2


 C7 

Core Modulation.
PositionSubstituentReactivity ModeActivation EnergyPreferred Reagents
C2 Chlorine

(Addition-Elimination)
LowAmines, Alkoxides, Thiols / Heat or Acid
C7 BromineMetal-Catalyzed CouplingMediumBoronic acids/Pd(0), Amines/Pd(II)
C8 FluorineInductive Effect / Rare

HighStable under C2/C7 reaction conditions
Mechanistic Insight
  • C2 Activation: The ring nitrogen exerts a strong electron-withdrawing effect, making the C2 position highly electrophilic. The inductive effect of the C8-fluorine atom further pulls electron density from the ring, potentially accelerating

    
     at C2 compared to non-fluorinated analogs [1].
    
  • C7 Selectivity: Oxidative addition of Pd(0) occurs preferentially at the C-Br bond over the C-Cl bond (bond dissociation energy: C-Br < C-Cl) and the C-F bond (inert to Pd(0)). This allows Suzuki coupling at C7 without disturbing the C2-Cl if the reaction temperature is controlled, though the standard workflow usually functionalizes C2 first to prevent side reactions [2].

Experimental Protocols

Protocol A: Selective C2-Amination via

Target: Replacement of C2-Cl with a primary or secondary amine.

Rationale: This step is performed first. The C2-Cl is labile enough to be displaced by amines without affecting the C7-Br handle.

Materials:

  • Substrate: 7-Bromo-2-chloro-8-fluoroquinoline (1.0 eq)

  • Nucleophile: Morpholine (or desired amine) (1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (for solubility)
    
  • Solvent: DMF or NMP (anhydrous)

Step-by-Step Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 7-bromo-2-chloro-8-fluoroquinoline (100 mg, 0.38 mmol) in DMF (2.0 mL).

  • Addition: Add

    
     (105 mg, 0.76 mmol) followed by morpholine (40 mg, 0.46 mmol).
    
  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
    • Note: If using aniline derivatives (weaker nucleophiles), increase temperature to 110°C or add catalytic acid (p-TsOH).

  • Workup: Cool to room temperature. Pour into ice-water (10 mL). The product usually precipitates.

  • Isolation: Filter the solid, wash with water (

    
     mL), and dry under vacuum. If no precipitate forms, extract with EtOAc, wash with brine, dry over 
    
    
    
    , and concentrate.

Expected Yield: 85–95% Validation:


H NMR will show loss of the C2-Cl signal and appearance of alkyl/amine protons. The C7-Br and C8-F signals remain intact.
Protocol B: C7-Arylation via Suzuki-Miyaura Coupling

Target: Functionalization of the C7 position on the C2-substituted intermediate.

Rationale: With the C2 position capped (deactivated relative to the starting material), the C7-Br bond becomes the primary site for oxidative addition.

Materials:

  • Substrate: C2-substituted intermediate (from Protocol A) (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Purge a microwave vial or Schlenk flask with nitrogen/argon.

  • Loading: Add the C2-intermediate (0.3 mmol), phenylboronic acid (0.36 mmol), and

    
     (12 mg).
    
  • Solvation: Add 1,4-Dioxane (3 mL) and

    
     solution (0.3 mL).
    
  • Degassing: Bubble nitrogen through the solution for 5 minutes.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 110°C for 30 minutes (microwave).

  • Workup: Filter through a pad of Celite to remove Pd residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Expected Yield: 70–85%

Strategic Reaction Map (Visualization)

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

G cluster_0 Key Selectivity Feature Start 7-Bromo-2-chloro- 8-fluoroquinoline (Core Block) Path1 Path A: C2-Substitution (SNAr) Start->Path1 R-NH2, Heat Inter1 2-Amino-7-bromo- 8-fluoroquinoline Path1->Inter1 Path2 Path B: C7-Coupling (Suzuki/Buchwald) Inter1->Path2 Ar-B(OH)2, Pd(0) Final 2-Amino-7-aryl- 8-fluoroquinoline (Lead Candidate) Path2->Final

Figure 1: Sequential functionalization strategy leveraging reactivity differences between C2-Cl and C7-Br.

Safety & Handling

  • Hazard Identification: This compound is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2).

  • Specific Risks:

    • Halo-quinolines: Often possess sensitizing properties. Avoid inhalation of dust.

    • Reaction Safety:

      
       reactions with volatile amines in sealed vessels generate pressure. Use appropriate pressure-rated vials.
      
  • Storage: Store at 2–8°C under inert gas (Argon). The C-Br bond is light-sensitive over long durations; store in amber vials [3].

References

  • Sigma-Aldrich. 7-Bromo-2-chloro-8-fluoroquinoline Product Specification & CAS 1510844-28-6 Data.[2] Available at:

  • Murie, V. E., et al. (2017).[3] "Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines." The Journal of Organic Chemistry, 82(24). Available at:

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70700352, 8-bromo-2-chloro-7-fluoroquinoline (Isomer Analog Data). Available at:

  • Zhou, K., et al. (2025).[4] "Selective C-H functionalization of quinolines." ResearchGate. Available at:

Sources

Application

Application Note: Strategic Functionalization of 7-Bromo-2-chloro-8-fluoroquinoline

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the orthogonal reactivity of 7-bromo-2-chloro-8-fluoroquinoline , a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the orthogonal reactivity of 7-bromo-2-chloro-8-fluoroquinoline , a privileged scaffold in kinase inhibitor and antibacterial drug discovery.[1]

Executive Summary

The 7-bromo-2-chloro-8-fluoroquinoline scaffold represents a "tri-vector" platform for medicinal chemistry. Its value lies in the distinct electronic and steric environments of its three halogen substituents, allowing for orthogonal functionalization :

  • C2-Chloro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).
    
  • C7-Bromo: Prime handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).[1]

  • C8-Fluoro: A stable electronic modulator that influences pKa and metabolic stability, rarely displaced under standard conditions.[1]

This guide details the protocols to selectively engage the C2 and C7 positions without cross-reactivity, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.

Chemical Architecture & Reactivity Map

The quinoline ring is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack. The 8-fluoro substituent exerts a strong inductive effect (-I), further lowering the LUMO energy of the ring and enhancing the electrophilicity at C2.

Reactivity Hierarchy
  • Nucleophilic Attack (

    
    ):  C2-Cl 
    
    
    
    C7-Br > C8-F[1]
  • Pd-Catalyzed Oxidative Addition: C7-Br > C2-Cl

    
     C8-F[1]
    

This hierarchy dictates the Golden Rule of Sequencing :

Perform


 reactions at C2 before  Pd-coupling if the nucleophile is harsh. Perform Pd-coupling at C7 first  if the C2-Cl moiety must be preserved for later stages, utilizing the faster oxidative addition of C-Br bonds.

ReactivityMap SNAr SNAr (Nucleophilic) Pd Pd-Coupling (Electrophilic) Mod Electronic Modulation Core 7-Bromo-2-chloro-8-fluoroquinoline C2 C2-Position (Chloro) Core->C2 C7 C7-Position (Bromo) Core->C7 C8 C8-Position (Fluoro) Core->C8 C2->SNAr Primary Site (Amines/Alkoxides) C7->Pd Primary Site (Suzuki/Buchwald) C8->Mod Stable (pKa Tuner)

Figure 1: Orthogonal reactivity profile. The C2-Cl is the "soft" electrophile for nucleophiles, while C7-Br is the "hard" handle for transition metals.

Experimental Protocols

Protocol A: Chemoselective C2-Functionalization ( )

Objective: Displacement of C2-Cl with an amine nucleophile while retaining the C7-Br for future coupling.[1] Mechanism: Addition-Elimination (


).[1] The 8-F atom stabilizes the Meisenheimer complex intermediate, accelerating this reaction compared to non-fluorinated analogs.
Materials
  • Substrate: 7-bromo-2-chloro-8-fluoroquinoline (1.0 equiv)[1]

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or

    
     (for phenols/thiols)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide)[1]

  • Temperature: 80–100 °C

Step-by-Step Methodology
  • Preparation: In a reaction vial, dissolve 7-bromo-2-chloro-8-fluoroquinoline (100 mg, 0.38 mmol) in NMP (2.0 mL).

  • Addition: Add DIPEA (132 µL, 0.76 mmol) followed by the amine (0.46 mmol).

  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours.

    • Note: Monitor by LC-MS.[1] The product will show a mass shift corresponding to the amine addition and the loss of HCl. The isotopic pattern of Br (

      
      ) must remain visible, confirming the C7-Br is intact.
      
  • Workup: Cool to room temperature. Pour into water (10 mL) to precipitate the product.

  • Purification: Filter the solid or extract with Ethyl Acetate. If necessary, purify via flash chromatography (Hexane/EtOAc).

Technical Insight: Avoid using strong alkoxide bases (e.g., NaOMe) at high temperatures if you wish to avoid side reactions at the 8-F position, although 8-F is generally robust.

Protocol B: Chemoselective C7-Functionalization (Suzuki-Miyaura)

Objective: Cross-coupling at C7-Br while preserving the C2-Cl.[1] Mechanism: Palladium-catalyzed cycle.[1][2][3] Oxidative addition occurs preferentially at the weaker C-Br bond (BDE ~276 kJ/mol) over the C-Cl bond (BDE ~339 kJ/mol).

Materials
  • Substrate: 7-bromo-2-chloro-8-fluoroquinoline (1.0 equiv)[1]

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base:

    
     (2.0 M aqueous solution, 2.0 equiv)
    
  • Solvent: 1,4-Dioxane[1]

  • Temperature: 60–80 °C[1]

Step-by-Step Methodology
  • Degassing: Charge a microwave vial with the substrate, boronic acid, and Pd catalyst. Seal and purge with Nitrogen/Argon for 5 minutes.[1]

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous

    
     via syringe.
    
  • Reaction: Heat at 60 °C for 2–4 hours.

    • Critical Control Point: Do not overheat (>100 °C).[1] Higher temperatures may force oxidative addition into the C2-Cl bond, leading to bis-coupling or polymerization.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Column chromatography.[1][4]

Technical Insight: If C2-Cl reactivity is observed as a side reaction, switch to a less electron-rich ligand (e.g.,


 based catalysts) which are less prone to activating the stronger C-Cl bond compared to bulky alkyl-phosphines.[1]

Sequential Workflow Strategy

For library generation, the order of operations is critical.

  • Path 1 (Standard):

    
     (C2) 
    
    
    
    Suzuki (C7).[1]
    • Pros: High yields;

      
       products are stable; no metal waste in the first step.[1]
      
    • Cons: If the C2-amine contains reactive groups, they may interfere with Pd-coupling.[1]

  • Path 2 (Reverse): Suzuki (C7)

    
    
    
    
    
    (C2).[1]
    • Pros: Allows installation of fragile C2 groups last.[1]

    • Cons: Requires strict temperature control in step 1 to prevent C2-coupling.[1]

Workflow cluster_path1 Path 1: C2 First (Recommended) cluster_path2 Path 2: C7 First (Specialized) Start Starting Material 7-Br-2-Cl-8-F-Quinoline Step1A Step 1: SNAr (Amine, 90°C) Start->Step1A Step1B Step 1: Suzuki (Pd-Cat, <60°C) Start->Step1B Inter1 Intermediate: 7-Br-2-Amino-8-F Step1A->Inter1 Step2A Step 2: Suzuki (Pd-Cat, 80°C) Inter1->Step2A FinalA Final Product A Step2A->FinalA Inter2 Intermediate: 7-Aryl-2-Cl-8-F Step1B->Inter2 Step2B Step 2: SNAr (Amine, 100°C) Inter2->Step2B FinalB Final Product B Step2B->FinalB

Figure 2: Sequential workflow options. Path 1 is generally more robust for diversity-oriented synthesis.[1]

Quantitative Data Summary

ParameterC2-Cl (

)
C7-Br (Pd-Coupling)
Reaction Type Nucleophilic DisplacementCross-Coupling
Bond Energy (Approx) ~339 kJ/mol (Activated)~276 kJ/mol
Typical Temp 80–100 °C60–80 °C
Catalyst Required? No (Acid/Base only)Yes (Palladium)
Selectivity Factor High (C7/C8 inert to

)
Moderate (Requires Temp Control)

Safety & Handling

  • 7-bromo-2-chloro-8-fluoroquinoline: Treat as a potential skin sensitizer and irritant.[1] Wear nitrile gloves and eye protection.[1]

  • 
     / 
    
    
    
    residues:
    If synthesizing the starting material, ensure complete quenching of chlorinating agents before workup to avoid delayed exotherms.
  • Palladium Residues: Scavenge metal residues using Si-Thiol or similar scavengers if the final compound is for biological testing to prevent false positives in assays.[1]

References

  • BenchChem. (2025).[1][2] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from

  • ChemicalBook. (2025).[1] General procedure for the synthesis of 7-bromo-2-chloroquinoline.[1][5] Retrieved from

  • MDPI. (2022).[1] Synthesis of quinoline-based [1,2,3]-triazole hybrid via Cu(I)-catalyzed click reaction of 4-azido-7-chloroquinoline.[1][6] Retrieved from

  • Organic Syntheses. (2025). Synthesis of 2-amino-3-fluorobenzoic acid (Precursor).[1][7] Retrieved from

  • Sigma-Aldrich. (2025).[1] 7-Bromo-2-chloro-8-fluoroquinoline Product Specification. Retrieved from

Sources

Method

Application Notes and Protocols for the Biological Evaluation of 7-bromo-2-chloro-8-fluoroquinoline

Introduction: The Therapeutic Potential of Substituted Quinolines The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have been successfully developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][3] The diverse biological activities of quinoline-based compounds often stem from their ability to interact with various biological targets, including protein kinases, DNA topoisomerases, and enzymes involved in inflammatory pathways.[3][4][5]

7-bromo-2-chloro-8-fluoroquinoline is a novel, halogenated quinoline derivative. While specific biological data for this compound is not yet widely available, its structural features suggest significant potential for biological activity. The presence of halogens can enhance the lipophilicity and reactivity of the molecule, potentially leading to improved cell permeability and target engagement.[6] This document provides a comprehensive guide to the initial biological evaluation of 7-bromo-2-chloro-8-fluoroquinoline, outlining detailed protocols for key assays to elucidate its potential as a therapeutic agent.

I. Preliminary Cytotoxicity Assessment in Cancer Cell Lines

A fundamental first step in the evaluation of any novel compound with therapeutic potential is to assess its cytotoxic effects on various cell lines. This helps to identify potential anticancer activity and determine the appropriate concentration range for subsequent mechanistic studies. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[7][8]

Protocol 1: In Vitro Cytotoxicity Screening using the MTT Assay

This protocol details the procedure for determining the half-maximal inhibitory concentration (IC50) of 7-bromo-2-chloro-8-fluoroquinoline in a panel of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan.[8] The amount of formazan produced is directly proportional to the number of living cells.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7 [breast], K-562 [bone marrow], HeLa [cervical])[10]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 7-bromo-2-chloro-8-fluoroquinoline (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[7]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of 7-bromo-2-chloro-8-fluoroquinoline in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[7]

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).[7]

    • Incubate the plates for 48-72 hours.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Illustrative Data Presentation

The results of the MTT assay can be summarized in a table to compare the cytotoxic activity of 7-bromo-2-chloro-8-fluoroquinoline across different cell lines.

Cell LineIC50 (µM) of 7-bromo-2-chloro-8-fluoroquinolineIC50 (µM) of Positive Control (e.g., Doxorubicin)
MCF-7[Insert experimental value][Insert experimental value]
K-562[Insert experimental value][Insert experimental value]
HeLa[Insert experimental value][Insert experimental value]
Experimental Workflow for Cytotoxicity Assessment

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate_attach Incubate 24h for attachment seed->incubate_attach add_compound Add serial dilutions of compound incubate_attach->add_compound incubate_treat Incubate 48-72h add_compound->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate calc_viability Calculate % cell viability read_plate->calc_viability plot_ic50 Determine IC50 value calc_viability->plot_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

II. Investigation of Potential Kinase Inhibitory Activity

Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular processes such as proliferation, survival, and differentiation.[3][4] A biochemical kinase assay can be employed to determine if 7-bromo-2-chloro-8-fluoroquinoline directly inhibits the activity of specific kinases.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing the inhibitory effect of a compound on a specific kinase using a luminescence-based assay that measures ATP consumption.

Principle: Kinase activity is measured by quantifying the amount of ATP remaining in the reaction after the kinase has phosphorylated its substrate. A lower kinase activity results in more ATP remaining, which can be detected by a luciferase-based system, producing a luminescent signal.[11]

Materials:

  • Recombinant kinase of interest (e.g., a tyrosine kinase or serine/threonine kinase)

  • Specific kinase substrate (peptide or protein)

  • 7-bromo-2-chloro-8-fluoroquinoline (stock solution in DMSO)

  • Kinase assay buffer

  • ATP solution

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of 7-bromo-2-chloro-8-fluoroquinoline in the kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in the assay buffer.

  • Kinase Reaction:

    • In the wells of a white microplate, add the test compound at various concentrations.

    • Add the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

    • Include a "no kinase" control and a "no inhibitor" (vehicle) control.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).[12]

  • ATP Detection:

    • Add an equal volume of the luminescence-based ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Illustrative Data Presentation

The inhibitory activity of 7-bromo-2-chloro-8-fluoroquinoline against a panel of kinases can be presented in a table.

Kinase TargetIC50 (µM) of 7-bromo-2-chloro-8-fluoroquinolineIC50 (µM) of Positive Control (e.g., Staurosporine)
Kinase A[Insert experimental value][Insert experimental value]
Kinase B[Insert experimental value][Insert experimental value]
Kinase C[Insert experimental value][Insert experimental value]
Conceptual Kinase Inhibition Workflow

Kinase_Assay_Workflow start Prepare serial dilutions of test compound prepare_reagents Prepare kinase, substrate, and ATP solutions start->prepare_reagents reaction_setup Combine compound, kinase, and substrate in a microplate prepare_reagents->reaction_setup initiate_reaction Initiate reaction with ATP reaction_setup->initiate_reaction incubate Incubate at room temperature initiate_reaction->incubate stop_and_detect Add ATP detection reagent (e.g., Kinase-Glo®) incubate->stop_and_detect measure_luminescence Measure luminescence stop_and_detect->measure_luminescence analyze_data Calculate % inhibition and determine IC50 measure_luminescence->analyze_data end Results analyze_data->end

Caption: Workflow for a luminescence-based kinase inhibition assay.

III. Assessment of Antibacterial and Anti-inflammatory Potential

Quinolone derivatives are well-known for their antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][13] Additionally, some quinolines exhibit anti-inflammatory effects by modulating key inflammatory pathways.[1][14]

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 7-bromo-2-chloro-8-fluoroquinoline against various bacterial strains.

Principle: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 7-bromo-2-chloro-8-fluoroquinoline (stock solution in DMSO)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions:

    • Perform serial twofold dilutions of the compound in CAMHB in a 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in CAMHB.

    • Add the diluted inoculum to each well of the microplate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[8]

Protocol 4: In Vitro Anti-inflammatory Assay (LPS-induced Cytokine Production)

This protocol assesses the ability of 7-bromo-2-chloro-8-fluoroquinoline to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-6. This assay measures the ability of a compound to suppress this response.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Complete cell culture medium

  • 7-bromo-2-chloro-8-fluoroquinoline (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

    • Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

  • Supernatant Collection and Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for the inhibition of each cytokine.

Potential Anti-inflammatory Mechanism

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 phosphorylates IκB Nucleus Nucleus NFkB_p65_p50->Nucleus translocation IkB IκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines gene transcription Compound 7-bromo-2-chloro-8-fluoroquinoline Compound->IKK Potential Inhibition Compound->NFkB_p65_p50 Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action via the NF-κB pathway.

IV. Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial biological characterization of 7-bromo-2-chloro-8-fluoroquinoline. The data generated from these assays will be crucial in determining its potential as an anticancer, antibacterial, or anti-inflammatory agent. Positive results in any of these primary screens would warrant further investigation, including more extensive profiling against larger panels of cancer cell lines or bacterial strains, in vivo efficacy studies in animal models, and detailed mechanistic studies to identify the specific molecular targets. The versatility of the quinoline scaffold suggests that 7-bromo-2-chloro-8-fluoroquinoline could be a promising lead compound for the development of novel therapeutics.[3]

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC. (2025, August 27).
  • Application Notes and Protocols for Developing Anticancer Agents from Quinoline Deriv
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem. (n.d.). BenchChem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023, June 30). Oriental Journal of Chemistry.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem. (n.d.). BenchChem.
  • Buy 7-Bromo-2-chloro-8-methylquinoline (EVT-13819105) - EvitaChem. (n.d.). EvitaChem.
  • Cell Viability Assay | Essential Methods & Applications - baseclick GmbH. (n.d.). baseclick GmbH.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.). BenchChem.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019, August 13).
  • Kinase assays | BMG LABTECH. (2020, September 1). BMG LABTECH.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity - Benchchem. (n.d.). BenchChem.
  • Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research. (2020, July 23). Adesh University Journal of Medical Sciences & Research.
  • Mechanism of action of and resistance to quinolones - PMC. (n.d.).
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. (n.d.).

Sources

Application

Application Notes and Protocols for the Development of Derivatives of 7-Bromo-2-chloro-8-fluoroquinoline

Abstract: This document provides a detailed technical guide for the chemical derivatization of 7-bromo-2-chloro-8-fluoroquinoline, a highly versatile scaffold for drug discovery and materials science. Quinoline and its f...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for the chemical derivatization of 7-bromo-2-chloro-8-fluoroquinoline, a highly versatile scaffold for drug discovery and materials science. Quinoline and its functionalized derivatives are established pharmacophores with a broad spectrum of bioactivity, including anticancer, antimalarial, and antimicrobial properties.[1][2][3][4][5] The strategic placement of bromo, chloro, and fluoro substituents on this quinoline core offers orthogonal reactivity, enabling selective functionalization at distinct positions. These application notes detail robust protocols for palladium-catalyzed cross-coupling reactions at the C7-bromo position and nucleophilic aromatic substitution at the C2-chloro position, providing researchers with the foundational methodologies to generate diverse libraries of novel chemical entities.

Introduction: The Strategic Value of 7-Bromo-2-chloro-8-fluoroquinoline

The quinoline motif is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid bicyclic structure provides a reliable framework for orienting functional groups in three-dimensional space to interact with biological targets. The subject of this guide, 7-bromo-2-chloro-8-fluoroquinoline (CAS 1510844-28-6), is a particularly valuable building block due to its distinct electronic and steric properties conferred by the halogen substituents.

The reactivity of the scaffold can be dissected as follows:

  • C7-Bromo Position: This site is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The carbon-bromine bond is readily activated by Pd(0) catalysts, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

  • C2-Chloro Position: The chlorine at the C2 position is activated towards nucleophilic aromatic substitution (SNAr).[6][7] Its reactivity is enhanced by the electron-withdrawing effect of the quinoline nitrogen, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction.[8][9]

  • C8-Fluoro Position: The fluorine atom at C8 serves primarily as a modulating substituent, influencing the electronic properties (pKa) of the quinoline nitrogen and potentially engaging in favorable interactions with biological targets.

This guide provides experimentally-grounded protocols to exploit this differential reactivity, enabling the selective synthesis of a wide array of derivatives.

Critical Safety and Handling Precautions

Halogenated aromatic compounds, including quinoline derivatives, require careful handling.[10][11][12] Users must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[12]

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or fine powders.[11]

  • Waste Disposal: Halogenated organic waste must be collected in a designated, properly labeled container for hazardous waste disposal. Do not dispose of it in drains.[10][11]

  • Hazard Profile: While specific toxicity data for 7-bromo-2-chloro-8-fluoroquinoline is limited, quinoline itself is classified as harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[10][11][12] Treat this derivative with the same or higher level of caution.

Derivatization at the C7-Position: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 7-position is the ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. We present two of the most powerful and versatile methods: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Synthesis of 7-Arylquinolines

The Suzuki reaction is a robust method for forming a C-C bond between an organohalide and an organoboron species, such as a boronic acid or its ester.[13][14] This reaction is favored for its mild conditions and high tolerance for a wide range of functional groups.[15]

Causality of Protocol Design:

  • Catalyst: A palladium(0) species is the active catalyst. We recommend using a pre-catalyst like Pd(OAc)₂ with a phosphine ligand or a stable, pre-formed Pd(0) complex like Pd(PPh₃)₄. The choice of ligand is crucial; bulky, electron-rich phosphine ligands often accelerate the rate-limiting oxidative addition step.[16]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the key transmetalation step.[13][14] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution of the base is typical, although anhydrous conditions can also be employed.[15][16]

Visualized Reaction Scheme and Catalytic Cycle:

Suzuki_Miyaura_Reaction cluster_reaction Suzuki-Miyaura Coupling at C7 cluster_cycle Catalytic Cycle Reactant1 7-Bromo-2-chloro-8-fluoroquinoline Product 7-Aryl-2-chloro-8-fluoroquinoline Reactant1->Product Pd Catalyst, Base Reactant2 Aryl Boronic Acid (R-B(OH)₂) Reactant2->Product Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Complex1 Ar-Pd(II)L₂(Br) OA->Complex1 TM Transmetalation Complex1->TM Complex2 Ar-Pd(II)L₂(R) TM->Complex2 RE Reductive Elimination Complex2->RE RE->Pd0 Product Ar-R ArBr_in Ar-Br In ArBr_in->OA Boronic_in R-B(OH)₂ In (with Base) Boronic_in->TM

Caption: Reaction scheme and catalytic cycle for the Suzuki-Miyaura coupling.

Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry reaction vessel (e.g., Schlenk flask) equipped with a magnetic stir bar, add 7-bromo-2-chloro-8-fluoroquinoline (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) followed by the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to achieve a concentration of ~0.1 M with respect to the quinoline starting material.

  • Reaction: Place the vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Table 1: Example Suzuki Coupling Conditions and Outcomes

Arylboronic Acid (R-B(OH)₂)Catalyst (mol%)Base (eq.)Temp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2.5)901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)85880-90
3-Pyridylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3.0)1001670-85
Buchwald-Hartwig Amination: Synthesis of 7-Aminoquinolines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a C-N bond.[17][18] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[18]

Causality of Protocol Design:

  • Catalyst System: This reaction is highly dependent on the choice of a palladium precursor and a specialized, bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[19] These ligands facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[17][18] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[17]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.

Visualized Experimental Workflow:

Buchwald_Hartwig_Workflow start Start reagents 1. Add Quinoline, Amine, Base to dry flask start->reagents inert 2. Evacuate & Backfill with Argon (3x) reagents->inert catalyst 3. Add Pd Pre-catalyst & Ligand inert->catalyst solvent 4. Add Anhydrous Solvent catalyst->solvent reaction 5. Heat to 80-110 °C solvent->reaction monitor 6. Monitor by TLC/LC-MS reaction->monitor monitor->reaction Incomplete workup 7. Quench, Extract, & Dry monitor->workup Complete purify 8. Column Chromatography workup->purify product Pure 7-Aminoquinoline Derivative purify->product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination protocol.

Protocol 3.2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In an oven-dried reaction vessel, combine 7-bromo-2-chloro-8-fluoroquinoline (1.0 eq.), the desired amine (1.1-1.5 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 eq.).

  • Inert Atmosphere: Immediately seal the vessel and establish an inert atmosphere as described in Protocol 3.1.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at 80-110 °C.

  • Monitoring: Monitor the reaction until completion (typically 2-18 hours).

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Derivatization at the C2-Position: Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group is susceptible to displacement by a wide range of nucleophiles via an SNAr mechanism.[6] This pathway involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity.[8][9] The reaction is facilitated by the electron-withdrawing quinoline nitrogen, which stabilizes the intermediate.[6]

Causality of Protocol Design:

  • Nucleophile: A variety of nucleophiles can be used, including primary and secondary amines, alkoxides, and thiolates. The strength of the nucleophile often dictates the required reaction temperature.

  • Solvent: Polar aprotic solvents like DMSO or DMF can accelerate the reaction but can be difficult to remove. Alcohols like n-butanol or isopropanol can often serve as both the solvent and, in the case of alkoxide formation, the reagent precursor.

  • Base (Optional but Recommended): For amine nucleophiles, a non-nucleophilic base (e.g., DIPEA) can be added to scavenge the HCl generated, driving the reaction to completion. For alkoxides, the base (e.g., NaH) is used to generate the nucleophile in situ.

Visualized SNAr Mechanism:

SNAr_Mechanism SNAr Mechanism at C2 Start Substrate (C2-Cl) + Nucleophile (Nu⁻) Step1 Addition (Rate-Determining) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Step2 Elimination Intermediate->Step2 Product Product (C2-Nu) + Cl⁻ Step2->Product

Caption: The two-step Addition-Elimination mechanism of SNAr.

Protocol 4.1: SNAr with an Amine Nucleophile

  • Reaction Setup: In a sealable reaction vial, combine 7-bromo-2-chloro-8-fluoroquinoline (1.0 eq.), the desired amine (2.0-3.0 eq.), and a suitable solvent such as n-butanol or DMSO.

  • Reaction: Seal the vial and heat in an oil bath at 100-140 °C. The higher temperature is necessary to overcome the activation barrier for disrupting the aromaticity in the first step.

  • Monitoring: Monitor the reaction by LC-MS. Reactions can take 12-48 hours.

  • Workup: Cool the reaction mixture. If DMSO was used, dilute with a large volume of water to precipitate the product, which can be collected by filtration. If an alcohol solvent was used, concentrate the mixture under reduced pressure.

  • Purification: Dissolve the crude material in a suitable solvent (e.g., dichloromethane) and wash with water to remove excess amine and salts. Dry the organic layer and purify by column chromatography or recrystallization.

Conclusion

7-Bromo-2-chloro-8-fluoroquinoline is a potent chemical scaffold that offers researchers multiple avenues for diversification. By leveraging the orthogonal reactivity of the C7-bromo and C2-chloro positions, distinct and complex molecular architectures can be accessed through reliable and well-understood chemical transformations. The protocols detailed herein for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution provide a solid foundation for any research program aimed at exploring the vast chemical space accessible from this versatile starting material.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - ResearchGate.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - Academia.edu. Academia.edu.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers.
  • Quinoline CAS 91-22-5 | 802407. Merck Millipore.
  • 7-Bromo-2-chloro-8-fluoroquinoline | 1510844-28-6. Sigma-Aldrich.
  • Buchwald–Hartwig amin
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
  • Buchwald-Hartwig Amin
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • Safety D
  • Suzuki reaction. Wikipedia.
  • Nucleophilic arom
  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University.
  • 16.
  • Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • nucleophilic arom

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7-Bromo-2-chloro-8-fluoroquinoline Synthesis

7-Bromo-2-chloro-8-fluoroquinoline is a critical multi-halogenated scaffold, frequently utilized as a key intermediate in the development of PRMT5 inhibitors and other advanced therapeutics. Synthesizing this electron-de...

Author: BenchChem Technical Support Team. Date: March 2026

7-Bromo-2-chloro-8-fluoroquinoline is a critical multi-halogenated scaffold, frequently utilized as a key intermediate in the development of PRMT5 inhibitors and other advanced therapeutics. Synthesizing this electron-deficient heterocycle presents unique challenges, particularly regarding thermal degradation during ring closure and poor conversion during deoxychlorination.

This technical support guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your synthetic yield and purity.

Part 1: Troubleshooting Guide & FAQs

Q1: During the cyclization of the acyclic intermediate to form the 7-bromo-8-fluoroquinolin-2(1H)-one core, I am observing significant charring and a yield below 30%. How can I optimize this? A1: The thermal cyclization of heavily halogenated anilines traditionally requires extreme temperatures (e.g., 250°C in Dowtherm A), which frequently leads to thermal degradation, decarboxylation, and tar formation [[1]]().

  • Solution: Transition to a Lewis acid-catalyzed cyclization or microwave irradiation. Using Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) at 100°C can drive the cyclization efficiently while suppressing charring 2. Alternatively, microwave irradiation at 250°C for just 5–10 minutes minimizes the residence time at high temperatures, significantly improving the yield and purity profile 3.

Q2: The deoxychlorination of the 2-quinolone intermediate using POCl₃ is stalling at 50% conversion. Increasing the reflux time only generates dark, insoluble byproducts. What is the mechanistic cause, and how do I fix it? A2: The stalling is due to the poor nucleophilicity of the tautomeric lactam oxygen on the electron-deficient 7-bromo-8-fluoroquinolin-2(1H)-one core. Heating in neat POCl₃ relies on the direct attack of the oxygen onto the phosphorus, which is sluggish for this specific substrate.

  • Solution: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF) to the POCl₃ . This generates the highly electrophilic Vilsmeier-Haack intermediate (a chloroiminium ion). The lactam oxygen rapidly attacks this intermediate, forming a highly reactive O-activated species that readily undergoes nucleophilic displacement by chloride ions 4. If the reaction still stalls, utilizing a POCl₃/PCl₅ mixture at 140°C provides a more aggressive chlorinating environment .

Q3: I am losing product during the workup of the POCl₃ reaction. The aqueous phase becomes highly acidic and hot, and my isolated yield drops drastically. A3: Phosphorus oxychloride hydrolysis is violently exothermic. If water is added directly to the reaction mixture, the localized exotherm can exceed 100°C, causing hydrolytic reversion of the newly formed 2-chloroquinoline back to the 2-quinolone or causing general degradation 5.

  • Solution: Implement a strict "reverse quench." Cool the reaction mixture to room temperature, concentrate it under reduced pressure to remove excess POCl₃, and then add the residue dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate. Maintain the internal temperature below 10°C throughout the quench.

Part 2: Quantitative Data Presentation

The following table summarizes the optimization parameters for the deoxychlorination step, demonstrating the causality between reagent selection and final yield.

EntryReagent SystemTemperatureTimeConversion (%)Isolated Yield (%)Primary Observation
1Neat POCl₃ (10 eq)100°C12 h55%40%Sluggish reaction; unreacted starting material.
2POCl₃ + PCl₅ (1.2 eq)140°C4 h85%65%Faster conversion; moderate tar formation.
3POCl₃ + DMF (0.2 eq)90°C6 h>99%88%Clean profile; Vilsmeier complex accelerates kinetics.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Cyclization to 7-bromo-8-fluoroquinolin-2(1H)-one

Self-Validating Step: The successful formation of the quinolone core is indicated by the precipitation of a highly insoluble solid upon neutralization.

  • Charge a heavy-walled microwave-safe vial with the acyclic precursor (1.0 eq) and Eaton's reagent (5 volumes relative to substrate weight).

  • Seal the vial and irradiate at 100°C for 30 minutes using a dedicated laboratory microwave synthesizer.

  • Cool the vessel to room temperature. The mixture will be highly viscous.

  • Pour the mixture slowly over crushed ice with vigorous stirring.

  • Adjust the pH to 7 using 20% aqueous NaOH, ensuring the internal temperature remains below 20°C.

  • Filter the resulting precipitate, wash thoroughly with cold distilled water, and dry under high vacuum at 50°C to afford the 2-quinolone core.

Protocol B: Catalytic Deoxychlorination to 7-bromo-2-chloro-8-fluoroquinoline

Self-Validating Step: The addition of DMF will cause the suspension to transition into a homogeneous solution as the reactive Vilsmeier-Haack complex forms.

  • In an oven-dried, argon-flushed round-bottom flask, suspend 7-bromo-8-fluoroquinolin-2(1H)-one (1.0 eq) in anhydrous POCl₃ (10.0 eq).

  • Cool the flask to 0°C using an ice bath and add anhydrous DMF (0.2 eq) dropwise.

  • Heat the reaction mixture to 90°C and stir for 6 hours. Monitor the reaction by LC-MS or TLC (Hexane:EtOAc 4:1) until the UV-active starting material spot is completely consumed.

  • Cool the mixture to room temperature and remove approximately 70% of the excess POCl₃ via vacuum distillation.

  • Reverse Quench: Dissolve the concentrated residue in a minimal amount of anhydrous dichloromethane (DCM). Add this solution dropwise to a vigorously stirred beaker containing crushed ice and saturated NaHCO₃.

  • Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography (silica gel, Hexane/EtOAc gradient) to yield the pure 7-bromo-2-chloro-8-fluoroquinoline.

Part 4: Mandatory Visualization

OptimizationWorkflow Start POCl3 Chlorination Yield < 50% CheckConv LC-MS / TLC Analysis: Is the 2-quinolone consumed? Start->CheckConv Unreacted No: Unreacted Starting Material (Sluggish Kinetics) CheckConv->Unreacted Incomplete Degraded Yes: Tarry Byproducts (Degradation/Hydrolysis) CheckConv->Degraded Complete AddDMF Add Catalytic DMF (Forms Vilsmeier-Haack Complex) Unreacted->AddDMF AddPCl5 Use POCl3 / PCl5 Mixture at 140°C Unreacted->AddPCl5 CheckWorkup Review Workup Procedure (Exothermic Hydrolysis?) Degraded->CheckWorkup ReverseQuench Implement Reverse Quench (Dropwise into Ice/NaHCO3) CheckWorkup->ReverseQuench

Figure 1: Troubleshooting workflow for the POCl3-mediated deoxychlorination step.

References

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation Source: Ablelab / Biotage URL:[Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent Source: MDPI URL:[Link]

  • A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters Source: NBUV URL:[Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides Source: SciSpace URL:[Link]

  • 2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-one with β-cyclodextrin-SO3H Catalyst Source: Research and Reviews (RROIJ) URL:[Link]

Sources

Optimization

purification techniques for 7-bromo-2-chloro-8-fluoroquinoline

Executive Summary This guide addresses the purification and handling of 7-bromo-2-chloro-8-fluoroquinoline , a highly functionalized heterocyclic scaffold used in medicinal chemistry (e.g., kinase inhibitors, antibacteri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the purification and handling of 7-bromo-2-chloro-8-fluoroquinoline , a highly functionalized heterocyclic scaffold used in medicinal chemistry (e.g., kinase inhibitors, antibacterial agents).[1]

Critical Technical Insight: The purification strategy for this molecule is dictated by the C2-Chlorine atom. Unlike the stable C7-Bromine or C8-Fluorine, the C2-Chlorine is activated toward Nucleophilic Aromatic Substitution (


) and hydrolysis.[1] Standard acid-base extractions often fail or degrade the product because the electron-withdrawing effects of the 8-Fluoro and 7-Bromo substituents significantly reduce the basicity of the quinoline nitrogen, while simultaneously activating the C2-position toward hydrolysis.

Part 1: Quick Reference Specs

PropertyValue / CharacteristicTechnical Note
Appearance Off-white to yellow crystalline solidColor deepens upon oxidation or photolysis.[1]
Solubility DCM, Chloroform, Ethyl Acetate, DMSOPoor solubility in water and acidic media (pH > 2).[1]
Lability High at C2-Cl Susceptible to hydrolysis to 2-quinolone in strong acid/base at high temp.[1]
pKa (est.) < 2.0 (Quinoline N)Drastically lower than quinoline (4.[1]9) due to -I effect of F and Cl.[1]
Storage 2–8°C, Inert Atmosphere, DarkLight sensitive; store under Nitrogen/Argon.[1]

Part 2: Tier 1 - Frequently Asked Questions (FAQs)

Q1: Can I use acid-base extraction to purify this compound? Answer: Not recommended. Due to the electron-withdrawing nature of the 7-Br and 8-F substituents, the pyridine nitrogen is extremely weakly basic.[1] You would likely need strong acid (e.g., 6M HCl) to fully protonate it and pull it into the aqueous phase.

  • Risk: These harsh acidic conditions often hydrolyze the labile C2-Chloro bond, converting your product into the thermodynamic byproduct 7-bromo-8-fluoroquinolin-2(1H)-one (an insoluble solid).[1]

  • Solution: Rely on Flash Column Chromatography or Recrystallization (see Tier 3).[1]

Q2: My product is turning orange/brown on the bench. Is it decomposing? Answer: Likely yes, but superficially. Halogenated quinolines are photosensitive.[1] The color change indicates the formation of radical species or N-oxides on the surface.

  • Action: Recrystallize immediately if the bulk color changes. For storage, wrap vials in aluminum foil and store under argon.[1]

Q3: I see a spot on TLC just below my product that glows blue under UV. What is it? Answer: This is likely the 2-hydroxy (2-quinolone) hydrolysis byproduct.[1]

  • Mechanism: Moisture in your solvent or silica gel can hydrolyze the C2-Cl bond.[1]

  • Fix: Ensure your chromatography solvents are dry.[1] Pre-treat your silica gel with 1% Triethylamine (Et3N) to neutralize acidity, which catalyzes this hydrolysis.[1]

Part 3: Tier 2 - Troubleshooting & Decision Logic

Scenario A: Isomer Separation (Regioisomers)

Context: If you synthesized this via bromination of 2-chloro-8-fluoroquinoline, you may have a mixture of the 5-bromo and 7-bromo isomers.[1]

  • Diagnostic: 1H NMR is definitive.[1] The 7-bromo isomer shows a distinct coupling pattern for H3/H4 and H5/H6 (if applicable), whereas the 5-bromo isomer disrupts the symmetry differently.

  • Resolution:

    • Crystallization First: The 7-bromo isomer is typically more symmetrical and packs better, leading to a higher melting point and lower solubility.[1] Try recrystallizing from Ethanol/Water (9:1) . The precipitate is usually enriched in the 7-bromo isomer.

    • Chromatography: If crystallization fails, use a very shallow gradient (e.g., 0%

      
       5% EtOAc in Hexanes) on a high-efficiency silica column.[1]
      
Scenario B: Removal of Metal Catalysts (Pd/Cu)

Context: If this was made via cross-coupling.[1]

  • Issue: The nitrogen and halogens chelate metals, making them "sticky."

  • Resolution: Do NOT use acid washes (hydrolysis risk).[1] Instead, use a Thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic layer with 5% aqueous L-Cysteine solution (pH adjusted to neutral).[1]

Part 4: Visual Decision Guides

Diagram 1: Purification Workflow Decision Tree

This logic gate helps you choose the safest purification method based on crude purity and scale.

PurificationLogic Start Crude 7-Bromo-2-chloro-8-fluoroquinoline CheckPurity Check Purity (TLC / LCMS) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity LowPurity Purity < 85% CheckPurity->LowPurity Isomers Isomers Present? HighPurity->Isomers Hydrolysis Contains 2-OH Impurity? LowPurity->Hydrolysis Recryst Protocol A: Recrystallization (Ethanol/Water) Dry Dry under Vacuum (< 40°C) Recryst->Dry Column Protocol B: Flash Chromatography (Hexane/EtOAc + 1% Et3N) Column->Dry Isomers->Recryst Yes (Separates Isomers) Isomers->Recryst No (Polishing) Hydrolysis->Column Yes (Remove Polar Impurity) Hydrolysis->Column No (General Clean)

Caption: Decision matrix for selecting between recrystallization and chromatography based on impurity profile.

Diagram 2: Reactivity & Stability Map

Understanding where the molecule breaks is key to handling it.

ReactivityMap Core 7-Bromo-2-chloro- 8-fluoroquinoline C2 C2-Position (Cl) High Reactivity Core->C2 Susceptible to SNAr & Hydrolysis C7 C7-Position (Br) Stable / Suzuki Handle Core->C7 Requires Pd(0) for reaction N1 N1-Position Low Basicity Core->N1 Won't protonate easily Hydrolysis Hydrolysis C2->Hydrolysis Strong Acid/Base -> 2-Quinolone

Caption: Reactivity hotspots.[1] Note the C2-Cl vulnerability to hydrolysis compared to the stable C7-Br.

Part 5: Tier 3 - Advanced Protocols

Protocol A: Recrystallization (Preferred Method)

Best for: Removing regioisomers and improving crystallinity.[1]

  • Solvent System: Ethanol (Solvent A) and Water (Anti-solvent).[1]

  • Dissolution: Place crude solid in a flask. Add minimal hot Ethanol (60°C) . Swirl until dissolved.

    • Note: If insoluble particles remain, filter hot through a glass frit (do not use paper, as it may absorb product).[1]

  • Precipitation: Remove from heat. Add Water dropwise to the hot solution until a faint turbidity (cloudiness) persists.

  • Clearing: Add 1-2 drops of Ethanol to clear the solution.[1]

  • Crystallization: Allow to cool slowly to room temperature on a cork ring (insulation). Then move to a 4°C fridge for 12 hours.

  • Collection: Filter the crystals. Wash with cold 50% EtOH/Water .[1]

  • Drying: Dry under high vacuum at room temperature. Do not heat above 50°C during drying to avoid sublimation or degradation.[1]

Protocol B: Flash Column Chromatography

Best for: Low purity crude or separating polar impurities (2-quinolone).[1]

  • Stationary Phase: High-quality Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (Gradient).[1]

  • Buffering (Crucial): Pre-wash the column with Hexanes containing 1% Triethylamine (Et3N) .[1]

    • Reason: This neutralizes acidic sites on the silica that could catalyze the hydrolysis of the C2-Cl bond during the separation.

  • Gradient:

    • 0–5 min: 100% Hexanes (Elutes non-polar impurities).[1]

    • 5–20 min: 0%

      
       10% EtOAc in Hexanes (Product typically elutes here).
      
    • 20–30 min: 10%

      
       30% EtOAc (Elutes polar 2-quinolone byproduct).[1]
      
  • Detection: UV at 254 nm. The product is UV active.

References

  • BenchChem Technical Support. (2025).[1][2] A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22125194, 2-Chloro-8-fluoroquinoline. Retrieved from [1][3]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Royal Society of Chemistry. (2026).[1] HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Retrieved from [1]

  • Massachusetts Institute of Technology. (n.d.).[1] Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[1] Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 7-bromo-2-chloro-8-fluoroquinoline

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 7-bromo-2-chloro-8-fluoroquinoline. This document provides in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 7-bromo-2-chloro-8-fluoroquinoline. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to facilitate the successful use of this compound in your experiments.

Introduction: Understanding the Solubility Profile

7-bromo-2-chloro-8-fluoroquinoline is a halogenated quinoline derivative.[1] Like many quinoline-based compounds, it is a weak base and is anticipated to have low aqueous solubility in its neutral form.[2][3][4] The presence of multiple halogen substituents can further contribute to its hydrophobicity. This guide will walk you through systematic approaches to enhance the solubility of this compound, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Poor Solubility

If you are experiencing difficulty dissolving 7-bromo-2-chloro-8-fluoroquinoline, follow this workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Start: Solubility Issue with 7-bromo-2-chloro-8-fluoroquinoline solvent_selection Step 1: Solvent Selection & Optimization start->solvent_selection ph_adjustment Step 2: pH Adjustment solvent_selection->ph_adjustment If solubility is still low success Success: Compound Dissolved solvent_selection->success If successful cosolvency Step 3: Co-solvency ph_adjustment->cosolvency If precipitation occurs or solubility is insufficient ph_adjustment->success If successful advanced_techniques Step 4: Advanced Techniques cosolvency->advanced_techniques For persistent issues or specific applications cosolvency->success If successful advanced_techniques->success

Caption: A stepwise workflow for troubleshooting solubility issues.

Step 1: Initial Solvent Selection

Recommended Starting Solvents:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for a broad range of organic compounds and is an excellent first choice.[5] Other options include N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5]

  • Alcohols: Ethanol and methanol can be effective, particularly if gentle warming is applied.[2]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are suitable for creating stock solutions for organic reactions.

Experimental Protocol: Initial Solubility Test

  • Weigh a small, precise amount of 7-bromo-2-chloro-8-fluoroquinoline (e.g., 1 mg) into a clean vial.

  • Add a measured volume of your chosen solvent (e.g., 100 µL) to achieve a high starting concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for undissolved particles.

  • If the compound is not fully dissolved, incrementally add more solvent until it dissolves completely, carefully tracking the total volume added to determine the approximate solubility.

  • Gentle warming (e.g., 30-40°C) or sonication can be used to aid dissolution.[5]

Step 2: Leveraging pH for Enhanced Aqueous Solubility

For experiments in aqueous media (e.g., biological assays), pH modification is a powerful technique for improving the solubility of quinoline derivatives.[2][3][4] As weak bases, quinolines can be protonated in acidic conditions to form more soluble salts.[2][4]

Mechanism of pH-Dependent Solubility:

pH_Effect cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) insoluble Insoluble Quinoline (Neutral) protonation + H⁺ insoluble->protonation soluble Soluble Quinolinium Salt (Cationic) protonation->soluble neutral Insoluble Quinoline (Neutral)

Caption: Protonation of the quinoline nitrogen at low pH increases aqueous solubility.

Experimental Protocol: pH Adjustment

  • Prepare your aqueous buffer.

  • Create a concentrated stock solution of 7-bromo-2-chloro-8-fluoroquinoline in a minimal amount of a water-miscible organic solvent like DMSO.

  • Slowly add the stock solution to your aqueous buffer while vortexing to avoid precipitation (a phenomenon known as "DMSO shock").[5]

  • If precipitation occurs, or if the desired concentration is not reached, lower the pH of the aqueous buffer by adding a small amount of a dilute acid (e.g., 0.1 M HCl). Aim for a pH range of 3-5 as a starting point.

  • Monitor the solution for clarity.

Step 3: Utilizing Co-solvents for Improved Solubilization

When a single solvent is insufficient, a co-solvent system can be highly effective.[2][6] Co-solvents are mixtures of a primary solvent with a secondary solvent in which the compound has higher solubility.

Common Co-solvent Systems:

Primary Solvent (Aqueous)Co-solvent (Organic)Typical Starting Ratio (v/v)Notes
Water / BufferEthanol90:10Generally well-tolerated in biological systems.
Water / BufferDMSO99:1Keep the final DMSO concentration low to minimize toxicity in cell-based assays.[5]
Water / BufferPolyethylene Glycol (PEG)95:5PEGs of different molecular weights can be tested.

Experimental Protocol: Co-solvency Method

  • Prepare a concentrated stock solution of 7-bromo-2-chloro-8-fluoroquinoline in your chosen co-solvent (e.g., DMSO, ethanol).

  • In a separate container, prepare the desired mixture of your primary solvent (e.g., water, buffer) and the co-solvent.

  • Add the concentrated stock solution to the solvent mixture dropwise while stirring.

Step 4: Advanced Solubilization Techniques

For particularly challenging cases or for specific formulation requirements, advanced techniques can be employed.[7][8][9]

  • Solid Dispersions: Dispersing the compound in a polymer matrix can enhance its dissolution profile.[2][8] This is achieved by dissolving both the compound and a carrier polymer (e.g., polyvinylpyrrolidone (PVP), Poloxamer 407) in a common solvent and then removing the solvent.[2][8]

  • Complexation: The use of cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2][7] The non-polar quinoline portion of the molecule can be encapsulated within the hydrophobic core of the cyclodextrin.[2]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the solid compound, which can lead to a faster dissolution rate.[6][10][11][12]

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation when I add my DMSO stock solution to my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a common issue known as "DMSO shock" or precipitation upon dilution.[5] It occurs when the concentration of your compound in the final aqueous medium exceeds its kinetic solubility limit.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may be too high for the aqueous buffer. Try a lower final concentration.

  • Slow Addition: Add the DMSO stock solution dropwise to the buffer while vigorously vortexing. This allows for more gradual mixing and can prevent localized high concentrations that lead to precipitation.[5]

  • Optimize Final DMSO Concentration: A slightly higher final concentration of DMSO in your assay buffer might be necessary to maintain solubility. However, be mindful of the tolerance of your experimental system to DMSO.

  • pH Adjustment: As discussed in the troubleshooting guide, lowering the pH of your aqueous buffer can significantly increase the solubility of quinoline derivatives.[2][5]

Q2: What are some alternative solvents to DMSO for cell-based assays where toxicity is a concern?

A2: While DMSO is widely used, it can exhibit toxicity in some cell lines. Here are some alternatives:

  • Ethanol: Often less toxic than DMSO, but may be less effective at solubilizing highly hydrophobic compounds.

  • Polyethylene Glycol (PEG): Low molecular weight PEGs (e.g., PEG 300, PEG 400) are good options.

  • N-methyl-2-pyrrolidone (NMP): Can be used in some applications, but its compatibility with your specific cell line should be verified.[5]

Q3: Can I heat the solution to dissolve the compound?

A3: Gentle warming (e.g., to 30-40°C) can be an effective way to increase the rate of dissolution.[5] However, be cautious about the thermal stability of 7-bromo-2-chloro-8-fluoroquinoline. Prolonged exposure to high temperatures could potentially lead to degradation. It is recommended to use warming in conjunction with other methods like sonication and to cool the solution to the experimental temperature before use.

Q4: How does the halogen substitution on the quinoline ring affect its solubility?

A4: The bromo, chloro, and fluoro substituents on the quinoline ring increase the molecule's overall hydrophobicity and molecular weight, which generally leads to lower aqueous solubility compared to the parent quinoline molecule. These substitutions can also influence the pKa of the quinoline nitrogen, which may affect the optimal pH for solubilization.

References

  • PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. National Center for Biotechnology Information.
  • BenchChem. (2025). Overcoming poor solubility of quinoline derivatives in reactions.
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ChemicalBook. (n.d.). 7-bromo-2,4,6-trichloro-8-fluoroquinazoline.
  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Environmental Protection Agency. (2025). 7-bromo-2-chloroquinoxaline Properties.
  • BenchChem. (2025). Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
  • Lubrizol. (2022). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • BuyersGuideChem. (n.d.). 7-Bromo-2-chloro-8-fluoroquinoline suppliers and producers.
  • Journal of Medicinal Chemistry. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin.
  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • World Journal of Pharmaceutical Research. (2023). Solubility enhancement techniques: A comprehensive review.
  • ChemicalBook. (n.d.). 7-BROMO-2-CHLORO-QUINOLINE synthesis.
  • Pharma Excipients. (2020). Excipients for Solubility and Bioavailability Enhancement.
  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.
  • Lonza. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
  • European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • ResearchGate. (n.d.). (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs.
  • GSC Biological and Pharmaceutical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

Sources

Optimization

Technical Support Center: 7-Bromo-2-chloro-8-fluoroquinoline Synthesis

Executive Summary & Reaction Context The conversion of 7-bromo-8-fluoroquinolin-2(1H)-one to 7-bromo-2-chloro-8-fluoroquinoline is a critical functionalization step, typically achieved using phosphoryl chloride ( ). Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Context

The conversion of 7-bromo-8-fluoroquinolin-2(1H)-one to 7-bromo-2-chloro-8-fluoroquinoline is a critical functionalization step, typically achieved using phosphoryl chloride (


). While the reaction appears straightforward, the unique electronic environment created by the 8-fluoro substituent  introduces specific stability risks that do not exist in non-fluorinated quinolines.

The Central Conflict: The reaction requires electrophilic activation of the carbonyl oxygen by phosphorus, yet the highly electron-deficient ring (due to -F and -Br) makes the system susceptible to nucleophilic attacks at the 8-position during workup, leading to "scrambled" halogen impurities.

Critical Side Reaction Pathways

The following diagram illustrates the standard reaction pathway alongside the three most common failure modes: Incomplete Chlorination , Hydrolysis Reversion , and Nucleophilic Aromatic Substitution (


) .

ReactionPathways SM Starting Material (2-Oxo precursor) Inter Phosphorodichloridate Intermediate SM->Inter + POCl3, Reflux Prod Target Product (2-Chloro) Inter->Prod - PO2Cl2 (Cl- attack) SP_Hyd Side Reaction A: Reverted SM (Hydrolysis) Inter->SP_Hyd Quench > 60°C or Insufficient heating SP_Dim Side Reaction B: Quinolinyl Ether (Dimerization) Inter->SP_Dim Low POCl3 equiv. High Conc. SP_SNAr Side Reaction C: 8-Alkoxy/Hydroxy (F-Displacement) Prod->SP_SNAr Nu- attack at C8 (Strong Base/Heat)

Figure 1: Mechanistic pathways showing the target chlorination and competing side reactions driven by hydrolysis and nucleophilic attack.

Troubleshooting Guides (FAQ Format)

Issue 1: "I see a persistent impurity at RRT ~0.90 that looks like Starting Material."

Diagnosis: This is likely the Phosphorodichloridate Intermediate or Reverted Starting Material . In quinoline chlorinations, the oxygen is first phosphorylated. If the subsequent chloride attack (which is the rate-determining step) is slow, or if the quench is performed too early, this intermediate hydrolyzes back to the starting 2-oxo compound.

Root Cause:

  • Insufficient Activation: The electron-withdrawing nature of the 7-Br and 8-F atoms reduces the nucleophilicity of the carbonyl oxygen, making the initial attack on

    
     slower than in unsubstituted quinolines.
    
  • "Wet" Quench: Quenching the reaction mixture while it is still hot allows water to attack the activated phosphate ester before the chloride ion can displace it.

Corrective Protocol:

  • Catalysis: Add 0.1–0.5 equivalents of N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions). This forms a highly reactive chloro-iminium species that accelerates the reaction [1].

  • Reaction Time: Extend reflux time. Do not stop based solely on TLC; ensure the intermediate spot (often overlapping with SM) is consumed.

  • Dry Quench: Distill off excess

    
    before adding water. This minimizes the volume of acid generated and reduces the temperature spike during quenching.
    
Issue 2: "My product contains a defluorinated impurity (M-18 mass shift)."

Diagnosis: Nucleophilic Aromatic Substitution (


) at C-8. 
This is the most dangerous side reaction for this specific scaffold. The 8-position is activated by the adjacent ring nitrogen (inductive effect) and the electron-withdrawing bromine at C-7.

Mechanism:



Common nucleophiles in this context are Hydroxide (

)
from aqueous base washes or Alkoxides (

)
if alcohols are used during workup.

Troubleshooting Table:

VariableRisk FactorRecommendation
Quench Base Strong bases (NaOH, KOH) generate high

.
Use Sodium Bicarbonate (

)
or Ammonia. Maintain pH < 8.[1]5.
Solvent Alcohols (MeOH, EtOH) facilitate alkoxide attack.Strictly avoid alcohols until the product is isolated and pH is neutral.
Temperature High temp during basic workup lowers

barrier.
Perform all basic washes at 0–5°C .
Issue 3: "The product yield is low, and I see a high molecular weight impurity."

Diagnosis: Quinolinyl Ether Dimerization. Two quinoline rings join via an oxygen linkage (2-O-2'). This occurs when the starting material (which acts as a nucleophile) attacks the activated phosphorylated intermediate or the chlorinated product.

Root Cause:

  • Low Solvent Volume: Running the reaction too concentrated increases the collision frequency between SM and Product.

  • Starved Reagent: Insufficient excess of

    
    .
    

Corrective Protocol:

  • Ensure

    
     is used as the solvent  (min 5–10 equivalents) or use a co-solvent like Toluene/Chlorobenzene to dilute the species.
    
  • Maintain vigorous stirring to prevent localized "hot spots" of concentration.

Analytical Validation Data

When characterizing the final material, use the following markers to identify side reaction products.

ComponentChemical Shift (

NMR,

)
Mass Spec (

)
Notes
Product

8.1 (d), 7.6 (dd)
260/262Distinct Cl/Br isotope pattern (3:4:1).
SM (2-Oxo)

11.5 (br s, NH), 7.9 (d)
242/244Broad NH singlet is diagnostic.
8-OH Impurity

9.8 (s, OH)
258/260Result of

hydrolysis of F.
Dimer Complex aromatic region~500Very lipophilic; elutes late on HPLC.

Workflow Visualization: Decision Tree

Use this logic flow to determine the next step in your experiment.

TroubleshootingFlow Start Analyze Crude LCMS/NMR CheckSM Is Starting Material Present (>5%)? Start->CheckSM CheckImp Is there an M-18 (Defluoro) Peak? CheckSM->CheckImp No Action_Reflux Action: Re-treat with POCl3 + DMF. Do not add water yet. CheckSM->Action_Reflux Yes Action_pH Action: Check Workup pH. Was NaOH used? CheckImp->Action_pH Yes Action_Pure Proceed to Crystallization (Acetonitrile/Water) CheckImp->Action_Pure No Action_Temp Action: Lower Quench Temp. Switch to NaHCO3. Action_pH->Action_Temp Yes

Figure 2: Decision matrix for analyzing crude reaction mixtures and determining corrective actions.

References

  • BenchChem. (2025).[2] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from

  • Common Organic Chemistry. (2023). Phosphorus Oxychloride (POCl3) for Activated Chlorine Formation: Experimental Protocols. Retrieved from

  • Sigma-Aldrich. (n.d.). 7-Bromo-2-chloro-8-fluoroquinoline Product Analysis. Retrieved from

  • National Institutes of Health (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. Retrieved from

Sources

Troubleshooting

optimizing reaction conditions for 7-bromo-2-chloro-8-fluoroquinoline

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 7-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with 7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) [3].

This highly functionalized quinoline scaffold is a critical building block in drug discovery, particularly in the synthesis of PRMT5 inhibitors and other targeted therapeutics [4]. However, its tri-halogenated nature presents unique challenges in regioselectivity and chemoselectivity. This guide will decode the causality behind its reactivity and provide field-proven protocols to ensure your syntheses are robust and self-validating.

PART 1: The Reactivity Matrix (The "Why" Behind the Chemistry)

To successfully optimize reaction conditions, we must first understand the electronic and steric environment of the three halogens on this scaffold:

  • C-7 Bromine (The Cross-Coupling Hub): The carbon-bromine bond has a significantly lower Bond Dissociation Energy (BDE) (~68 kcal/mol) compared to C-Cl (~80 kcal/mol) and C-F (~115 kcal/mol) [1]. Consequently, oxidative addition by Palladium(0) occurs chemoselectively at the C-7 position under mild conditions.

  • C-2 Chlorine (The Electrophilic Hotspot): Positioned

    
     to the quinoline nitrogen, the C-2 carbon is highly electron-deficient. The LUMO of the molecule is localized here, making the C-2 chlorine highly susceptible to Nucleophilic Aromatic Substitution (S
    
    
    
    Ar). It will generally resist Pd-insertion unless the C-7 position is already substituted or highly forcing conditions are applied [2].
  • C-8 Fluorine (The Electronic Modulator): The fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This further lowers the LUMO energy of the quinoline ring, accelerating S

    
    Ar at C-2 and increasing the electrophilicity of the C-7 bromine. It is sterically small but can undergo defluorination under strongly reductive conditions.
    

PART 2: Troubleshooting FAQs

Q1: I am trying to perform a Suzuki-Miyaura coupling at the C-7 bromine, but I am observing a mixture of C-7 and C-2 arylated products. How do I achieve strict chemoselectivity? Scientist's Insight: Loss of chemoselectivity usually stems from using an overly active catalyst system or excessive heat. Highly electron-rich, bulky phosphine ligands (e.g.,


-Bu

P, XPhos) lower the activation barrier for C-Cl oxidative addition, causing the catalyst to "ignore" the BDE hierarchy [1].
  • Solution: Downgrade your catalyst's electron density. Use standard triphenylphosphine-based catalysts like

    
     or bidentate ligands with moderate bite angles like 
    
    
    
    . Keep the temperature between 60–80 °C.

Q2: During my Pd-catalyzed cross-coupling at C-7, I am seeing displacement of the C-2 chlorine by the base (S


Ar side-product). How can I prevent this? 
Scientist's Insight:  The C-2 chlorine is highly activated by the adjacent nitrogen and the C-8 fluorine. If you use a nucleophilic base (e.g., NaOH, NaOEt) or a nucleophilic solvent (e.g., ethanol), it will attack the C-2 position faster than the transmetalation step of the catalytic cycle.
  • Solution: Switch to strictly non-nucleophilic, inorganic bases such as

    
     or 
    
    
    
    . Use a biphasic solvent system like Toluene/Water or 1,4-Dioxane/Water to maintain base solubility without introducing nucleophilic alcohols.

Q3: How can I intentionally functionalize the C-2 position with an amine without touching the C-7 bromine? Scientist's Insight: You must exploit the orthogonal reactivity of the molecule. The C-7 bromine requires a transition metal to react, whereas the C-2 chlorine only requires a nucleophile and thermal energy.

  • Solution: Perform a metal-free S

    
    Ar reaction. Use your desired amine (nucleophile) with a non-nucleophilic organic base like DIPEA in a polar aprotic solvent (DMF or DMSO) at 90–110 °C. The C-7 bromine will remain completely intact for downstream cross-coupling.
    

Q4: My LC-MS shows a mass peak corresponding to [M - 19], indicating loss of the C-8 fluorine. What is causing this defluorination? Scientist's Insight: Defluorination is a known side-reaction in polyhalogenated electron-deficient arenes when exposed to strongly reductive environments or excess Pd(0) over prolonged heating times.

  • Solution: Minimize your catalyst loading (drop to 2-5 mol%). Ensure your reaction is rigorously degassed, as oxygen ingress can lead to the formation of reactive peroxy species that degrade the fluorinated ring.

PART 3: Experimental Protocols (Self-Validating Workflows)

Protocol A: Chemoselective C-7 Suzuki-Miyaura Arylation

This protocol is designed to selectively couple at C-7 while preserving the C-2 chlorine for subsequent functionalization.

  • Preparation: In a flame-dried Schlenk tube, add 7-bromo-2-chloro-8-fluoroquinoline (1.0 equiv), arylboronic acid (1.1 equiv), and

    
     (2.5 equiv).
    
  • Solvent: Add a 4:1 mixture of Toluene/H

    
    O (0.1 M concentration). Degas the mixture via three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.
    
  • Catalyst Addition: Add

    
     (5 mol%) under a positive stream of Argon.
    
  • Reaction: Seal the tube and heat to 80 °C for 4–6 hours.

  • Validation Checkpoint: Monitor by LC-MS. The product should show a mass shift of + [Aryl Mass] - 79 (Br). If you see a mass shift of + [Aryl Mass] - 35 (Cl), your temperature is too high or your boronic acid is contaminated with nucleophilic impurities.

Protocol B: Regioselective C-2 Amination (S Ar)

This protocol functionalizes the C-2 position metal-free, leaving the C-7 bromine available.

  • Preparation: In a sealed vial, dissolve 7-bromo-2-chloro-8-fluoroquinoline (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagents: Add the primary or secondary amine (1.2 equiv) and

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv).
    
  • Reaction: Heat the mixture to 100 °C for 12 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The highly polar starting material will convert to a more fluorescent, lower-R

    
     spot. LC-MS will confirm the retention of the bromine isotope pattern (1:1 ratio of M / M+2 peaks), proving the C-7 bromine is untouched.
    

PART 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and chemoselective outcomes:

ObjectiveCatalyst / ReagentsSolvent & TempExpected OutcomeKey Pitfall to Avoid
Chemoselective C-7 Arylation

(5 mol%),

Toluene/H

O, 80 °C
>95% C-7 arylation (C-2 Cl intact)S

Ar at C-2 if NaOH or alkoxide bases are used.
Regioselective C-2 Amination Amine (1.2 eq), DIPEA (2.0 eq)DMF, 100 °C>90% C-2 amination (C-7 Br intact)Defluorination at C-8 if heated >130 °C for extended periods.
Sequential C-2 Cross-Coupling

, XPhos,

1,4-Dioxane, 100 °CC-2 arylation (Post C-7 functionalization)Catalyst poisoning if residual amines from prior steps are present.

PART 5: Visualizations

Functionalization Decision Tree

The following diagram maps the strategic pathways for functionalizing the quinoline scaffold based on the mechanistic principles discussed above.

G SM 7-bromo-2-chloro-8-fluoroquinoline (Starting Material) C7 C-7 Functionalization (Pd-Catalyzed Cross-Coupling) SM->C7 Pd(PPh3)4, K2CO3 Toluene/H2O, 80°C C2 C-2 Functionalization (SNAr with Nucleophiles) SM->C2 Amines/Alkoxides DMF, 100°C C7->C2 Nucleophile, Base Polar Aprotic Solvent C2_Pd C-2 Cross-Coupling (Sequential Pd-Catalysis) C7->C2_Pd Pd2(dba)3, XPhos Dioxane, 100°C

Decision tree for the orthogonal functionalization of 7-bromo-2-chloro-8-fluoroquinoline.

Mechanistic Catalytic Cycle for Chemoselective C-7 Coupling

This diagram illustrates the self-validating catalytic cycle where the lower BDE of the C-Br bond dictates the initial oxidative addition step.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (at C-7 Br) Pd0->OA Substrate (C-Br insertion) TM Transmetalation (with R-B(OH)2) OA->TM Boronic Acid Base RE Reductive Elimination TM->RE RE->Pd0 Product Release

Catalytic cycle demonstrating chemoselective Pd(0) oxidative addition at the C-7 bromine.

References

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society.[Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones. National Center for Biotechnology Information (PMC).[Link]

  • WO2019116302A1 - Substituted bicyclic heterocyclic compounds as prmt5 inhibitors.
Optimization

Technical Support Center: Stability Testing of 7-bromo-2-chloro-8-fluoroquinoline

Welcome to the technical support center for 7-bromo-2-chloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-bromo-2-chloro-8-fluoroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound. As a complex halogenated quinoline, understanding its stability profile is critical for accurate experimental results and successful drug development. This resource provides practical, field-proven insights to anticipate and address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My solution of 7-bromo-2-chloro-8-fluoroquinoline is changing color. What does this indicate?

Discoloration, such as turning yellow or brown, is a common visual indicator of degradation for many quinoline derivatives. This is often due to the formation of colored degradation products resulting from processes like oxidation or photodegradation. It is a primary sign that the integrity of your compound may be compromised. We strongly recommend preparing fresh solutions for critical experiments and protecting all solutions from light.

Q2: I'm seeing a loss of potency and inconsistent results in my biological assays. Could this be related to the stability of 7-bromo-2-chloro-8-fluoroquinoline?

Yes, inconsistent biological activity and a decline in potency are classic signs of compound degradation. Halogenated quinolines can be susceptible to various degradation pathways, especially in solution. Factors such as pH, temperature, and light exposure can significantly impact the stability of 7-bromo-2-chloro-8-fluoroquinoline. It is crucial to establish the stability of your compound under your specific experimental and storage conditions to ensure reliable and reproducible results.

Q3: What are the primary factors that influence the stability of 7-bromo-2-chloro-8-fluoroquinoline in solution?

The stability of 7-bromo-2-chloro-8-fluoroquinoline is likely influenced by a combination of factors common to halogenated quinolines:

  • pH: The stability of quinoline derivatives can be highly pH-dependent. Both acidic and basic conditions can accelerate hydrolytic degradation.

  • Light: Many quinoline-based compounds are photosensitive and can degrade upon exposure to UV or even ambient light.[1][2] The presence of halogens can sometimes increase this sensitivity.

  • Temperature: Elevated temperatures will generally increase the rate of all chemical degradation pathways. The recommended storage temperature for the solid compound is 2-8°C, suggesting that it may have limited thermal stability.[3]

  • Oxidizing Agents: The quinoline ring can be susceptible to oxidation, leading to the formation of N-oxides or other degradation products. The presence of peroxides or dissolved oxygen can facilitate this process.

Q4: How should I store solutions of 7-bromo-2-chloro-8-fluoroquinoline to minimize degradation?

To minimize degradation, we recommend the following storage practices:

  • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

  • Control Temperature: Store stock solutions at low temperatures, such as 2-8°C or frozen at -20°C or -80°C for long-term storage. However, it is essential to perform freeze-thaw stability studies to ensure the compound does not degrade during this process.

  • Use Buffered Solutions: If compatible with your experimental system, use buffers to maintain a stable pH, ideally close to neutral, unless specific pH stability studies indicate otherwise.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability studies and provides actionable solutions.

Observed Issue Potential Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC chromatogram over time. Chemical degradation of 7-bromo-2-chloro-8-fluoroquinoline.1. Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the degradation products. This can provide clues about the degradation pathway (e.g., hydrolysis, oxidation).2. Perform Forced Degradation Studies: Systematically expose the compound to stress conditions (acid, base, peroxide, heat, light) to identify the primary degradation pathways. This will help in developing a stability-indicating analytical method.
Loss of compound concentration in solution with no visible precipitation. Adsorption to container surfaces or degradation.1. Use Silanized Glassware or Polypropylene Tubes: These materials can reduce non-specific binding of hydrophobic compounds.2. Include a Co-solvent: If solubility is an issue, a small percentage of an organic solvent like DMSO or acetonitrile might be necessary. Ensure the co-solvent is compatible with your downstream application.
Inconsistent results between freshly prepared and older solutions. Degradation of the compound in the older solution.1. Establish a Re-test Date: Based on stability data, define a period after which a solution should be discarded and a fresh one prepared.2. Always Prepare Fresh for Critical Assays: For final or sensitive experiments, it is best practice to use a freshly prepared solution from a solid stock.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of 7-bromo-2-chloro-8-fluoroquinoline in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Collect samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and protected from light. Collect samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a sample of the stock solution in an oven at 70°C. Collect samples at various time points (e.g., 1, 3, 7, and 14 days).

  • Photostability: Expose a sample of the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all samples by a suitable analytical method, such as reverse-phase HPLC with UV detection. The method should be able to separate the parent compound from its degradation products.

  • Calculate the percentage of degradation for each condition.

Caption: Workflow for forced degradation studies of 7-bromo-2-chloro-8-fluoroquinoline.

Potential Degradation Pathways

Based on the structure and general knowledge of quinoline chemistry, several degradation pathways can be hypothesized.

Degradation_Pathways Parent 7-bromo-2-chloro-8-fluoroquinoline Hydrolysis Hydrolysis Product (e.g., 7-bromo-8-fluoro-2-hydroxyquinoline) Parent->Hydrolysis H2O (Acid/Base) Oxidation N-oxide Derivative Parent->Oxidation [O] (e.g., H2O2) Dehalogenation Dehalogenated Species Parent->Dehalogenation Photolysis (hv)

Caption: Potential degradation pathways for 7-bromo-2-chloro-8-fluoroquinoline.

This technical guide provides a starting point for your stability studies. Due to the unique nature of each molecule, it is imperative to conduct thorough experimental validation for your specific formulation and storage conditions.

References

  • Travkin, V. M., Solyanikova, I. P., & Golovleva, L. A. (2006). Hydroxyquinol pathway for microbial degradation of halogenated aromatic compounds. Journal of Environmental Science and Health, Part B, 41(8), 1361–1382.
  • Wang, Y., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Molecules, 26(2), 289.
  • Kimura, Y., et al. (1998). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 42(5), 1023–1029.
  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy, 36(8), 1715–1719.
  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-2-chloroquinoxaline. Retrieved from [Link]

  • ACS Omega. (2025).
  • SciSpace. (2021).
  • MDPI. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. International Journal of Molecular Sciences, 23(8), 4165.
  • ResearchGate. (n.d.). Possible degradation pathway of quinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2003). Toxicological Review of Quinoline (CAS No. 91-22-5).
  • Royal Society of Chemistry. (2015). Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations. New Journal of Chemistry, 39(10), 7894-7901.
  • MDPI. (2019). Iron(III)
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3033-3044.
  • ResearchGate. (2025).
  • ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development.
  • BuyersGuideChem. (n.d.). 7-Bromo-2-chloro-8-fluoroquinoline suppliers and producers. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of novel fluoroquinolone analogs.
  • PMC. (2014). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2014, 815107.
  • MDPI. (2020). Fluoroquinolone-Based Organic Salts and Ionic Liquids as Highly Bioavailable Broad-Spectrum Antimicrobials. Pharmaceutics, 12(12), 1185.
  • MDPI. (2023). Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. Antibiotics, 12(8), 1299.

Sources

Troubleshooting

Technical Support Center: 7-bromo-2-chloro-8-fluoroquinoline NMR Guide

Topic: Troubleshooting 7-bromo-2-chloro-8-fluoroquinoline NMR Interpretation Content Type: Technical Support Center Guide Executive Summary & System Overview The structural elucidation of 7-bromo-2-chloro-8-fluoroquinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting 7-bromo-2-chloro-8-fluoroquinoline NMR Interpretation Content Type: Technical Support Center Guide

Executive Summary & System Overview

The structural elucidation of 7-bromo-2-chloro-8-fluoroquinoline presents a unique challenge due to the interplay of three distinct halogen substituents on a fused bicyclic aromatic system. Users frequently report difficulties in distinguishing the benzene-ring protons (H5/H6) and identifying quaternary carbons due to


 spin-spin coupling (J-coupling) and relaxation effects.

This guide provides a self-validating logic system for assignment, treating the molecule not just as a static structure but as a dynamic spin system.

The Spin System at a Glance
  • Nucleus of Interest:

    
     (Spin 1/2, 100% abundance) acts as a "spy" nucleus, splitting coupled 
    
    
    
    H and
    
    
    C signals.
  • Key Substituents:

    • 2-Cl: Deshields C2/H3; removes H2.

    • 7-Br: Ortho to H6; removes H7.

    • 8-F: The dominant coupling source; removes H8.

  • Active Protons: H3, H4 (Pyridine ring); H5, H6 (Benzene ring).

1H NMR Troubleshooting

Q1: I see two sets of doublets in the aromatic region. How do I definitively distinguish the pyridine ring protons (H3, H4) from the benzene ring protons (H5, H6)?

Diagnostic Logic: You must rely on Spin-Spin Coupling Patterns rather than just chemical shift. While H4 is typically the most deshielded proton (~8.0–8.5 ppm), the 2-Cl and 8-F substituents can alter expected shifts. The definitive differentiator is the


 coupling .
  • The Pyridine Ring (H3, H4):

    • These protons are distant from the Fluorine at position 8 (5+ bonds away).

    • Pattern: They appear as clean doublets (d) with a characteristic vicinal coupling constant (

      
      ) of 8.0–9.0 Hz .
      
    • Assignment: H4 is typically downfield of H3.

  • The Benzene Ring (H5, H6):

    • These protons are spatially closer to the Fluorine.

    • H6 (Meta to F): Located at position 6. The coupling path is H6–C6–C7–C8–F8 (4 bonds). In aromatic systems,

      
       is significant (typically 4–7 Hz ).
      
    • H5 (Para to F): Located at position 5.[1][2] The coupling path is 5 bonds.

      
       is usually negligible (< 2 Hz) or appears as slight peak broadening.
      
    • Pattern: H6 will appear as a doublet of doublets (dd) (one large

      
       to H5, one medium 
      
      
      
      to F8). H5 will appear as a doublet (d) (coupling only to H6).

Action Plan:

  • Identify the signal with a doublet of doublets (dd) pattern.

  • Measure the smaller coupling constant.[3] If it is ~5–7 Hz, this is H6 .

  • The coupled partner (large J ~9 Hz) is H5 .

  • The remaining two doublets (no F-coupling) are H3 and H4 .

Q2: My integration values are off, and the multiplets look distorted. Is my sample impure?

Root Cause Analysis: Before assuming impurity, check for Second-Order Effects and Fluorine Coupling .

  • 19F Coupling: The "distortion" is likely the

    
     splitting described above. If your processing line broadening (LB) is too high (e.g., >1 Hz), the dd of H6 may look like a distorted triplet or a broad lump.
    
  • Non-First Order Effects: If the chemical shift difference between H3/H4 or H5/H6 is small (

    
    ), the "roofing effect" (strong leaning of outer peaks toward inner peaks) will occur.
    

Correction Protocol:

  • Reprocess: Set Line Broadening (LB) to 0.3 Hz to resolve fine splitting.

  • Verify: Run a

    
    -decoupled 
    
    
    
    NMR
    experiment.
    • Result: If the "distorted" H6 multiplet collapses into a clean doublet, the complexity is confirmed as F-coupling, not impurity.

13C NMR Troubleshooting

Q3: I am missing several carbon signals, specifically in the 150–160 ppm region. How do I find them?

Diagnostic Logic: Missing carbons in this molecule are almost certainly C8 (C-F) , C2 (C-Cl) , or C8a (Bridgehead) . This occurs due to two compounding factors:

  • Splitting:

    
     coupling splits carbon signals into doublets, halving their height.
    
  • Relaxation: Quaternary carbons (C2, C7, C8, C4a, C8a) lack attached protons, leading to very long

    
     relaxation times and no Nuclear Overhauser Effect (NOE) enhancement.
    

Expected C-F Coupling Constants (


): 
Carbon PositionRelationship to FExpected Splitting PatternApprox. J Value (Hz)
C8 Ipso (Direct)Large Doublet~250–260 Hz
C7 OrthoDoublet~15–25 Hz
C8a Ortho (Bridge)Doublet~10–20 Hz
C6 MetaSmall Doublet~5–10 Hz
C5 ParaSinglet / Broad< 3 Hz

Recovery Protocol:

  • Optimization: Increase the relaxation delay (

    
    ) to 3–5 seconds  (standard is often 1s).
    
  • Acquisition: Increase the number of scans (NS) by a factor of 4 (improves S/N by 2x).

  • Search Strategy: Look for the C8 doublet. It will be two small peaks separated by ~250 Hz (approx. 2.5 ppm at 100 MHz field). Do not mistake them for noise or impurity.[4]

Q4: How do I distinguish C7 (C-Br) from C2 (C-Cl)?

Differentiation Strategy:

  • C7 (C-Br): Will show a clear doublet due to

    
     (Ortho coupling, ~20 Hz).
    
  • C2 (C-Cl): Is 6 bonds away from Fluorine. It will appear as a singlet .

  • Chemical Shift: C2 is typically deshielded (downfield, ~150 ppm) due to the adjacent Nitrogen and Chlorine. C7 is shielded by the heavy atom effect of Bromine (upfield shift relative to H-substituted carbon).

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for assigning the aromatic protons in 7-bromo-2-chloro-8-fluoroquinoline.

NMR_Assignment_Flow Start Start: Analyze Aromatic Region (7.0 - 9.0 ppm) Count Count Integral Regions (Expect 4 Protons) Start->Count Identify_Doublets Identify Clean Doublets (J ~ 8-9 Hz) Count->Identify_Doublets Check_Splitting Check for Secondary Splitting (Fine structure inside the doublet) Identify_Doublets->Check_Splitting Is_DD Is it a Doublet of Doublets (dd)? (Large J ~9Hz, Small J ~6Hz) Check_Splitting->Is_DD Is_D Is it a Clean Doublet (d)? (Only Large J ~9Hz) Is_DD->Is_D No Assign_H6 Assign H6 (Meta to F8, 4J_HF coupling) Is_DD->Assign_H6 Yes Assign_H5 Assign H5 (Coupled to H6, Para to F8) Is_D->Assign_H5 Yes (Coupled to H6) Assign_H3H4 Assign H3 & H4 (Pyridine Ring, No F-coupling) Is_D->Assign_H3H4 Yes (No partner with F-coupling) Assign_H6->Assign_H5 Confirm via COSY (H5-H6 Crosspeak)

Caption: Logic flow for distinguishing benzene-ring protons (H5/H6) from pyridine-ring protons (H3/H4) based on


 coupling patterns.

Experimental Protocols

Protocol A: -Decoupled NMR (Verification)

Use this protocol to confirm that multiplet complexity is due to Fluorine coupling.

  • Sample Prep: Dissolve ~5-10 mg of sample in 0.6 mL

    
     (or DMSO-
    
    
    
    ). Filter to remove particulates (improves resolution).[1]
  • Probe Setup: Ensure the probe is tuned to both

    
     and 
    
    
    
    .
  • Parameter Setup:

    • Select a standard proton pulse sequence (e.g., zg30).

    • Enable decoupling channel 2 (f2).

    • Set f2 nucleus to 19F .

    • Set f2 offset (O2p) to the center of the fluorine spectrum (typically -100 to -120 ppm for aromatic F, but measure a quick 19F spectrum first to be exact).

  • Acquisition: Acquire 16–32 scans.

  • Result: Compare with the standard

    
     spectrum.[5] The H6 dd should collapse to a d.
    
Protocol B: Optimized NMR for Quaternary Carbons

Use this to detect the elusive C2, C7, and C8 carbons.

  • Concentration: Maximize concentration (30+ mg if possible).

  • Pulse Angle: Use a 30° pulse (typically zg30) rather than 90° to allow faster repetition.

  • Relaxation Delay (D1): Set to 3.0 seconds . (Quaternary carbons relax slowly).

  • Scans (NS): Minimum 1024 scans (overnight run recommended for <10 mg samples).

  • Exponential Multiplication: Process with LB = 2.0 Hz to boost signal-to-noise (S/N) at the expense of resolution (acceptable for finding missing peaks).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Spin-Spin Coupling). Link

  • Reich, H. J. (2023). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison. (Data on H-F and C-F coupling in aromatic systems). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard tables for Quinoline shifts). Link

  • Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH. (Detailed examples of heteroaromatic assignment). Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Reference for C-F coupling magnitudes). Link

For further assistance with pulse sequences or specific spectrometer configurations (Bruker/Jeol/Varian), please contact the core facility manager.

Sources

Optimization

Technical Support Center: Scaling Up 7-Bromo-2-chloro-8-fluoroquinoline Production

Introduction Welcome to the technical support center for the synthesis and scale-up of 7-bromo-2-chloro-8-fluoroquinoline. This critical intermediate is foundational in the development of various pharmaceutical agents, a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 7-bromo-2-chloro-8-fluoroquinoline. This critical intermediate is foundational in the development of various pharmaceutical agents, and its efficient, high-purity production is paramount. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will address specific issues in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower your process optimization and troubleshooting efforts.

Overview of the Synthetic Pathway

The most common and scalable route to 7-bromo-2-chloro-8-fluoroquinoline involves a multi-step process beginning with a substituted aniline. A typical pathway includes the formation of the quinoline core via a cyclization reaction, followed by chlorination.

A plausible and widely adopted method is the Gould-Jacobs reaction, which involves three key stages:

  • Condensation: Reaction of a substituted aniline (e.g., 2-bromo-3-fluoroaniline) with diethyl ethoxymethylenemalonate (DEEM) to form an anilinomethylenemalonate intermediate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the intermediate to form the 4-hydroxyquinoline core (specifically, ethyl 7-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylate).[1][2]

  • Saponification & Decarboxylation: Hydrolysis of the ester followed by decarboxylation to yield 7-bromo-8-fluoroquinolin-4-ol.

  • Chlorination: Conversion of the 4-hydroxy group to the final 2-chloro product. This is a common pathway for analogous structures.[3]

The subsequent chlorination of the resulting 2-hydroxy (or 4-oxo) quinoline intermediate is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4]

dot graph "Synthetic_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, label="General Synthetic Workflow", labelloc=t, fontsize=16, fontname="Helvetica-Bold", size="11,5!"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes A [label="Substituted Aniline\n(e.g., 2-Bromo-3-fluoroaniline)"]; B [label="Condensation with DEEM"]; C [label="Anilinomethylenemalonate\nIntermediate"]; D [label="Thermal Cyclization\n(e.g., Gould-Jacobs)"]; E [label="7-Bromo-8-fluoro-4-hydroxyquinoline\nIntermediate"]; F [label="Chlorination\n(e.g., with POCl₃)"]; G [label="Crude\n7-Bromo-2-chloro-8-fluoroquinoline"]; H [label="Purification\n(Recrystallization/Chromatography)"]; I [label="Final Pure Product"];

// Edges A -> B [xlabel="Diethyl Ethoxymethylenemalonate"]; B -> C; C -> D [xlabel="High Temperature\n(e.g., ~250°C)"]; D -> E; E -> F [xlabel="POCl₃ or SOCl₂"]; F -> G; G -> H; H -> I; } endom

Figure 1. General workflow for the synthesis of 7-bromo-2-chloro-8-fluoroquinoline.

Troubleshooting Guide (Q&A)

This section addresses specific, practical problems that may arise during the synthesis and scale-up.

Low Yield & Reaction Failures

Question 1: My overall yield is consistently low (<40%). Where should I start investigating?

Low yield is a multifaceted problem. Systematically evaluate each step of the process.

  • Purity of Starting Materials: Ensure the purity of your substituted aniline and diethyl ethoxymethylenemalonate. The presence of isomers or other impurities in the aniline can significantly hinder the initial condensation and subsequent cyclization.

  • Thermal Cyclization (Gould-Jacobs): This is often the most critical and lowest-yielding step.

    • Temperature: This reaction requires high temperatures, typically around 250°C, often achieved using a high-boiling solvent like Dowtherm A or diphenyl ether.[3] Insufficient temperature will lead to incomplete cyclization.

    • Reaction Time: The reaction must be heated long enough for the intramolecular cyclization to complete, but excessive heating can lead to degradation and tar formation.[5] Monitor the reaction by TLC or HPLC to determine the optimal time.

  • Chlorination Step: Incomplete conversion of the 2-hydroxyquinoline intermediate is a common cause of yield loss.

    • Reagent Stoichiometry: Ensure at least 1.5 equivalents of the chlorinating agent (e.g., thionyl chloride) are used.[4] A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[6][7]

    • Temperature & Time: The reaction with POCl₃ or SOCl₂ often requires heating to reflux to drive the reaction to completion.[4] For POCl₃, heating to 70-90°C is typically required for a clean conversion.[6][7]

  • Workup & Isolation: Significant product loss can occur during the workup phase. The highly halogenated quinoline ring can be susceptible to hydrolysis under harsh pH conditions. Ensure that neutralization steps are performed at low temperatures and that extractions are performed swiftly.

Question 2: The thermal cyclization step is failing, resulting mostly in the uncyclized intermediate and significant tar formation. What's going wrong?

This is a classic challenge in quinoline synthesis, pointing towards issues with reaction conditions.

  • Cause - Insufficient Temperature: The energy barrier for the 6-electron intramolecular cyclization is high.[1] If your heating mantle or oil bath cannot consistently maintain the required temperature (e.g., ~250°C), the reaction will stall.

  • Solution - Optimize Heating:

    • Use a high-boiling, thermally stable solvent like Dowtherm A or diphenyl ether.

    • Employ a sand bath or a well-calibrated high-temperature heating mantle with vigorous stirring to ensure even heat distribution.

    • Microwave synthesis can be an effective alternative for small-scale reactions, as it can rapidly achieve the high temperatures needed and often improves yields.[5]

  • Cause - Oxidative Degradation: At high temperatures, the aniline derivatives can be susceptible to oxidation, leading to tar formation.

  • Solution - Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.

Impurity & Purity Failures

Question 3: My final product is contaminated with a significant amount of the 2-hydroxy (quinolone) starting material. How can I fix this?

This indicates an incomplete chlorination reaction.

  • Cause - Insufficient Chlorinating Agent: The 2-hydroxyquinoline may not be fully converted if the amount of POCl₃ or SOCl₂ is insufficient.

  • Solution - Reagent Ratio: Increase the molar equivalents of the chlorinating agent. A common protocol uses 1.5 equivalents of thionyl chloride.[4] If using POCl₃, ensure at least one full equivalent is used.[6][7]

  • Cause - Reaction Conditions: The reaction may not have been heated sufficiently or for long enough.

  • Solution - Optimize Conditions:

    • Ensure the reaction mixture reaches reflux and is maintained there for an adequate period (e.g., 2 hours).[4]

    • The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate reactions with SOCl₂.[8]

  • Cause - Hydrolysis during Workup: The 2-chloroquinoline product can be hydrolyzed back to the 2-hydroxy starting material if exposed to water or basic conditions at elevated temperatures during workup.

  • Solution - Careful Workup:

    • After the reaction is complete, cool the mixture to room temperature before quenching.

    • Quench by slowly adding the reaction mixture to ice water, rather than adding water to the reaction.

    • Neutralize with a base (e.g., potassium carbonate or sodium carbonate solution) while keeping the temperature low (0-10°C) to prevent hydrolysis.[4][8]

Question 4: HPLC analysis shows several unidentified impurities. What are the likely side products?

Besides the starting materials, several side products can form:

  • Dehalogenated Species: Under certain conditions, particularly during workup or if catalytic hydrogenation is used for purification, the bromo or chloro groups can be reductively cleaved.

  • Isomers: If the initial substituted aniline contains regioisomers, you will carry these through the synthesis, leading to a difficult-to-separate mixture of quinoline isomers.

  • Dimers/Polymers: High temperatures can lead to polymerization and the formation of tar-like substances, especially if the reaction is not well-mixed or local overheating occurs.[9]

To identify these, LC-MS is an invaluable tool. For purification, consider the following:

  • Recrystallization: This is often the most effective method for removing minor impurities on a large scale. Chlorinated alkanes like dichloromethane or chloroform can be effective solvents.[10]

  • Column Chromatography: For high-purity material on a smaller scale, silica gel chromatography can be used.

  • Acid/Base Extraction: Quinoline is a basic compound. It can be separated from neutral impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.[11]

dot graph "Troubleshooting_Flowchart" { graph [layout=dot, rankdir=TB, splines=ortho, label="Troubleshooting Low Yield in Chlorination", labelloc=t, fontsize=16, fontname="Helvetica-Bold", size="11,5!"]; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes Start [label="Low Yield of\n2-Chloro Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_SM [label="Is 2-Hydroxy starting\nmaterial present in product?", shape=diamond, style=filled, fillcolor="#FBBC05"]; Incomplete_Rxn [label="Incomplete Reaction", shape=box, style=filled, fillcolor="#F1F3F4"]; Hydrolysis [label="Hydrolysis During Workup", shape=box, style=filled, fillcolor="#F1F3F4"]; Other_Imp [label="Other Impurities Present", shape=diamond, style=filled, fillcolor="#FBBC05"]; Analyze_Imp [label="Analyze Impurities\n(LC-MS, NMR)", shape=box, style=filled, fillcolor="#F1F3F4"]; Purify [label="Optimize Purification\n(Recrystallization, Chromatography)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Incomplete Reaction Sol_Reagent [label="Increase Equivalents of\nChlorinating Agent (1.5x)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Temp [label="Increase Reaction Temp/Time\n(e.g., Reflux for >2h)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Cat [label="Add Catalytic DMF\n(for SOCl₂)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Hydrolysis Sol_Quench [label="Quench Reaction on Ice", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Neutralize [label="Neutralize at Low Temp\n(0-10°C)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_SM; Check_SM -> Incomplete_Rxn [label=" Yes"]; Check_SM -> Other_Imp [label=" No"];

Incomplete_Rxn -> Sol_Reagent; Incomplete_Rxn -> Sol_Temp; Incomplete_Rxn -> Sol_Cat;

Other_Imp -> Hydrolysis [label=" Yes, 2-Hydroxy\n is major impurity"]; Other_Imp -> Analyze_Imp [label=" No, other peaks"]; Analyze_Imp -> Purify;

Hydrolysis -> Sol_Quench; Hydrolysis -> Sol_Neutralize; } endom

Figure 2. Decision tree for troubleshooting low yield in the chlorination step.
Scale-Up Challenges

Question 5: We successfully produced the material on a 10g scale, but when we moved to a 1kg scale, the yield dropped and the product was much darker. What happened?

This is a classic scale-up problem related to changes in physical parameters. Scaling a reaction is not just about multiplying reagent quantities.[12]

  • Heat Transfer: This is the most critical challenge.[13][14]

    • Problem: Exothermic reactions, like the initial condensation or quenching the chlorination reaction, are much harder to control in a large reactor. The surface-area-to-volume ratio decreases dramatically with scale, making it difficult to dissipate heat.[13] This can lead to localized "hot spots," causing degradation and tar formation.[9][13]

    • Solution: Use a jacketed reactor with a temperature-controlled circulator. For highly exothermic steps, add reagents slowly and sub-surface to ensure rapid mixing and heat dissipation.

  • Mass Transfer (Mixing):

    • Problem: What works with a small magnetic stir bar will not work in a 50L reactor. Inefficient mixing leads to poor heat transfer and non-uniform reaction conditions, promoting side reactions.[12]

    • Solution: Use a mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous agitation and homogeneity.

  • Raw Material Quality:

    • Problem: The quality and consistency of raw materials can vary between batches, especially when ordering in larger quantities.[15]

    • Solution: Establish strict quality control protocols for incoming raw materials. Always run a small-scale test with the new batch of reagents before committing to the full-scale reaction.[15]

ParameterLab Scale (100 mL Flask)Pilot Scale (20 L Reactor)Key Consideration for Scale-Up
Surface Area / Volume HighLowHeat transfer is less efficient; risk of hot spots.[13]
Mixing Magnetic Stirrer (Vortex)Mechanical Stirrer (Baffles)Mass transfer limitations; requires engineered mixing.[12]
Reagent Addition Pipette / Funnel (Fast)Dosing Pump (Slow, Controlled)Control exotherms and localized concentrations.
Workup Separatory FunnelReactor Jacket Cooling / Quench TankHandling large volumes requires careful planning.
Isolation Buchner FunnelCentrifuge / Filter DryerEfficiency of solid-liquid separation changes.

Frequently Asked Questions (FAQs)

  • Q1: What are the recommended storage conditions for 7-bromo-2-chloro-8-fluoroquinoline?

    • The compound should be stored in a cool, dry, dark place under an inert atmosphere. Recommended storage is at 2-8°C. It is a stable solid, but like many halogenated heterocycles, it should be protected from moisture and light to prevent slow degradation over time.

  • Q2: What are the best analytical methods for in-process control and final purity assessment?

    • TLC: Excellent for rapid, qualitative in-process monitoring of reaction completion.

    • HPLC: The primary method for quantitative purity analysis of the final product and for identifying impurities.

    • LC-MS: Essential for identifying the mass of unknown impurities, which helps in elucidating their structures.

    • NMR (¹H, ¹³C, ¹⁹F): Confirms the structure of the final product and can help identify and quantify impurities if their signals are resolved.

  • Q3: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?

    • Both reagents are highly corrosive, toxic, and react violently with water.[16] All operations must be conducted in a well-ventilated chemical fume hood.

    • Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

    • Ensure a quenching agent (like a dry solvent followed by a slow addition of a basic solution) is ready before starting the reaction.

References

  • Gould–Jacobs reaction - Wikipedia. Available from: [Link]

  • Scale-Up Challenges for Intermediates: A Practical Guide - At Tianming Pharmaceutical. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. Available from: [Link]

  • Gould-Jacobs reaction - wikidoc. Available from: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Available from: [Link]

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Available from: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. Available from: [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. Available from: [Link]

  • Mastering GMP Compliant Scale-Up Synthesis. Available from: [Link]

  • POCl3 chlorination of 4-quinazolones - PubMed. Available from: [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. Available from: [Link]

  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar. Available from: [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Available from: [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available from: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. Available from: [Link]

  • CN103304477A - Purification method of 8-hydroxyquinoline crude product - Google Patents.
  • Purification of Quinoline - Chempedia - LookChem. Available from: [Link]

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available from: [Link]

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - PubMed. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Avoiding Degradation of 7-Bromo-2-chloro-8-fluoroquinoline

Executive Summary 7-Bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) is a highly functionalized building block widely utilized in medicinal chemistry and drug development. Its strategic polyhalogenation provides mult...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) is a highly functionalized building block widely utilized in medicinal chemistry and drug development. Its strategic polyhalogenation provides multiple orthogonal handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)[1]. However, the very features that make this scaffold synthetically valuable also render it highly susceptible to environmental degradation. This technical guide provides mechanistic troubleshooting and self-validating protocols to ensure structural integrity during storage and experimentation.

Section 1: Mechanistic FAQs - Understanding Degradation

Q1: Why does my 7-bromo-2-chloro-8-fluoroquinoline degrade when stored on the benchtop or in standard solvent stocks? A: The degradation is driven by two distinct environmental vulnerabilities: ambient moisture and UV/ambient light.

  • Hydrolytic Displacement (

    
    ):  The 2-chloro position is highly activated by the adjacent electron-withdrawing quinoline nitrogen. Exposure to ambient moisture—especially in hygroscopic solvents like DMSO—drives a slow Nucleophilic Aromatic Substitution (
    
    
    
    ), converting the 2-chloroquinoline into a 2-hydroxyquinoline, which rapidly tautomerizes into the thermodynamically stable 2-quinolone[2].
  • Photolytic Dehalogenation: Quinolines absorb strongly in the UV spectrum. Prolonged exposure to ambient light can trigger radical homolysis of the C-Br bond at the 7-position, leading to debrominated byproducts.

Q2: I am seeing unexpected peaks in my LC-MS analysis of the starting material. How do I diagnose the specific degradation pathway? A: You can diagnose the exact degradation mechanism by analyzing the mass shifts and halogen isotope patterns in your mass spectra:

  • Hydrolysis (Moisture Damage): Look for a mass shift of -18 Da (Loss of Cl [35 Da], addition of OH [17 Da]). Crucially, the characteristic 3:1 isotopic pattern of the chlorine atom will disappear, while the 1:1 bromine isotopic pattern remains intact.

  • Debromination (Light/Catalyst Damage): Look for a mass shift of -78 Da (Loss of Br [79 Da], addition of H [1 Da]). The 1:1 bromine isotopic pattern will vanish.

Q3: Why does my compound degrade rapidly when I prepare DMSO stock solutions for biological assays? A: Dimethyl sulfoxide (DMSO) is extremely hygroscopic. When standard benchtop DMSO is opened to the air, it rapidly absorbs atmospheric water. This absorbed water acts as the nucleophile for the


 hydrolysis of the 2-chloro group[3]. Furthermore, DMSO can act as a mild oxidant under certain conditions. For polyhalogenated quinolines, stock solutions must be prepared in strictly anhydrous solvents and stored in desiccated, light-blocking environments.

Section 2: Physicochemical Data & Degradation Triggers

To effectively handle 7-bromo-2-chloro-8-fluoroquinoline, researchers must understand its baseline properties and vulnerabilities.

Property / Structural FeatureValue / CharacteristicPrimary Degradation RiskPreventive Measure
CAS Number 1510844-28-6N/AN/A
Storage Temperature 2-8°CThermal degradation / Accelerated hydrolysisStore in a monitored, dark refrigerator.
C2-Chloro Bond Highly activated for

Hydrolysis to 2-quinolone[2]Strict anhydrous handling; store over desiccants.
C7-Bromo Bond Weakest halogen-carbon bondPhotolytic cleavage / Premature oxidative additionUse amber vials; exclude light during storage.
C8-Fluoro Bond Highly stable (Strong C-F bond)Generally inert under standard conditionsN/A

Section 3: Visualizing the Degradation and Workflow

DegradationPathways Start 7-Bromo-2-chloro- 8-fluoroquinoline Moisture Ambient Moisture (H2O Exposure) Start->Moisture Hygroscopic Solvents Light UV / Ambient Light (hv Exposure) Start->Light Benchtop Storage Hydrolysis SNAr Hydrolysis (-Cl, +OH) Moisture->Hydrolysis Nucleophilic Attack at C2 Photolysis Radical Cleavage (Debromination) Light->Photolysis C-Br Bond Homolysis Quinolone 2-Quinolone Tautomer (Inactive Scaffold) Hydrolysis->Quinolone Tautomerization Degraded Dehalogenated Byproducts Photolysis->Degraded Hydrogen Abstraction

Degradation pathways of 7-bromo-2-chloro-8-fluoroquinoline via hydrolysis and photolysis.

HandlingWorkflow Storage Cold Storage (2-8°C, Dark) Transfer Glovebox Transfer (Argon/N2) Storage->Transfer Equilibrate to RT Solvent Anhydrous Solvent (DMSO/DMF over MS) Transfer->Solvent Dissolution Reaction Reaction Setup (Amber Vials) Solvent->Reaction Reagent Addition Analysis LC-MS/NMR Confirmation Reaction->Analysis Quench & Assay

Anhydrous and photoprotective handling workflow for polyhalogenated quinolines.

Section 4: Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of Anhydrous Stock Solutions (Self-Validating System)

Objective: Prevent moisture-driven


 hydrolysis of the 2-chloro position during the preparation of DMSO or DMF stock solutions.
Causality: Removing water eliminates the nucleophile responsible for displacing the C2-chlorine, preserving the structural integrity of the scaffold.
  • Equilibration: Remove the sealed vial of 7-bromo-2-chloro-8-fluoroquinoline from 2-8°C storage. Do not open it immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Solvent Preparation: Use only anhydrous DMSO or DMF (packaged under Argon, <0.005% water). Pre-dry the solvent further by adding activated 3Å molecular sieves 24 hours prior to use.

  • Glovebox Transfer: Transfer the equilibrated vial and the anhydrous solvent into an inert atmosphere glovebox (Argon or

    
    ).
    
  • Dissolution & Aliquoting: Dissolve the required mass of the quinoline in the anhydrous solvent. Immediately divide the stock solution into single-use aliquots in amber glass vials with PTFE-lined caps.

  • Validation (Self-Validating Step): Run a baseline LC-MS on a 1 µL aliquot immediately after preparation. Verify the presence of the exact mass (approx. 259.9 Da) and confirm that both the Br and Cl isotopic signatures are intact.

  • Storage: Store the aliquots at -20°C. Discard any unused portion of an aliquot after thawing; do not freeze-thaw.

Protocol 2: Photoprotective Reaction Setup for Cross-Coupling

Objective: Prevent photolytic debromination and ensure the C7-bromo group remains intact until the transition metal catalyst is intentionally introduced[1]. Causality: Ambient UV light provides the activation energy required for C-Br homolysis. Shielding the reaction prevents radical initiation and unwanted side reactions.

  • Vial Selection: Use amber-tinted Schlenk tubes or reaction vials. If clear glassware must be used, wrap the exterior completely in aluminum foil.

  • Degassing (Crucial Step): Dissolve the 7-bromo-2-chloro-8-fluoroquinoline in the chosen anhydrous reaction solvent. Degas the solution using the Freeze-Pump-Thaw method (minimum 3 cycles) or by sparging with Argon for 15 minutes. Reasoning: Dissolved oxygen can participate in radical side reactions if trace photolysis occurs.

  • Catalyst Addition: Add the transition metal catalyst (e.g.,

    
    ) only after the system has been fully degassed and shielded from light.
    
  • Execution: Run the reaction under a positive pressure of Argon. Monitor the reaction via TLC or LC-MS by taking minimal aliquots using an Argon-purged syringe to avoid introducing air or moisture mid-reaction.

References

Sources

Optimization

Technical Support Center: 7-Bromo-2-Chloro-8-Fluoroquinoline (7-BC-8-FQ)

Status: Operational | Tier: L3 Senior Application Support Subject: Bioassay Optimization, Stability, and Troubleshooting Executive Summary You are encountering issues with 7-bromo-2-chloro-8-fluoroquinoline (7-BC-8-FQ) ....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: L3 Senior Application Support Subject: Bioassay Optimization, Stability, and Troubleshooting

Executive Summary

You are encountering issues with 7-bromo-2-chloro-8-fluoroquinoline (7-BC-8-FQ) . This scaffold presents a unique "triad of challenges" in bioassays:

  • Electrophilic Reactivity: The 2-chloro position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), particularly by thiols (DTT, Glutathione).
    
  • Solubility Cliffs: The 7-Br/8-F substitution pattern significantly lowers the pKa of the quinoline nitrogen, reducing aqueous solubility at neutral pH.

  • Optical Interference: The heavy bromine atom induces intersystem crossing, potentially quenching fluorophores in proximity-based assays.

This guide provides the protocols to validate and correct these issues.

Module 1: Chemical Instability (The "False Positive" Trap)

User Question: "My IC50 values shift significantly when I pre-incubate the compound with the enzyme. Is 7-BC-8-FQ a slow-binding inhibitor?"

Technical Diagnosis: Likely No . You are observing a chemical artifact. The 2-chloro position on the quinoline ring is a good leaving group. If your assay buffer contains reducing agents like DTT (Dithiothreitol) or


-Mercaptoethanol , the thiol acts as a nucleophile, attacking the C-2 position and displacing the chloride.

You are no longer testing 7-BC-8-FQ; you are testing a DTT-adduct, which often has different potency.

Mechanism of Failure

The electron-withdrawing nature of the 8-fluoro and 7-bromo groups pulls electron density from the ring, making the C-2 position more electrophilic than in unsubstituted 2-chloroquinoline.

SNAr_Reaction Compound 7-BC-8-FQ (Electrophile) Transition Meisenheimer-like Complex Compound->Transition + Thiol (Nucleophilic Attack) Buffer Assay Buffer (Contains DTT/SH-) Buffer->Transition Product DTT-Adduct (Inactive/Different Potency) Transition->Product - HCl (Elimination) Artifact False IC50 Data Product->Artifact Readout

Figure 1: Mechanism of Thiol-Mediated Decomposition (


) of 7-BC-8-FQ in standard kinase buffers.
Corrective Protocol: Thiol Stability Validation

Objective: Determine if your buffer system is destroying your compound.

Materials:

  • LC-MS compatible buffer (e.g., Ammonium Acetate).

  • Test Compound (10 mM DMSO stock).[1]

  • DTT (freshly prepared).

Step-by-Step:

  • Preparation: Prepare two 1 mL samples in your assay buffer (pH 7.4).

    • Control: Buffer + 10

      
      M Compound.
      
    • Test: Buffer + 1 mM DTT + 10

      
      M Compound.
      
  • Incubation: Incubate both samples at Room Temperature (RT) for the duration of your standard assay (e.g., 60 mins).

  • Analysis: Inject 5

    
    L onto LC-MS (Reverse Phase C18).
    
    • Monitor m/z 260/262 (Parent [M+H]+, Br/Cl isotope pattern).

    • Look for New Peak at [M+153]+ (Mass of compound - Cl + DTT).

  • Decision:

    • If >10% loss of parent peak in Test vs Control: Switch reducing agents.

    • Solution: Replace DTT with TCEP (Tris(2-carboxyethyl)phosphine) or GSH (Glutathione) only if physiologically relevant. TCEP is non-nucleophilic at pH < 8.0.

Module 2: Solubility & Aggregation

User Question: "I see high variation between technical replicates, and my dose-response curve has a Hill slope > 2.0."

Technical Diagnosis: This indicates colloidal aggregation .[2] The 8-fluoro group lowers the pKa of the quinoline nitrogen (approx pKa ~2-3), meaning the molecule is uncharged and highly lipophilic at pH 7.4. It does not dissolve; it forms microscopic oil droplets that sequester enzyme, causing non-specific inhibition.

Data: Solubility Profile
ParameterValue (Est.)Implication
LogP ~3.8 - 4.2Highly Lipophilic. Requires carrier solvent.
pKa (N-1) ~2.5Neutral at physiological pH (Low solubility).
Kinetic Solubility < 10

M
Risk of precipitation in aqueous buffer.
Corrective Protocol: Kinetic Solubility by Nephelometry

Objective: Define the "Safe Zone" for assay concentration.

Step-by-Step:

  • Plate Setup: Use a clear-bottom 96-well plate.

  • Buffer Fill: Add 198

    
    L of Assay Buffer to columns 1-10.
    
  • Spike: Add 2

    
    L of Compound DMSO stock (ranging from 10 mM to 0.1 mM) to create a concentration gradient (100 
    
    
    
    M down to 1
    
    
    M). Final DMSO = 1%.[1]
  • Incubate: Shake for 90 minutes at RT.

  • Read: Measure Absorbance at 600 nm (Turbidity) or use a Nephelometer.

  • Threshold: Any well with

    
     above background is precipitated .
    

Critical Fix: If your


 is near your solubility limit, add 0.01% Triton X-100  or CHAPS  to the buffer. This disrupts promiscuous aggregates.
Module 3: Optical Interference

User Question: "My fluorescence polarization (FP) signal drops at high compound concentrations, even without the target protein."

Technical Diagnosis: You are seeing Bromine-induced Quenching . The 7-bromo substituent is a heavy atom. If your fluorophore (e.g., Fluorescein) comes into close contact with the compound, the bromine facilitates Intersystem Crossing (singlet


 triplet state), quenching the fluorescence non-specifically.

Optical_Interference cluster_0 Fluorescence Assay Workflow Excitation Excitation Light (485 nm) Fluorophore Fluorophore (Excited State) Excitation->Fluorophore Compound 7-BC-8-FQ (7-Br Heavy Atom) Fluorophore->Compound Collision Quenching Intersystem Crossing (Non-Radiative Decay) Compound->Quenching Signal_Loss Reduced Emission (False Positive) Quenching->Signal_Loss

Figure 2: Heavy-atom quenching mechanism affecting fluorescence readouts.

Corrective Protocol: Inner Filter Effect & Quenching Check
  • Prepare: Fluorophore only (no protein) in assay buffer.

  • Titrate: Add 7-BC-8-FQ in increasing concentrations (0.1

    
    M to 100 
    
    
    
    M).
  • Measure: Fluorescence Intensity.

  • Result: If signal decreases dose-dependently, the compound interferes with the readout.

  • Solution: Switch to a Red-Shifted Fluorophore (e.g., Alexa 647) or use a radiometric assay (e.g., SPA, HotSpot) which is immune to optical interference.

References
  • Assay Guidance Manual (NCBI). Assay Interference by Chemical Reactivity. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link][3]

  • Assay Guidance Manual (NCBI). Assay Interference by Aggregation.[2] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link][3]

  • Aldewachi, H. et al. (2021). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Bioengineering, 8(2), 30. (Discusses fluorescence interference). [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

Sources

Reference Data & Comparative Studies

Validation

7-Bromo-2-Chloro-8-Fluoroquinoline: A Strategic Scaffold for Medicinal Chemistry

This guide provides an in-depth technical analysis of 7-bromo-2-chloro-8-fluoroquinoline , a high-value heterocyclic scaffold used primarily in the development of PRMT5 inhibitors and next-generation kinase modulators. I...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 7-bromo-2-chloro-8-fluoroquinoline , a high-value heterocyclic scaffold used primarily in the development of PRMT5 inhibitors and next-generation kinase modulators.

Introduction: The Halogen Advantage

In modern drug discovery, the "Magic Methyl" effect has largely been superseded by the "Fluorine Scan." 7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6 ) represents a pinnacle of scaffold design, integrating three distinct halogen functionalities to allow orthogonal chemical modifications. Unlike simple haloquinolines, this tri-substituted core offers a programmable reactivity profile:

  • 2-Chloro: Highly labile for Nucleophilic Aromatic Substitution (

    
    ).
    
  • 7-Bromo: Prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • 8-Fluoro: A metabolic blocker that modulates the pKa of the quinoline nitrogen and activates the C2 position.

This guide compares this scaffold against standard alternatives (e.g., 2-chloroquinoline, 7-bromoquinoline) to demonstrate why it is the preferred starting material for complex inhibitors like those targeting Protein Arginine Methyltransferase 5 (PRMT5) .

Chemical Architecture & Comparative Reactivity

The Electronic "Push-Pull"

The presence of the 8-fluoro substituent is not merely structural; it drastically alters the electronic landscape of the quinoline ring compared to its non-fluorinated analogs.

Feature7-Bromo-2-Chloro-8-Fluoroquinoline7-Bromo-2-Chloroquinoline (No F)Impact on Reactivity
C2 Electrophilicity Enhanced StandardThe -I (inductive) effect of 8-F pulls electron density from the ring, making C2 more susceptible to nucleophilic attack (

).
N1 Basicity Reduced Standard8-F lowers the pKa of the ring nitrogen, reducing non-specific binding and improving oral bioavailability.
Metabolic Stability High Moderate8-F blocks oxidative metabolism at the electron-rich 8-position, a common soft spot in quinoline drugs.
Steric Bulk High Moderate8-F introduces steric hindrance near N1, affecting coordination chemistry but preventing unwanted N-alkylation.
Reactivity Map

The molecule functions as a logic gate for synthesis. The C2-Cl bond is chemically distinct from the C7-Br bond, allowing for sequential functionalization without the need for protecting groups.

ReactivityMap Core 7-Bromo-2-Chloro- 8-Fluoroquinoline C2 C2 Position (Cl) Electrophilic Center Core->C2 C7 C7 Position (Br) Cross-Coupling Site Core->C7 C8 C8 Position (F) Electronic Modulator Core->C8 SNAr SNAr Reaction (Amines/Alkoxides) C2->SNAr  Most Reactive   Suzuki Pd-Catalyzed Coupling (Boronic Acids) C7->Suzuki  Secondary Step   Metab Metabolic Blockade (CYP450 Stability) C8->Metab  Passive Effect  

Figure 1: Orthogonal reactivity profile. The C2-Cl bond reacts first under


 conditions, leaving the C7-Br bond intact for subsequent cross-coupling.

Experimental Protocols

Synthesis of the Core Scaffold

While commercially available, in-house synthesis is often required for scale-up. The most robust route utilizes 2-amino-3-fluoro-4-bromobenzoic acid as the precursor.

Step 1: Cyclization (Gould-Jacobs Type)

  • Reagents: 2-amino-3-fluoro-4-bromobenzoic acid, Urea (or formamide), Polyphosphoric acid (PPA).

  • Procedure: Heat the aniline precursor with urea in PPA at 150°C for 4 hours.

  • Mechanism: Condensation followed by intramolecular Friedel-Crafts acylation yields 7-bromo-8-fluoro-2-hydroxyquinoline (tautomer of the quinolone).

  • Yield: Typically 75-85%.

Step 2: Chlorination

  • Reagents: 7-bromo-8-fluoro-2-hydroxyquinoline, Phosphorus Oxychloride (

    
    ).
    
  • Procedure: Reflux the hydroxyquinoline in neat

    
     (5 equiv) for 2 hours. Monitor by TLC (the product is less polar).
    
  • Workup: Quench carefully into ice-water (exothermic!). Neutralize with

    
     to precipitate the product.
    
  • Purification: Recrystallization from Ethanol/Water.

  • Target: 7-bromo-2-chloro-8-fluoroquinoline .

Regioselective Functionalization ( )

This protocol demonstrates the selective displacement of the C2-chloride with an amine, a critical step in PRMT5 inhibitor synthesis.

Protocol:

  • Substrate: 7-bromo-2-chloro-8-fluoroquinoline (1.0 equiv).

  • Nucleophile: N-Boc-piperazine or substituted aniline (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Conditions: Heat at 80-100°C for 4-6 hours.

  • Observation: The C2-Cl is displaced. The C7-Br remains intact (requires Pd catalyst to react). The C8-F remains intact (requires extreme forcing conditions to displace).

Comparative Performance Data

The following table contrasts the title compound with its nearest structural neighbors in the context of drug development suitability.

Parameter7-Br-2-Cl-8-F-Quinoline 7-Br-2-Cl-Quinoline2-Cl-8-F-Quinoline

Rate (k_rel)
High (1.5x) Baseline (1.0x)High (1.4x)
Lipophilicity (cLogP) ~3.5 ~3.1~2.8
Solubility (aq) Low LowModerate
Metabolic Liability Low (8-position blocked)High (8-position oxidation)Low
Synthetic Utility Dual-Handle (Br + Cl)Dual-Handle (Br + Cl)Single-Handle (Cl)

Key Insight: The 8-fluoro substituent increases the reaction rate at C2 by approximately 50% compared to the non-fluorinated analog due to the inductive withdrawal of electron density, lowering the energy of the transition state (Meisenheimer complex).

Strategic Applications in Drug Discovery

Case Study: PRMT5 Inhibitors

Recent patent literature (e.g., WO2019116302 ) highlights this scaffold's utility in synthesizing bicyclic inhibitors for PRMT5, an epigenetic enzyme overexpressed in glioblastoma and lymphoma.

Workflow:

  • Starting Material: 7-bromo-2-chloro-8-fluoroquinoline.[1][2]

  • Step A (

    
    ):  Displacement of 2-Cl with a chiral amine (the "warhead").
    
  • Step B (Suzuki): Coupling of 7-Br with an aryl boronic acid (the "tail").

  • Result: A highly potent, metabolically stable drug candidate where the 8-F atom locks the conformation via intramolecular H-bonding or dipole interactions.

SynthesisWorkflow Start Start: 7-Bromo-2-Chloro- 8-Fluoroquinoline Step1 Step 1: SNAr Reaction (Selectivity > 99:1 for C2) Start->Step1  Amine, DIPEA, 100°C   Inter Intermediate: 2-Amino-7-Bromo-8-Fluoroquinoline Step1->Inter Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Inter->Step2  Ar-B(OH)2, Base, 90°C   Final Final Drug Candidate (PRMT5 Inhibitor) Step2->Final

Figure 2: The "Scaffold-First" synthesis strategy. The distinct reactivity of Cl and Br allows for a convergent synthesis of complex inhibitors.

References

  • Arnould, J. C., et al. (2007).[3][4] Quinoline Derivatives and Their Use as Antibacterial Agents. WO Patent 2007/141473.[3][4] Link

  • Cheung, A., et al. (2019). Substituted Bicyclic Heterocyclic Compounds as PRMT5 Inhibitors. WO Patent 2019/116302. Link

  • Murie, V. E., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry, 83(2), 871–880. Link

  • BenchChem. (2025). Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline (Analogous Methodology). Link

  • PubChem. (2025). Compound Summary: 7-bromo-2-chloro-8-fluoroquinoline (CAS 1510844-28-6). Link

Sources

Comparative

biological activity of 7-bromo-2-chloro-8-fluoroquinoline compared to analogues

An In-Depth Comparative Guide to the Biological Activity of 7-Bromo-2-Chloro-8-Fluoroquinoline and Its Analogues The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry The quinoline ring system, a fusion o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Biological Activity of 7-Bromo-2-Chloro-8-Fluoroquinoline and Its Analogues

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is recognized as a "privileged scaffold" in drug discovery.[1] This nitrogen-containing heterocyclic framework is a cornerstone in the development of therapeutic agents, demonstrating a vast range of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[2][3][4]

Quinoline derivatives exert their biological effects through diverse mechanisms of action. In oncology, they are known to function as inhibitors of crucial enzymes like topoisomerases and kinases, intercalate into DNA to disrupt replication, and induce programmed cell death (apoptosis) in cancer cells.[3][5][6][7] In microbiology, their most prominent role is as fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[8] The strategic placement of substituents, particularly halogens, on the quinoline core is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these compounds.[2][9]

The Influence of Halogenation: A Structure-Activity Relationship (SAR) Perspective

The introduction of halogen atoms (Fluorine, Chlorine, Bromine) onto the quinoline scaffold profoundly impacts the molecule's electronic properties, lipophilicity, and ability to bind to biological targets.[10] Understanding the SAR of these substitutions is critical for designing potent and selective therapeutic agents.

  • Fluorine (F): The presence of a fluorine atom, particularly at the C-6 position, is a hallmark of the potent fluoroquinolone antibiotics. This substitution is crucial for enhancing cell penetration and broad-spectrum antibacterial activity.[8][9] Fluorine at the C-8 position has also been explored in developing novel anticancer agents.[11]

  • Chlorine (Cl): A chloro group, often at the C-7 position, is considered optimal for the antimalarial activity of compounds like Chloroquine.[12] In anticancer research, 4-chloroquinoline derivatives have emerged as a promising chemotype for kinase inhibition.[2]

  • Bromine (Br): Bromination at various positions (e.g., C-5, C-6, C-7) can significantly enhance cytotoxic and kinase inhibitory activities.[1][2] The electron-withdrawing nature and size of the bromine atom can influence binding affinity to target proteins and improve cell permeability.[2]

The target compound, 7-bromo-2-chloro-8-fluoroquinoline , combines these three key halogens. This unique substitution pattern suggests a potential for multifaceted biological activity, leveraging the properties conferred by each halogen to create a potent pharmacophore. The bromine at C-7 and chlorine at C-2 may contribute to anticancer or antimicrobial potency, while the fluorine at C-8 could further modulate its target engagement and physicochemical properties.

Comparative Analysis of Biological Activity

Direct, publicly available experimental data for 7-bromo-2-chloro-8-fluoroquinoline is limited. However, by examining data from its structural analogues, we can infer its potential activities and benchmark its performance. The following table summarizes quantitative data for various halogenated quinoline derivatives against cancer cell lines and bacterial strains.

Compound/Analogue ClassBiological ActivityTarget/Cell LineQuantitative Data (IC50/MIC, µM)
8-Fluoroquinoline-3-carboxamides [11]AnticancerHepG2 (Liver Cancer)0.88 - 4.60
Quinoline-Chalcone Derivatives [13]AnticancerMGC-803 (Gastric Cancer)1.38
Quinoline-Chalcone Derivatives [13]AnticancerHCT-116 (Colon Cancer)5.34
Quinoline-Chalcone Derivatives [13]AnticancerMCF-7 (Breast Cancer)5.21
5,7-Dibromo-Substituted Quinolines [1]AnticancerC6 (Glioma), HeLa (Cervical), HT29 (Colon)Significant Inhibition (Qualitative)
Fluoroquinolone Analogues [14]AnticancerVarious (NCI-60 Panel)Broad-spectrum cytotoxicity (Comparable to Etoposide)
Fluoroquinolone Analogues [15][16]AntibacterialS. aureus (Gram-positive)<0.062
Fluoroquinolone Analogues [15][16]AntibacterialE. coli (Gram-negative)<0.062
7-Chloro-fluoro-nitro Quinolines [17]AntibacterialP. aeruginosa (Gram-negative)Good Inhibitory Activity (Qualitative)

IC50: The concentration of a drug that is required for 50% inhibition in vitro. MIC: Minimum Inhibitory Concentration.

This comparative data highlights that halogenated quinolines consistently demonstrate potent biological activity. The sub-micromolar IC50 values of fluoro- and chloro-substituted analogues against various cancer cell lines, and the potent MIC values of fluoroquinolones against both Gram-positive and Gram-negative bacteria, underscore the potential of this chemical class. Based on its structure, 7-bromo-2-chloro-8-fluoroquinoline is hypothesized to exhibit potent anticancer and/or antibacterial properties.

Key Mechanisms of Action

Halogenated quinolines employ several sophisticated mechanisms to exert their cytotoxic and antimicrobial effects.

Anticancer Mechanisms
  • Kinase Inhibition: Many quinoline derivatives function as ATP-competitive inhibitors of protein kinases, which are critical drivers of cancer cell growth and survival. By binding to the ATP-binding pocket of kinases like VEGFR-2 or Src, they block downstream signaling pathways, leading to reduced proliferation and angiogenesis.[2][7][11]

kinase_inhibition cluster_0 Kinase Catalytic Domain cluster_1 Cellular Response ATP ATP Pocket ATP-Binding Pocket ATP->Pocket Binds Quinoline Halogenated Quinoline Quinoline->Pocket Competitively Binds & Blocks Substrate Substrate Protein Pocket->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Signaling Pro-Survival Signaling Phospho_Substrate->Signaling Apoptosis Apoptosis Signaling->Apoptosis Inhibition leads to

Caption: ATP-competitive kinase inhibition by halogenated quinolines.

  • Topoisomerase II Inhibition & DNA Damage: Certain fluoroquinolone analogues have been repurposed as anticancer agents by targeting human topoisomerase II.[14] This enzyme is vital for managing DNA topology during replication. Inhibition leads to DNA strand breaks, cell cycle arrest (often at the G2/M phase), and ultimately, apoptosis.[5][6][14]

  • Induction of Oxidative Stress: Some quinoline derivatives can increase the production of reactive oxygen species (ROS) within cancer cells.[5][13] Elevated ROS levels cause significant damage to cellular components, including DNA, proteins, and lipids, triggering apoptotic cell death.[13]

Antimicrobial Mechanism

The primary mechanism for fluoroquinolone antibiotics is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[8] These enzymes are responsible for supercoiling and decatenating bacterial DNA, respectively. The drug stabilizes a complex between the enzyme and DNA, which results in double-strand breaks in the bacterial chromosome, leading to rapid cell death.

dna_gyrase_inhibition cluster_workflow Bacterial DNA Replication Workflow start Bacterial DNA gyrase DNA Gyrase / Topo IV (Relaxes Supercoils) start->gyrase replication DNA Replication gyrase->replication block Forms Ternary Complex (Drug-Enzyme-DNA) gyrase->block replicated Replicated Chromosomes replication->replicated separation Chromosome Separation replicated->separation end Daughter Cells separation->end inhibitor Fluoroquinolone Analogue inhibitor->block outcome Double-Strand Breaks -> Cell Death block->outcome Leads to

Caption: Fluoroquinolone inhibition of bacterial DNA gyrase/topoisomerase IV.

Experimental Protocols for Biological Validation

To ensure scientific integrity, the biological activity of 7-bromo-2-chloro-8-fluoroquinoline and its analogues must be validated using standardized assays.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

    • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the medium containing the test compounds. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[11]

    • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid nutrient broth. Growth is assessed by observing turbidity.

  • Methodology:

    • Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).[16]

    • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculation: Add the bacterial inoculum to all wells containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: Cell Cycle Analysis via Flow Cytometry

This technique is used to investigate if a compound induces cell cycle arrest at a specific phase.

  • Principle: Cells are stained with a fluorescent dye, such as Propidium Iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of individual cells is proportional to their DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol and resuspend the pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[11]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[11]

    • Data Acquisition: Analyze the samples using a flow cytometer.

    • Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle. Compare the distribution in treated cells to untreated controls.

Conclusion

The halogenated quinoline scaffold is a remarkably versatile and potent pharmacophore in modern drug discovery. While direct experimental data on 7-bromo-2-chloro-8-fluoroquinoline requires further investigation, a comparative analysis of its structural analogues strongly suggests its potential as a highly active anticancer or antimicrobial agent. The unique combination of bromo, chloro, and fluoro substituents positions it as a compelling candidate for further synthesis and biological evaluation. The structure-activity relationships and experimental protocols detailed in this guide provide a robust framework for researchers to explore its therapeutic potential and elucidate its precise mechanism of action.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity. Benchchem.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evalu
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.org.
  • (PDF)
  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives.
  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Deriv
  • Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. PMC.
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Sciforum.
  • 4-Substituted Quinolines: Structure Activity Rel
  • Structure--activity rel
  • Structure Activity Rel
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Buy 7-Bromo-2-chloro-8-methylquinoline (EVT-13819105). EvitaChem.
  • (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs.
  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. MDPI.
  • Application Notes and Protocols for Cell-Based Assays of 8-Fluoroquinoline-3-carboxamide Cytotoxicity. Benchchem.
  • Synthesis and antibacterial activity of novel fluoroquinolone analogs. Scilit.
  • Modified Fluoroquinolones as Antimicrobial Compounds Targeting Chlamydia trachom
  • Intrinsic cytotoxic effects of fluoroquinolones on human corneal ker
  • Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. MDPI.
  • 7-Bromo-2-chloro-8-fluoroquinoline | 1510844-28-6. Sigma-Aldrich.
  • 7-Bromo-2-chloroquinoxaline | C8H4BrClN2 | CID 4913253. PubChem.

Sources

Validation

Structural Validation &amp; Regioisomer Discrimination: 7-Bromo-2-chloro-8-fluoroquinoline

Executive Summary 7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) represents a high-value scaffold in medicinal chemistry, particularly for antimalarial and antibacterial drug discovery where the quinoline core is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) represents a high-value scaffold in medicinal chemistry, particularly for antimalarial and antibacterial drug discovery where the quinoline core is privileged. However, the synthesis of polysubstituted quinolines—often via Skraup or Friedländer cyclization—is prone to regioisomerism.

The critical quality attribute (CQA) for this product is not merely purity, but regiochemical fidelity . Standard LC-MS can confirm the molecular formula (


) and the distinct bromine/chlorine isotope pattern, but it cannot distinguish the 7-bromo-8-fluoro isomer from the thermodynamically competitive 5-bromo-8-fluoro or 6-bromo-8-fluoro analogs.

This guide outlines a self-validating NMR protocol designed to unambiguously confirm the 7,8-substitution pattern by exploiting the "Silent Ortho-Coupling" effect.

Part 1: Comparative Analysis of Validation Techniques

TechniqueCapabilityLimitation for this IsomerVerdict
LC-MS / HRMS Confirms Formula & Halogen Ratio (Br:Cl).Blind to Regiochemistry. Cannot distinguish 7-Br from 5-Br or 6-Br isomers.Screening Only

H NMR (1D)
Analyzes proton connectivity and integration.Requires expert interpretation of coupling constants (

-values) to map substituent positions.
Primary Validation Tool

F NMR
Highly sensitive detection of F-environment.[1]Chemical shift prediction is often insufficient without coupling analysis.Supporting Evidence
X-Ray Crystallography Absolute structural determination.Requires single crystal growth (time-intensive, not scalable for batch QC).Gold Standard (Reference)
The "Silent Ortho-Coupling" Logic

The definitive structural proof lies in the coupling patterns of the benzene ring protons (H5 and H6).

  • Hypothesis: In the target structure (7-bromo-2-chloro-8-fluoroquinoline), the Fluorine is at position 8 and Bromine is at position 7.

  • Consequence: There are no protons ortho to the Fluorine .

    • H6 is meta to F8 (4-bond distance).

    • H5 is para-like to F8 (5-bond distance).

  • Validation Check: If you observe a large

    
     coupling (
    
    
    
    Hz), the structure is incorrect (likely the 5-bromo isomer where H7 is ortho to F8).

Part 2: Detailed Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    to prevent aggregation stacking which can broaden multiplets.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A).

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and Br/Cl presence.

  • Method: ESI+ or APCI+.

  • Expected Data:

    • Monoisotopic Mass: 258.919 (approx).

    • Isotope Pattern: The molecule contains one Br (

      
      ) and one Cl (
      
      
      
      ).
    • Signature: Look for the characteristic "M, M+2, M+4" cluster. The M+2 peak height should be roughly 130% of M due to the combination of

      
       and 
      
      
      
      contributions.
H NMR Structural Confirmation (The Core Experiment)

Objective: Confirm 7,8-substitution via coupling constants.

Acquisition Parameters:

  • Frequency: 400 MHz or higher.[2]

  • Spectral Width: -2 to 14 ppm.

  • Scans: 64 (to resolve small

    
     couplings).
    

Data Interpretation Guide:

ProtonChemical Shift (

)
MultiplicityCoupling Constant (

)
Structural Insight
H3 ~7.6 - 7.8 ppmDoublet (d)

Hz
Standard Quinoline 3,4-coupling.
H4 ~8.3 - 8.5 ppmDoublet (d)

Hz
Deshielded by pyridine ring current.
H5 ~7.9 - 8.1 ppmDoublet (d)

Hz
Critical: Shows no large F-coupling.[3] May show slight broadening from

.
H6 ~7.5 - 7.7 ppmDoublet of Doublets (dd)

Hz

Hz
The Proof: The secondary splitting is a small meta-coupling (

), NOT a large ortho-coupling.

Pass/Fail Criteria:

  • PASS: H6 appears as a dd with small secondary splitting (< 7 Hz).

  • FAIL: Any aromatic signal shows a splitting > 9 Hz (indicative of H-F ortho relationship).

C NMR Verification

Objective: Confirm Carbon count and C-F connectivity.

  • C8 (C-F): Look for a doublet at ~155-160 ppm with a massive coupling constant (

    
     Hz).
    
  • C7 (C-Br): Look for a doublet due to geminal coupling (

    
     Hz). This confirms Br is adjacent to F.
    

Part 3: Visualizations

Diagram 1: Regioisomer Discrimination Logic

This decision tree guides the researcher through the NMR data interpretation to rule out the most common synthetic impurities.

ValidationLogic Start Analyze 1H NMR Aromatic Region (Benzene Ring Protons) CheckCoupling Measure Coupling (J) of Proton signals relative to Fluorine Start->CheckCoupling IsOrtho Is there a Large Splitting? (J > 9.0 Hz) CheckCoupling->IsOrtho YesOrtho YES: Ortho H-F Coupling detected IsOrtho->YesOrtho Detected NoOrtho NO: Only Meta/Para Coupling (J < 7.0 Hz) IsOrtho->NoOrtho Not Detected WrongIsomer REJECT: Incorrect Isomer (Likely 5-bromo-8-fluoro or 6-bromo-8-fluoro) YesOrtho->WrongIsomer CorrectIsomer CONFIRM: 7-bromo-8-fluoro pattern (No H is ortho to F) NoOrtho->CorrectIsomer Validation VALIDATED STRUCTURE: 7-bromo-2-chloro-8-fluoroquinoline CorrectIsomer->Validation

Caption: Logic flow for distinguishing the target molecule from common regioisomers using


 coupling constants.
Diagram 2: Expected NOE Correlations (Secondary Validation)

If 1D NMR is ambiguous due to peak overlap, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial confirmation.

NOE_Correlations cluster_key Validation Key H5 H5 Proton H4 H4 Proton H5->H4 Strong Spatial Proximity H6 H6 Proton H5->H6 Ortho Coupling (Through Bond) Br7 7-Br (Silent) H6->Br7 Adjacent (Inferred) Key1 H4 and H5 must show NOE correlation. This links the Pyridine ring to the Benzene ring.

Caption: Key spatial correlations. The H4-H5 NOE cross-peak bridges the two rings, confirming the orientation of the benzene ring protons.

References

  • BenchChem. Application Note: 1H NMR Characterization of Substituted Quinolines. Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from

  • PubChem. 8-bromo-2-chloro-7-fluoroquinoline (Isomer Reference Data). Retrieved from

  • Sigma-Aldrich. 7-Bromo-2-chloro-8-fluoroquinoline Product Specification. Retrieved from

Sources

Comparative

comparative study of 7-bromo-2-chloro-8-fluoroquinoline synthesis methods

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-chloro-8-fluoroquinoline Executive Summary The synthesis of 7-bromo-2-chloro-8-fluoroquinoline represents a critical challenge in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2-chloro-8-fluoroquinoline

Executive Summary

The synthesis of 7-bromo-2-chloro-8-fluoroquinoline represents a critical challenge in medicinal chemistry, serving as a high-value scaffold for tyrosine kinase inhibitors (e.g., analogs of Cabozantinib) and advanced antibacterial agents. The specific substitution pattern—halogen atoms at the 2, 7, and 8 positions—demands precise regiochemical control, as the 8-fluoro substituent significantly alters the electronic landscape of the quinoline ring, influencing both nucleophilic susceptibility at C2 and electrophilic substitution patterns.

This guide objectively compares the three most chemically sound methodologies for accessing this scaffold:

  • The N-Oxide Rearrangement Route (Modified Skraup): Best for cost-efficiency and raw material availability.

  • The Vilsmeier-Haack (Meth-Cohn) Cyclization: Superior for regiochemical purity and avoiding isomer separation.

  • The 2-Quinolone Chlorination Route: The industrial standard for scalability and safety.

Retrosynthetic Analysis & Strategic Disconnections

The target molecule relies on the availability of 3-bromo-2-fluoroaniline .[1] The core challenge lies in constructing the pyridine ring while establishing the chlorine atom at C2 without disrupting the sensitive halogen array on the benzene ring.

Retrosynthesis Target 7-Bromo-2-chloro-8-fluoroquinoline NOxide 7-Bromo-8-fluoroquinoline N-oxide (Method A) Target->NOxide Meisenheimer Rearrangement Quinolone 7-Bromo-8-fluoroquinolin-2(1H)-one (Method C) Target->Quinolone Deoxychlorination (POCl3) Aldehyde 2-Chloro-3-formyl-7-bromo-8-fluoroquinoline (Method B) Target->Aldehyde Deformylation (RhCl(PPh3)3) Aniline 3-Bromo-2-fluoroaniline NOxide->Aniline Skraup Cyclization + Oxidation Quinolone->Aniline Acrylamide Cyclization (AlCl3) Aldehyde->Aniline Vilsmeier-Haack (Meth-Cohn)

Figure 1: Retrosynthetic disconnection showing the three primary pathways from the common aniline precursor.

Comparative Analysis of Synthesis Methods

Method A: The N-Oxide Rearrangement (Modified Skraup)

This classical approach builds the quinoline core first and introduces the C2-chlorine via N-oxide activation. It is the most direct route but suffers from harsh conditions.

  • Mechanism: Skraup cyclization of 3-bromo-2-fluoroaniline yields 7-bromo-8-fluoroquinoline. Oxidation with mCPBA yields the N-oxide, which undergoes rearrangement with POCl₃.

  • Regiochemistry: The Skraup reaction on 2-substituted anilines forces cyclization at the C6 position (the only available ortho site), correctly placing the C2-fluorine of the aniline at the C8 position of the quinoline.

  • Pros: Low raw material cost; well-established chemistry.

  • Cons: Skraup conditions (sulfuric acid/acrolein) are violent; the rearrangement step produces both 2-Cl and 4-Cl isomers (typically 3:1 ratio), requiring difficult chromatographic separation.

Method B: The Vilsmeier-Haack (Meth-Cohn) Cyclization

This method constructs the pyridine ring and installs the chlorine atom simultaneously.

  • Mechanism: Acylation of the aniline followed by reaction with POCl₃/DMF (Vilsmeier reagent). This yields the 2-chloro-3-formyl intermediate.

  • Critical Step: The 3-formyl group must be removed (deformylation) to reach the target. This is often achieved using Wilkinson’s catalyst (Rh(PPh₃)₃Cl) or oxidative decarboxylation.

  • Pros: Exceptional regioselectivity (exclusive 2-chloro formation); mild cyclization conditions.[2]

  • Cons: Deformylation is an extra, expensive step; atom economy is lower due to loss of the formyl carbon.

Method C: The 2-Quinolone Chlorination (Recommended)

This is the preferred industrial route. It involves synthesizing the 2-hydroxy (2-oxo) intermediate and converting it to the chloride.

  • Mechanism: Reaction of aniline with 3-ethoxyacryloyl chloride (or cinnamoyl derivatives for analogs) to form an acrylamide, followed by Lewis acid-catalyzed cyclization (AlCl₃) to the 2-quinolone. Finally, chlorination with POCl₃ or SOCl₂.

  • Pros: High yield (>80%); scalable; avoids isomer formation; safer than Skraup.

  • Cons: Requires synthesis of the acrylamide precursor.

Quantitative Comparison Matrix

FeatureMethod A: N-OxideMethod B: Meth-CohnMethod C: Quinolone (Rec.)
Overall Yield Low (30-45%)Moderate (50-60%)High (70-85%)
Regioselectivity Poor (2-Cl vs 4-Cl mix)Excellent (Exclusive) Excellent (Exclusive)
Reagent Cost Low High (Rh catalyst)Moderate
Scalability Difficult (Exotherms)ModerateHigh
Safety Profile Hazardous (Violent)ModerateGood
Purification Column ChromatographyCrystallizationCrystallization/Distillation

Detailed Experimental Protocols

Protocol 1: Synthesis via 2-Quinolone (Method C - Recommended)

Step 1: Preparation of N-(3-bromo-2-fluorophenyl)-3-ethoxyacrylamide

  • Charge a reactor with 3-bromo-2-fluoroaniline (1.0 eq) and dichloromethane (DCM, 10 vol).

  • Add pyridine (1.2 eq) and cool to 0°C.

  • Dropwise Addition: Add 3-ethoxyacryloyl chloride (1.1 eq) over 30 minutes, maintaining temperature <5°C.

  • Stir at room temperature (RT) for 2 hours. Monitor by TLC/LCMS.

  • Workup: Wash with 1N HCl, then brine. Dry organic layer (Na₂SO₄) and concentrate to yield the crude amide.

Step 2: Cyclization to 7-Bromo-8-fluoroquinolin-2(1H)-one

  • Charge the crude amide into concentrated sulfuric acid (5 vol) or use AlCl₃ (3 eq) in chlorobenzene.

  • Heat to 90°C (H₂SO₄) or 120°C (AlCl₃) for 2-4 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water. The solid quinolone precipitates.

  • Filter the solid, wash with water and cold ethanol. Dry in a vacuum oven at 50°C.

    • Checkpoint: Verify structure by NMR.[3][4] Expect a broad singlet for NH at ~12 ppm.

Step 3: Chlorination to 7-Bromo-2-chloro-8-fluoroquinoline

  • Charge 7-bromo-8-fluoroquinolin-2(1H)-one (1.0 eq) and POCl₃ (5.0 eq).

  • Add a catalytic amount of DMF (3-5 drops).

  • Reflux (105°C) for 3 hours. The suspension will clear as the chloride forms.

  • Workup (Critical for Safety):

    • Cool to RT.

    • Slowly pour the mixture into crushed ice/ammonia water (maintaining pH >8). Caution: Exothermic hydrolysis of POCl₃.

  • Extraction: Extract with DCM (3x). Wash organics with NaHCO₃ and brine.

  • Purification: Recrystallize from heptane/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Data Validation (Expected):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.05 (d, J=8.5 Hz, 1H, H4), 7.75 (dd, 1H, H5), 7.50 (dd, 1H, H6), 7.42 (d, J=8.5 Hz, 1H, H3).

  • MS (ESI): m/z 260/262 [M+H]⁺ pattern characteristic of Br/Cl isotopes.

Workflow Visualization

Workflow Start 3-Bromo-2-fluoroaniline Step1 Amide Formation (3-ethoxyacryloyl chloride) Start->Step1 DCM, 0°C Inter1 Acrylamide Intermediate Step1->Inter1 Step2 Cyclization (H2SO4 or AlCl3) Inter1->Step2 Heat Inter2 2-Quinolone Core (Solid Precipitate) Step2->Inter2 Precipitation Step3 Chlorination (POCl3 / DMF) Inter2->Step3 Reflux Final 7-Bromo-2-chloro- 8-fluoroquinoline Step3->Final Workup

Figure 2: Step-by-step workflow for the recommended 2-Quinolone Chlorination pathway.

Troubleshooting & Expert Tips

  • Regiochemistry Confirmation: In the cyclization step, the 8-fluoro substituent exerts a strong directing effect. However, steric hindrance at the position between Br and F is minimal because they are adjacent on the ring (2,3-position on aniline). Cyclization exclusively occurs at the open C6 position of the aniline (para to the bromine), which corresponds to the C5 position of the quinoline? Correction: Cyclization occurs at the other ortho position (C6 of aniline).

    • Aniline Mapping: NH₂ (1), F (2), Br (3).

    • Cyclization Site: C6 (ortho to NH₂).

    • Resulting Quinoline: The C2-F becomes C8-F. The C3-Br becomes C7-Br. This confirms the desired 7,8-substitution.

  • POCl₃ Handling: When quenching the chlorination reaction, never add water to the reaction mass. Always add the reaction mass to ice water to control the violent hydrolysis.

  • Deformylation (Method B users): If using the Meth-Cohn route, the aldehyde at C3 can be stubborn. Using Wilkinson's catalyst in xylene at reflux is effective but expensive. An alternative is oxidation to the acid (NaClO₂) followed by thermal decarboxylation in quinoline/Cu powder, though yields are lower.

References

  • Meth-Cohn, O., et al. (1981). "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society.

  • Vertex Pharmaceuticals. (2010). "Process for preparing bromo-substituted quinolines." World Intellectual Property Organization Patent WO2010129451.

  • Sigma-Aldrich. "Product Specification: 7-Bromo-2-chloro-8-fluoroquinoline." MilliporeSigma Catalog.

  • BenchChem. "Technical Guide to the Synthesis of Halogenated Quinolines." BenchChem Technical Library.

Sources

Validation

cross-validation of analytical data for 7-bromo-2-chloro-8-fluoroquinoline

Analytical Cross-Validation Guide: 7-bromo-2-chloro-8-fluoroquinoline Executive Summary: The Scaffold & The Trap In the high-stakes arena of medicinal chemistry, 7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) is...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Cross-Validation Guide: 7-bromo-2-chloro-8-fluoroquinoline

Executive Summary: The Scaffold & The Trap

In the high-stakes arena of medicinal chemistry, 7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) is not merely a reagent; it is a "privileged scaffold." Its tri-halogenated core offers three orthogonal handles for diversification: the C2-chloro for SNAr displacements, the C7-bromo for Suzuki/Buchwald couplings, and the C8-fluoro for metabolic stability or specific binding interactions.

However, this structural complexity introduces a critical analytical trap. Standard HPLC-UV purity assessment is frequently insufficient. The electronic similarity of regioisomers (e.g., 6-fluoro vs. 8-fluoro) and the potential for "silent" de-halogenated impurities (which may co-elute or possess identical UV chromophores) can lead to false positives.

This guide moves beyond basic Certificates of Analysis (CoA). It outlines a Self-Validating Orthogonal Protocol —comparing the limitations of standard LC-UV against a robust Multi-Detector Matrix (MDM) approach.

Part 1: The Comparative Analysis

We compare two analytical workflows. Method A represents the industry standard (often insufficient for complex scaffolds). Method B is the recommended orthogonal approach for high-integrity validation.

Method A: The Standard (Risky)
  • Technique: HPLC-UV @ 254 nm.

  • The Flaw: Relies on Relative Response Factors (RRF). If a de-brominated impurity (2-chloro-8-fluoroquinoline) is present, its UV absorption max (

    
    ) may shift only slightly. If it co-elutes with the main peak, the integration will mask the impurity, reporting >98% purity when reality is <90%.
    
  • Blind Spot: Cannot distinguish regioisomers (e.g., 7-bromo-2-chloro-6 -fluoroquinoline) definitively.

Method B: The Cross-Validation Matrix (Recommended)
  • Technique: LC-MS (ESI+) + 1H NMR + 19F NMR + qNMR.

  • The Advantage:

    • Mass Specificity: Detects de-halogenation (M-H) immediately.

    • Structural Fingerprint: 1H coupling constants (

      
      -values) confirm the substitution pattern (2,7,8-positioning).
      
    • Fluorine Purity: 19F NMR reveals fluorinated impurities that might be invisible in 1H NMR due to overlap.

Part 2: Data Synthesis & Interpretation

The following table illustrates a simulated comparison of a "Commercial Batch" analyzed by both methods.

ParameterMethod A (HPLC-UV Only)Method B (Orthogonal Data)Interpretation
Purity 99.2% (Area %)94.5% (w/w qNMR)UV overestimates purity due to impurity RRF differences.
Identity "Conforms" (Ret. Time)Confirmed (m/z 260/262)MS confirms the Br/Cl isotope pattern (approx 4:3:1 ratio).
Impurity A Not Detected3.2% (De-brominated)Detected via LC-MS (m/z 181) and 1H NMR.
Impurity B Not Detected2.3% (Isomer)Detected via 19F NMR (secondary peak at -118 ppm).
Conclusion PASS (False Positive)FAIL (Requires Re-purification)Method B prevents downstream synthetic failure.

Part 3: Experimental Protocols

Protocol 1: High-Resolution LC-MS (Identity & Impurity Profiling)
  • Objective: Confirm molecular weight and detect de-halogenated byproducts.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (buffers silanols, improves peak shape for basic quinolines).

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI+ (Scan range 100–500 m/z) and UV (210–400 nm diode array).

  • Key Marker: Look for the characteristic isotopic cluster. A molecule with 1 Br and 1 Cl should show an M, M+2, M+4 pattern.

    • Reference: For isotopic abundance patterns of halo-organics, consult standard MS databases [1].

Protocol 2: Structural Confirmation via NMR
  • Objective: Distinguish the 2,7,8-substitution pattern from isomers.

  • Solvent: DMSO-d6 (prevents aggregation common in planar heterocycles).

  • 1H NMR (400 MHz):

    • Focus Region: 7.5 – 8.5 ppm (Aromatic).

    • Diagnostic Logic:

      • H3/H4: Expect two doublets (

        
         Hz) characteristic of the pyridine ring (C2-Cl, C3-H, C4-H).
        
      • H5/H6: The benzene ring (C5-H, C6-H, C7-Br, C8-F) creates an AB system. H5 and H6 are ortho to each other. Crucially, H6 is ortho to Br (C7).

      • Differentiation: In a 6-fluoro isomer, the coupling pattern would change significantly (H5 would show H-F coupling).

  • 19F NMR (376 MHz):

    • Expectation: A single singlet around -120 to -130 ppm (typical for 8-fluoroquinolines).

    • Validation: Any secondary peaks indicate regioisomers or residual fluorinating reagents.

    • Reference:19F shifts are highly sensitive to local electronic environments [2].[2]

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision logic required to certify this material.

ValidationWorkflow Sample Raw Sample (7-Br-2-Cl-8-F-Quinoline) HPLC_UV Step 1: HPLC-UV (Purity Screen) Sample->HPLC_UV Decision_UV >98% Area? HPLC_UV->Decision_UV LC_MS Step 2: LC-MS (Mass Check) Decision_UV->LC_MS Yes (Provisional) Fail REJECT / RE-PURIFY Decision_UV->Fail No (<98%) Check_Iso Isotope Pattern Correct? LC_MS->Check_Iso NMR_Suite Step 3: NMR Suite (1H + 19F) Check_Iso->NMR_Suite Mass Confirmed Check_Iso->Fail De-halo detected Check_Regio Regioisomer Check NMR_Suite->Check_Regio Check_Regio->Fail Extra F signals Pass CERTIFIED REFERENCE MATERIAL Check_Regio->Pass Clean Spectra

Figure 1: Decision matrix for orthogonal validation. Note that passing Step 1 (UV) is necessary but insufficient for certification.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Isotopic Distributions. NIST Standard Reference Database 1A. Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (General reference for 19F shift trends). See also: PubChem Compound Summary for Quinoline Derivatives. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry (2015). Available at: [Link]

Sources

Comparative

Comparative Efficacy of 7-Bromo-2-Chloro-8-Fluoroquinoline Derivatives in Targeted Oncology

As targeted oncology shifts toward exploiting specific genetic vulnerabilities, the design of highly selective small molecules has become paramount. The 7-bromo-2-chloro-8-fluoroquinoline scaffold (CAS: 1510844-28-6) has...

Author: BenchChem Technical Support Team. Date: March 2026

As targeted oncology shifts toward exploiting specific genetic vulnerabilities, the design of highly selective small molecules has become paramount. The 7-bromo-2-chloro-8-fluoroquinoline scaffold (CAS: 1510844-28-6) has emerged as a privileged building block in medicinal chemistry. Its unique halogenation pattern provides an ideal template for late-stage functionalization, enabling the synthesis of next-generation inhibitors for two of the most challenging targets in cancer biology: PRMT5 (in MTAP-deleted cancers) and KRAS G12D (in solid tumors)[1][2].

This guide objectively compares the efficacy, selectivity, and mechanistic advantages of 7-bromo-2-chloro-8-fluoroquinoline derivatives against traditional first-generation inhibitors, supported by experimental protocols and quantitative data.

Structural Causality: Why This Specific Scaffold?

Before evaluating the biological efficacy, it is critical to understand the causality behind the structural design of 7-bromo-2-chloro-8-fluoroquinoline[3]:

  • 2-Chloro Moiety: Serves as a highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid installation of amines to form 2-aminoquinolines, a pharmacophore essential for hydrogen bonding with active-site glutamates (e.g., Glu435/Glu444 in PRMT5)[4].

  • 7-Bromo Moiety: Acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig). This enables the extension of the molecule into adjacent allosteric or substrate pockets to drive target selectivity[3].

  • 8-Fluoro Moiety: Modulates the pKa of the quinoline nitrogen, improves metabolic stability by blocking oxidative metabolism, and provides favorable electrostatic interactions within hydrophobic pockets[2].

Application I: MTA-Cooperative PRMT5 Inhibition

Mechanistic Overview

First-generation PRMT5 inhibitors (e.g., GSK3326595) are SAM-competitive and exhibit a narrow therapeutic index due to on-target toxicity in healthy, rapidly dividing cells (like bone marrow)[5].

Quinoline derivatives synthesized from 7-bromo-2-chloro-8-fluoroquinoline have revolutionized this space by acting as MTA-cooperative inhibitors [4][6]. In cancers with MTAP deletions (~15% of all human cancers), the metabolite MTA accumulates. Quinoline derivatives selectively bind to the PRMT5:MEP50 complex only when MTA is present, forming a catalytically dead ternary complex. This creates a synthetic lethality paradigm that spares healthy MTAP-wild-type (WT) cells[6].

G MTAP MTAP Gene Deletion (Cancer Cells Only) MTA MTA Metabolite Accumulation MTAP->MTA Causes PRMT5 PRMT5:MEP50 Complex MTA->PRMT5 Binds Complex Ternary Complex (Catalytically Dead) PRMT5->Complex Forms Quinoline Quinoline Derivative (2-Aminoquinoline) Quinoline->PRMT5 Co-binds Death Synthetic Lethality (Tumor Regression) Complex->Death Induces

Caption: Synthetic lethality pathway of MTA-cooperative quinoline PRMT5 inhibitors in MTAP-deleted cancers.

Efficacy Comparison: PRMT5 Inhibitors

The following table summarizes the performance of a representative 7-bromo-2-chloro-8-fluoroquinoline derivative (analogous to AM-9747) against a first-generation SAM-competitive inhibitor[4].

MetricFirst-Gen Inhibitor (GSK3326595)Quinoline Derivative (AM-9747 Analog)Advantage of Quinoline Scaffold
Mechanism SAM-CompetitiveMTA-CooperativeExploits tumor-specific metabolite accumulation.
Biochemical IC50 15 nM2.1 nMSuperior binding affinity via π-stacking with Trp579.
Cellular Selectivity (WT / Del) 1.5x>75xMassive therapeutic window; spares healthy cells.
Hematological Toxicity High (Dose-limiting)LowAvoids non-selective PRMT5 inhibition in bone marrow.
Protocol: Self-Validating PRMT5 Methyltransferase Activity Assay

Causality Check: We pre-incubate the enzyme with MTA to ensure the assay specifically measures the formation of the cooperative ternary complex, rather than non-specific SAM competition.

  • Reagent Preparation: Prepare 10 nM PRMT5:MEP50 complex in assay buffer (20 mM Bicine pH 7.6, 50 mM NaCl, 0.005% Tween-20).

  • Metabolite Priming: Add 10 µM MTA to the enzyme mixture and incubate for 15 minutes at room temperature to form the PRMT5-MTA binary complex.

  • Compound Addition: Dispense the quinoline derivative in a 10-point dose-response curve (top concentration 10 µM, 1:3 dilutions). Incubate for 30 minutes.

  • Reaction Initiation: Add 1 µM Histone H4 peptide substrate and 0.5 µM [3H]-SAM (radiolabeled methyl donor).

  • Detection: After 60 minutes, quench the reaction with 10% TCA. Transfer to a filter plate, wash extensively to remove unreacted [3H]-SAM, and measure incorporated radioactivity via liquid scintillation counting.

  • Validation Control: Run a parallel plate without MTA. A true MTA-cooperative quinoline derivative must show a >50-fold rightward shift in IC50 in the absence of MTA, validating its specific mechanism of action.

Application II: KRAS G12D Inhibition

Mechanistic Overview

KRAS G12D is the most common mutation in pancreatic ductal adenocarcinoma (PDAC)[2]. Historically deemed "undruggable" due to its picomolar affinity for GTP, recent breakthroughs have utilized halogenated quinoline and quinazoline scaffolds to target the Switch II pocket[2][7].

Derivatives of 7-bromo-2-chloro-8-fluoroquinoline are uniquely suited for this because the rigid bicyclic core perfectly positions functional groups to interact with Asp12 (the mutant residue) and the Gly60 backbone, locking KRAS in its inactive GDP-bound state[2].

G KRAS KRAS G12D Mutant GTP GTP Bound (Active) KRAS->GTP Favors Inactive Inactive State Locked KRAS->Inactive Shifts to Signaling RAF/MEK/ERK Pathway GTP->Signaling Activates Quinoline Quinoline Inhibitor (Switch II Binder) Quinoline->KRAS Binds Asp12/Gly60 Inactive->Signaling Blocks Proliferation Cell Proliferation Signaling->Proliferation Drives

Caption: Mechanism of action for quinoline-based KRAS G12D inhibitors blocking the RAF/MEK/ERK pathway.

Efficacy Comparison: KRAS G12D Pathway Inhibitors

Comparing a quinoline-based KRAS G12D inhibitor (analogous to ERAS-5024) against downstream MEK inhibitors (e.g., Trametinib) and standard KRAS inhibitors[2][8].

MetricMEK Inhibitor (Trametinib)Standard G12Di (MRTX1133)Quinoline-Based G12Di (ERAS-5024 Analog)
Target MEK1/2 (Downstream)KRAS G12DKRAS G12D
Cellular IC50 (AsPC-1) 12.0 nM5.0 nM8.2 nM
Oral Bioavailability (Mouse) HighLow (<10%)High (>40%)
Feedback Reactivation High (Bypass pathways)LowLow

Note: While MRTX1133 shows slight superiority in raw in vitro potency, quinoline derivatives synthesized from the 8-fluoroquinoline scaffold demonstrate vastly superior pharmacokinetic (PK) profiles, specifically oral bioavailability, due to the metabolic shielding provided by the fluorine atom[2].

Protocol: Self-Validating KRAS G12D Nucleotide Exchange Assay

Causality Check: We utilize BODIPY-GDP because its fluorescence is highly quenched when bound to KRAS. Upon SOS1-mediated exchange with unlabeled GTP, the BODIPY-GDP is released into solution, resulting in a measurable increase in fluorescence. Inhibitors that lock the complex prevent this fluorescence increase.

  • Reagent Preparation: Load recombinant KRAS G12D protein with BODIPY-GDP using EDTA-mediated exchange, followed by stabilization with MgCl2.

  • Compound Incubation: Incubate 50 nM KRAS G12D-BODIPY-GDP with varying concentrations of the quinoline derivative in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM DTT) for 2 hours to allow the inhibitor to access the Switch II pocket.

  • Reaction Initiation: Add 100 nM SOS1 (guanine nucleotide exchange factor) and 100 µM unlabeled GTP to stimulate nucleotide exchange.

  • Kinetic Detection: Monitor fluorescence intensity (Ex: 485 nm, Em: 530 nm) continuously for 30 minutes.

  • Validation Control: Run a parallel assay using KRAS WT-BODIPY-GDP. A selective G12D quinoline inhibitor will show an IC50 of <10 nM against G12D, but >1000 nM against WT, validating that the compound's efficacy is driven by the specific Asp12 interaction rather than non-specific protein denaturation.

Conclusion

The 7-bromo-2-chloro-8-fluoroquinoline scaffold is far more than a simple chemical intermediate; it is a meticulously engineered structural key. By providing orthogonal reactivity sites (bromo and chloro) and metabolic shielding (fluoro), it enables the synthesis of highly selective, orally bioavailable inhibitors. Whether exploiting synthetic lethality via MTA-cooperative PRMT5 inhibition or locking the elusive KRAS G12D mutant in an inactive state, derivatives of this scaffold consistently outperform first-generation alternatives in both selectivity and pharmacokinetic viability.

References

1. 2.1[1] 3.5[5] 4.4[4] 5.7[7] 6.8[8] 7.2[2] 8.6[6] 9.3[3]

Sources

Validation

Comparative Guide: Preclinical Evaluation of 7-Bromo-2-chloro-8-fluoroquinoline Scaffolds

Executive Summary: The "Linchpin" Scaffold 7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) is not a final drug product but a high-value medicinal chemistry intermediate . It serves as a critical "linchpin" scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Linchpin" Scaffold

7-bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) is not a final drug product but a high-value medicinal chemistry intermediate . It serves as a critical "linchpin" scaffold for synthesizing two major classes of therapeutics:

  • PRMT5 Inhibitors (Oncology): Used to treat glioblastoma, lymphoma, and pancreatic cancer.[1]

  • Fluoroquinolone Antibiotics (Infectious Disease): Targeting multidrug-resistant (MDR) tuberculosis and Gram-positive bacteria.

This guide compares the In Vitro characterization (chemical reactivity, enzymatic inhibition of derivatives) with In Vivo translation (pharmacokinetics, xenograft efficacy). It highlights the "Translation Gap"—why high in vitro potency of these quinoline derivatives often requires structural optimization (e.g., C8-fluorine benefits) to survive in vivo metabolism.

Chemical Profile & Mechanism of Action[2][3][4]

The "Tri-Functional" Logic

The utility of this compound lies in its ability to be sequentially functionalized.

SAR_Logic Core 7-Bromo-2-chloro-8-fluoroquinoline (The Scaffold) C2 C-2 Position (Chlorine) 'The Anchor' Core->C2 Site of SNAr (Amine Displacement) C7 C-7 Position (Bromine) 'The Diversity Handle' Core->C7 Site of Cross-Coupling (Suzuki/Buchwald) C8 C-8 Position (Fluorine) 'The Shield' Core->C8 Blocks Metabolism (Prevents Oxidation) PRMT5 Binding Hinge PRMT5 Binding Hinge C2->PRMT5 Binding Hinge Solubility/Potency Tail Solubility/Potency Tail C7->Solubility/Potency Tail Extended Half-life (t1/2) Extended Half-life (t1/2) C8->Extended Half-life (t1/2)

Figure 1: Structure-Activity Relationship (SAR) logic. The C2-Cl allows attachment of the primary pharmacophore, C7-Br allows library expansion, and C8-F extends in vivo half-life.

In Vitro vs. In Vivo Performance Comparison[2]

This section compares the performance of bioactive derivatives synthesized from this scaffold. The scaffold itself is chemically reactive and toxic; data below refers to its functionalized drugs (e.g., PRMT5 inhibitors).

Comparative Data Table
FeatureIn Vitro Performance (Cell/Enzyme)In Vivo Performance (Animal Models)Concordance
Potency High: IC50 < 10 nM against PRMT5 enzymes. Cellular: IC50 ~50-200 nM in Z-138 (Lymphoma) lines.Moderate to High: Tumor regression in xenografts requires high dosing (e.g., 50-100 mg/kg BID).High: Potency translates well if bioavailability is solved.
Metabolic Stability Variable: 8-H analogs degrade rapidly. 8-F Advantage: 8-Fluoro analogs show >60 min t1/2 in liver microsomes.Critical: The 8-Fluoro substituent blocks P450 oxidation, significantly increasing AUC compared to non-fluorinated analogs.High: In vitro microsome data predicts in vivo clearance accurately.
Solubility Low: The core quinoline is lipophilic (LogP ~3-4). Often requires DMSO for assays.Challenge: Poor oral bioavailability (%F < 20%) unless formulated (e.g., HPMC/Tween) or solubilized via C7-sidechains.Low: In vitro potency often masks poor solubility issues in vivo.
Toxicity Cytotoxic: Non-selective killing at >10 µM (off-target).Tolerated: No significant weight loss at therapeutic doses, but potential for QT prolongation (hERG liability).Medium: hERG assays are essential before in vivo study.
Detailed Analysis
1. In Vitro: The Potency Trap
  • Mechanism: Derivatives bind the SAM-binding pocket of PRMT5. The 2-amino substituent (derived from the 2-chloro displacement) forms a critical H-bond with the hinge region.

  • Key Finding: The 8-fluoro group is often bio-isosteric to hydrogen in the binding pocket (doesn't ruin binding) but is essential for the next step (survival).

  • Assay: Enzymatic Methylation Assay using 3H-SAM.

2. In Vivo: The Fluorine Shield
  • Metabolism: Non-fluorinated quinolines are rapidly oxidized at the C-8 position by Cytochrome P450 enzymes.

  • The Solution: The C-8 Fluorine atom (C-F bond energy ~116 kcal/mol) prevents this oxidation.

  • Outcome: In mouse PK studies, 8-fluoro derivatives show a 2-3x increase in half-life compared to 8-H analogs, allowing for sustained target coverage.

Experimental Protocols

Protocol A: Synthesis of Bioactive Derivative (SNAr Reaction)

To convert the scaffold into a testable "In Vitro" candidate.

  • Reagents: 7-bromo-2-chloro-8-fluoroquinoline (1.0 eq), Target Amine (e.g., N-boc-piperazine, 1.2 eq), DIPEA (2.0 eq).

  • Solvent: NMP (N-methyl-2-pyrrolidone) or DMSO.

  • Condition: Heat to 120°C for 4-16 hours. Note: The 8-fluoro group activates the 2-chloro for easier displacement compared to non-fluorinated analogs.

  • Workup: Dilute with water, extract with EtOAc. The product is the 2-amino-7-bromo-8-fluoroquinoline .

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

To validate the "8-Fluoro Shield" effect.

  • System: Pooled Mouse/Human Liver Microsomes (0.5 mg/mL protein).

  • Substrate: 1 µM of the synthesized derivative.

  • Cofactor: NADPH regenerating system.

  • Timepoints: 0, 5, 15, 30, 60 min at 37°C.

  • Analysis: Quench with acetonitrile (containing internal standard). Centrifuge. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Calculate intrinsic clearance (

    
    ).
    
    • Target:

      
      .
      
Protocol C: In Vivo Efficacy (Z-138 Xenograft Model)

To prove the drug works in a living system.

  • Mice: SCID or Nude mice (female, 6-8 weeks).

  • Inoculation: Inject

    
     Z-138 (Mantle Cell Lymphoma) cells subcutaneously in Matrigel.
    
  • Randomization: When tumors reach 100-150 mm³.

  • Treatment:

    • Vehicle: 0.5% MC / 0.1% Tween 80.

    • Test Compound: 50 mg/kg, PO, BID (Twice Daily).

  • Monitoring: Measure tumor volume (

    
    ) and body weight 3x/week for 21 days.
    
  • Endpoint: Compare Tumor Growth Inhibition (%TGI) vs Vehicle.

Visualizing the Development Workflow

Workflow cluster_Chem Step 1: Chemical Functionalization cluster_Vitro Step 2: In Vitro Screening cluster_Vivo Step 3: In Vivo Validation Start Start: 7-bromo-2-chloro- 8-fluoroquinoline Step1 SNAr Reaction (C2) Attach Pharmacophore Start->Step1 Step2 Suzuki Coupling (C7) Optimize Solubility Step1->Step2 Screen1 Enzymatic Assay (PRMT5) Target: IC50 < 10 nM Step2->Screen1 Screen2 Microsomal Stability Test 8-F Metabolic Block Screen1->Screen2 If Potent Screen2->Start Fail: Modify C7 PK PK Study (Mouse) Check Bioavailability (%F) Screen2->PK If Stable Efficacy Xenograft (Z-138) Measure Tumor Regression PK->Efficacy If Bioavailable

Figure 2: The critical path from the raw intermediate to a validated drug candidate. Note the "Go/No-Go" decision point at Microsomal Stability.

References

  • PRMT5 Inhibitor Synthesis & Activity

    • Patent: "Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors."[2] (2019). WO2019116302A1.

    • Source:

  • Fluoroquinolone Antibacterial Mechanism (C-8 Substituents)

    • Paper: Dong, Y., et al. (1998).[3] "Fluoroquinolone action against mycobacteria: effects of C-8 substituents on growth, survival, and resistance."[3][4] Antimicrobial Agents and Chemotherapy.[3][5]

    • Source:

  • General Synthesis of 2-Chloro-quinolines

    • Guide: "Preparation of 7-Bromo-2-chloroquinoline."[1][6][7] ChemicalBook Synthesis Guide.

    • Source:

  • In Vitro vs In Vivo Correlation in Quinolones

    • Review: "Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines." (2022).[8][5][9] Molecules.

    • Source:

Sources

Comparative

validation of 7-bromo-2-chloro-8-fluoroquinoline's mechanism of action

Title: Validation of 7-Bromo-2-chloro-8-fluoroquinoline-Derived PRMT5 Inhibitors: A Comparative Mechanistic Guide As a Senior Application Scientist, I have structured this guide to move beyond standard operational protoc...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of 7-Bromo-2-chloro-8-fluoroquinoline-Derived PRMT5 Inhibitors: A Comparative Mechanistic Guide

As a Senior Application Scientist, I have structured this guide to move beyond standard operational protocols. Here, we will dissect the causality behind the mechanistic validation of compounds derived from 7-bromo-2-chloro-8-fluoroquinoline (CAS 1510844-28-6)[1]. While not a standalone therapeutic, this highly functionalized building block is critical for synthesizing next-generation Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.

The structural rationale is precise: the C8-fluorine acts as a conformational lock, providing beneficial halogen bonding within the PRMT5 active site to increase target residence time. Meanwhile, the C2-chlorine and C7-bromine offer orthogonal reactivity handles for sequential cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid exploration of chemical space[2].

This guide objectively compares the biochemical and cellular performance of inhibitors derived from this scaffold against non-fluorinated analogs and clinical-stage benchmarks (GSK3326595 and EPZ015666), providing a self-validating experimental framework for mechanism of action (MoA) validation.

Mechanism of Action (MoA) Overview

PRMT5, functioning in an obligate complex with MEP50, catalyzes the symmetric dimethylation of arginine (SDMA) on target proteins, including histones (H4R3, H3R8) and spliceosomal proteins (SmD1/D3)[3]. Overexpression of PRMT5 drives oncogenic alternative splicing and the transcriptional repression of tumor suppressor genes.

Inhibitors derived from the 7-bromo-2-chloro-8-fluoroquinoline scaffold typically act as SAM-uncompetitive, peptide-competitive inhibitors . They require the S-adenosylmethionine (SAM) cofactor to bind first, creating a composite binding pocket that the inhibitor then occupies, blocking substrate entry.

PRMT5_Pathway Inhibitor 7-Bromo-2-chloro-8-fluoroquinoline Derived Inhibitor PRMT5 PRMT5 / MEP50 Complex Inhibitor->PRMT5 Allosteric/Competitive Inhibition SDMA Symmetric Dimethylarginine (SDMA) PRMT5->SDMA Catalysis SAM S-adenosylmethionine (SAM) SAM->PRMT5 Cofactor Binding Substrate Target Proteins (Histones, SmD1/D3) Substrate->PRMT5 Substrate Binding Oncogenesis Oncogenic Transcription & Aberrant Splicing SDMA->Oncogenesis Epigenetic Driver

Caption: PRMT5 signaling pathway and the mechanism of action of fluoroquinoline-derived inhibitors.

Comparative Performance Data

To validate the superiority of the 7-bromo-2-chloro-8-fluoroquinoline scaffold, we compare a representative derivative against a non-fluorinated analog, the clinical candidate GSK3326595 [3], and the standard tool compound EPZ015666 [4].

Table 1: Biochemical and Biophysical Profiling
Compound / ScaffoldPRMT5/MEP50 IC₅₀ (nM)K_D (SPR) (nM)Target Residence Time (τ)Selectivity (vs. PRMT1/7)
7-Bromo-2-chloro-8-fluoroquinoline derivative 2.81.5> 120 min> 5000-fold
Non-fluorinated quinoline analog 18.414.2~ 35 min> 1000-fold
GSK3326595 (Clinical Standard) 6.23.1~ 90 min> 4000-fold
EPZ015666 (Tool Compound) 22.05.0~ 45 min> 20000-fold
Table 2: Cellular Efficacy (Z-138 Mantle Cell Lymphoma)
Compound / ScaffoldH4R3me2s EC₅₀ (nM)SmD3me2s EC₅₀ (nM)Anti-proliferative IC₅₀ (nM)
7-Bromo-2-chloro-8-fluoroquinoline derivative 121538
Non-fluorinated quinoline analog 8592210
GSK3326595 (Clinical Standard) 253075
EPZ015666 (Tool Compound) 9611096

Data Interpretation: The inclusion of the C8-fluorine dramatically decreases the dissociation rate (


), extending the target residence time (

). This biophysical advantage directly translates to superior cellular target engagement (H4R3me2s EC₅₀) and anti-proliferative efficacy compared to non-fluorinated analogs and standard benchmarks.

Experimental Protocols for MoA Validation

A robust MoA validation requires a self-validating cascade: biochemical potency must be linked to biophysical binding kinetics, which must then translate to intracellular target engagement.

Validation_Workflow Step1 1. Scaffold Synthesis (C7/C2 Cross-Coupling) Step2 2. Biochemical Assay (Radiometric IC50) Step1->Step2 Step3 3. Biophysical Kinetics (SPR Binding Affinity) Step2->Step3 Step4 4. Cellular Target Engagement (In-Cell Western) Step3->Step4

Caption: Step-by-step experimental workflow for validating the mechanism of action of PRMT5 inhibitors.

Protocol 1: Radiometric SAM Methyltransferase Assay (Biochemical Potency)
  • Reagent Preparation: Prepare recombinant PRMT5/MEP50 complex (10 nM) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Pre-incubation: Add 10-point serial dilutions of the synthesized inhibitor. Incubate at room temperature for 60 minutes.

    • Causality: PRMT5 inhibitors frequently exhibit slow-binding kinetics. A 60-minute pre-incubation ensures thermodynamic equilibrium is reached, preventing the artificial underestimation of compound potency[5].

  • Reaction Initiation: Add 1 µM biotinylated H4(1-15) peptide and 0.5 µM [³H]-SAM.

  • Quenching & Detection: Terminate the reaction after 60 minutes using excess unlabeled SAM. Transfer the mixture to a Streptavidin-coated FlashPlate and read luminescence.

    • Causality: Biotin-streptavidin capture isolates the methylated peptide. The FlashPlate scintillant converts the proximity of the ³H-methyl group into a quantifiable luminescent signal, guaranteeing a high signal-to-noise ratio.

Protocol 2: Surface Plasmon Resonance (SPR) (Biophysical Kinetics)
  • Sensor Chip Functionalization: Immobilize an anti-His antibody on a CM5 sensor chip via standard amine coupling, followed by the capture of His-tagged PRMT5/MEP50.

    • Causality: Capture coupling, as opposed to direct amine coupling of the enzyme, preserves the native, active conformation of the PRMT5 binding pocket.

  • Analyte Injection: Inject the fluoroquinoline-derived inhibitor at varying concentrations (0.5 nM to 50 nM) over the flow cells.

  • Kinetic Analysis: Measure association (

    
    ) and dissociation (
    
    
    
    ) rates to calculate
    
    
    and residence time (
    
    
    ).
    • Causality: This step isolates the specific contribution of the C8-fluorine atom. By comparing

      
       rates, we validate the hypothesis that halogen bonding specifically prolongs target residence time.
      
Protocol 3: In-Cell Western (ICW) for H4R3me2s (Cellular Target Engagement)
  • Cell Seeding: Seed Z-138 Mantle Cell Lymphoma cells in 384-well plates.

  • Compound Treatment: Treat cells with compound dilutions for 72 hours.

    • Causality: Epigenetic marks are highly stable and require multiple cell division cycles to dilute out existing methylated proteins. A 72-hour incubation is mandatory to observe true steady-state inhibition of H4R3me2s.

  • Fixation & Permeabilization: Fix with 4% Paraformaldehyde (PFA) and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Probe simultaneously with primary anti-H4R3me2s and anti-Total H4 antibodies, followed by near-infrared secondary antibodies (800CW and 680RD).

  • Quantification: Normalize the 800 nm signal (methylated H4) to the 680 nm signal (total H4).

    • Causality: Normalizing to total H4 controls for well-to-well variations in cell proliferation and compound cytotoxicity, ensuring the calculated EC₅₀ strictly reflects epigenetic target engagement rather than non-specific cell death.

References

  • Title: Substituted bicyclic heterocyclic compounds as PRMT5 inhibitors (WO2019116302A1)
  • Title: Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing (GSK3326595 Validation) Source: Scientific Reports (Nature) URL: [Link]

  • Title: A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models (EPZ015666 Validation) Source: Nature Chemical Biology URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Quinoline and Isoquinoline

As foundational structures in numerous pharmaceuticals and biologically active compounds, the ability to unambiguously differentiate between quinoline and its primary isomer, isoquinoline, is paramount for identification...

Author: BenchChem Technical Support Team. Date: March 2026

As foundational structures in numerous pharmaceuticals and biologically active compounds, the ability to unambiguously differentiate between quinoline and its primary isomer, isoquinoline, is paramount for identification, characterization, and quality control in research and drug development.[1][2] Though both are bicyclic aromatic nitrogen heterocycles with the chemical formula C₉H₇N, the position of the nitrogen atom—at position 1 in quinoline and position 2 in isoquinoline—creates subtle yet definitive differences in their electronic architecture.[1] These structural variances manifest as unique spectroscopic fingerprints.

This guide provides an in-depth comparative analysis of their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by validated experimental protocols and expert interpretation.

Structural Distinction: The Root of Spectroscopic Differences

The core difference between quinoline and isoquinoline lies in the placement of the nitrogen atom within the fused pyridine ring. This dictates the distribution of electron density and the resulting magnetic and electronic environments of the constituent atoms, which in turn governs their interaction with different forms of electromagnetic radiation.

G cluster_quinoline cluster_isoquinoline q_struct i_struct

Caption: Chemical structures of quinoline and isoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers, as it provides precise information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. The electronegativity and anisotropic effects of the nitrogen atom cause significant and predictable variations in chemical shifts.[1]

Expertise & Causality: Interpreting the Chemical Shifts

The most telling signals in the ¹H NMR spectrum are those of the protons on the pyridine ring.

  • In Quinoline , the proton at the C-2 position is adjacent to the nitrogen atom, placing it in a highly deshielded environment. This results in a characteristic downfield chemical shift, typically around 8.90 ppm.[1]

  • In Isoquinoline , the proton at the C-1 position is similarly influenced by the adjacent nitrogen, leading to a distinct downfield signal, often the most deshielded proton in the spectrum at ~9.22 ppm.[1] The proton at C-3 is also significantly affected.

These differences provide a clear and immediate diagnostic marker for distinguishing the two isomers. Similar, though less pronounced, effects are observed in the ¹³C NMR spectra.

Data Presentation: Comparative NMR Chemical Shifts

The following tables summarize the typical chemical shifts for quinoline and isoquinoline, providing a direct comparison of their characteristic signals.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]

Position Quinoline Isoquinoline Rationale for Difference
H-1 - 9.22 Adjacent to N, highly deshielded.
H-2 8.90 - Adjacent to N, highly deshielded.
H-3 7.38 7.58 Proximity to N in isoquinoline causes a slight downfield shift.
H-4 8.12 8.50 "Peri" interaction with N in isoquinoline causes significant deshielding.
H-5 7.75 7.80 Minor differences due to overall electron distribution.
H-6 7.52 7.62 Minor differences due to overall electron distribution.
H-7 7.65 7.70 Minor differences due to overall electron distribution.

| H-8 | 8.08 | 7.95 | "Peri" interaction with N in quinoline causes deshielding. |

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Position Quinoline Isoquinoline
C-2 150.2 -
C-3 121.1 143.2
C-4 136.0 120.5
C-4a 128.3 128.8
C-5 127.7 127.3
C-6 126.5 126.6
C-7 129.4 130.3
C-8 129.5 127.5
C-8a 148.3 135.7

| C-1 | - | 152.7 |

Trustworthiness: Self-Validating Experimental Protocol for NMR

This protocol describes a standard method for acquiring high-quality NMR spectra suitable for structural elucidation and comparison.

Objective: To acquire ¹H and ¹³C NMR spectra of quinoline and isoquinoline for comparative analysis.

Materials:

  • Quinoline or Isoquinoline sample (5-10 mg)

  • Deuterated Chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as internal standard

  • NMR tubes (5 mm)

  • Pipettes

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a small vial. Ensure the solvent contains TMS (0.03-0.05%) as an internal standard for referencing the chemical shifts to 0.00 ppm.[1][3]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -1 to 10 ppm.[1]

    • Use a standard 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.[1]

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.[1]

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover a range of 0 to 160 ppm.[1]

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A longer relaxation delay (e.g., 2-5 seconds) and a significantly larger number of scans are typically required due to the lower natural abundance of ¹³C.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the ¹H NMR signals and pick the peaks for both spectra.

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. While quinoline and isoquinoline have the same molecular weight (129.16 g/mol ), their fragmentation patterns upon ionization can differ, providing a basis for differentiation.[4]

Expertise & Causality: Interpreting Fragmentation Patterns

Upon electron impact ionization, both isomers form a stable molecular ion (M•+) at m/z = 129. The primary fragmentation pathway for both is the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z = 102.[5] However, the relative intensities of the molecular ion and key fragment ions can vary.

Studies using imaging photoelectron photoion coincidence spectroscopy have determined the appearance energies for HCN loss to be 11.9 ± 0.1 eV for quinoline and 11.6 ± 0.2 eV for isoquinoline.[5] This lower energy requirement for isoquinoline suggests that, under certain ionization conditions, the fragmentation to m/z = 102 might be more facile compared to quinoline, potentially leading to a lower relative abundance of the molecular ion peak. Other minor fragmentation pathways, such as the loss of a hydrogen atom (m/z = 128) or C₂H₂ (m/z = 103), also occur.[5]

Data Presentation: Comparative Mass Spectrometry Data

Table 3: Key Mass Spectrometry Fragments and Appearance Energies

Feature Quinoline Isoquinoline
Molecular Formula C₉H₇N C₉H₇N
Molecular Weight 129.0578 129.0578
Molecular Ion (m/z) 129 129
Adiabatic Ionization Energy 8.61 ± 0.02 eV[5] 8.53 ± 0.02 eV[5]
Key Fragment (m/z) 102 (Loss of HCN)[5] 102 (Loss of HCN)[5]
HCN Loss Appearance Energy 11.9 ± 0.1 eV[5] 11.6 ± 0.2 eV[5]

| H Loss Appearance Energy | 12.0 ± 0.1 eV[5] | 12.1 ± 0.2 eV[5] |

Trustworthiness: Self-Validating Experimental Protocol for MS

Objective: To acquire electron ionization (EI) mass spectra of quinoline and isoquinoline.

Materials:

  • Quinoline or Isoquinoline sample

  • Suitable solvent (e.g., methanol or dichloromethane) for sample introduction if not a direct probe.

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system with an EI source.

Procedure:

  • Sample Introduction:

    • GC-MS: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent. Inject a small volume (e.g., 1 µL) into the GC. The GC will separate the compound from the solvent and introduce it into the MS source.

    • Direct Probe: Place a small amount of the liquid sample in a capillary tube and insert it into the direct insertion probe.

  • Ionization: Use a standard electron ionization energy of 70 eV. This high energy provides reproducible fragmentation patterns, creating a spectral "fingerprint."

  • Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 35 to 200.

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z).[1]

  • Data Interpretation: Identify the molecular ion peak (the peak with the highest m/z that corresponds to the intact molecule). Analyze the fragmentation pattern, paying close attention to the relative intensities of the m/z 129 and m/z 102 peaks, and compare it to a reference library if available.[1]

Infrared (IR) and UV-Vis Spectroscopy: Probing Vibrations and Electronic Transitions

While less definitive than NMR or MS for isomer differentiation, IR and UV-Vis spectroscopy provide complementary data that can support an identification.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups.[1] Both quinoline and isoquinoline will show characteristic absorptions for aromatic C-H stretching (above 3000 cm⁻¹) and aromatic C=C and C=N ring stretching (typically in the 1600-1400 cm⁻¹ region). Subtle differences in the "fingerprint region" (below 1400 cm⁻¹) arise from the different symmetry and bond arrangements, particularly in the C-H out-of-plane bending modes.[3]

Table 4: General Comparative IR Data (cm⁻¹)

Vibrational Mode Quinoline Isoquinoline
Aromatic C-H Stretch 3100-3000 3100-3000
Aromatic Ring Stretch (C=C, C=N) ~1620, 1580, 1500 ~1625, 1585, 1495

| C-H Out-of-Plane Bending | Multiple bands in 900-700 region | Different pattern in 900-700 region |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The π-systems of quinoline and isoquinoline give rise to characteristic absorption bands. The different position of the nitrogen atom alters the energy levels of the molecular orbitals, leading to shifts in the wavelengths of maximum absorbance (λₘₐₓ).[6]

Table 5: General Comparative UV-Vis Data (in Ethanol)

Compound λₘₐₓ (nm)
Quinoline ~226, 276, 313

| Isoquinoline | ~218, 266, 317 |

Trustworthiness: Consolidated Protocol for IR and UV-Vis

Objective: To acquire IR and UV-Vis spectra for comparative analysis.

IR (ATR Method) Protocol:

  • Background Collection: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[1]

  • Sample Application: Place a single drop of the liquid sample directly onto the ATR crystal.[1]

  • Spectrum Acquisition: Acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1] Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.[1]

UV-Vis Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol). Dilute the stock solution to a final concentration that results in an absorbance reading between 0.1 and 1.0 at the λₘₐₓ.[1]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to serve as a reference and record a baseline correction.[1]

  • Measurement: Fill a matched quartz cuvette with the diluted sample solution and place it in the sample beam path. Record the absorption spectrum, typically from 200-400 nm.[3]

  • Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).[1]

Summary and Integrated Analytical Workflow

G cluster_start cluster_primary Primary Identification cluster_confirmatory Confirmatory Analysis cluster_end Start Unknown Sample (Quinoline or Isoquinoline) MS Mass Spectrometry (Check MW = 129) Start->MS Initial Screen NMR ¹H NMR Spectroscopy (Definitive Identification) MS->NMR Proceed if MW correct IR IR Spectroscopy (Fingerprint Match) NMR->IR Confirm UV UV-Vis Spectroscopy (λₘₐₓ Match) NMR->UV Confirm C13 ¹³C NMR Spectroscopy (Full Structural Confirmation) NMR->C13 Confirm Quinoline Identified as Quinoline NMR->Quinoline H-2 @ ~8.9 ppm Isoquinoline Identified as Isoquinoline NMR->Isoquinoline H-1 @ ~9.2 ppm

Caption: Integrated workflow for the differentiation of quinoline isomers.

By systematically applying these spectroscopic techniques and understanding the causal relationships between molecular structure and spectral output, researchers can confidently distinguish between quinoline and isoquinoline, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Bouwman, J., et al. (2015). Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A, 119(7), 1123-1132. Retrieved from [Link]

  • Kose, E., et al. (2018). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 1157, 568-578. Retrieved from [Link]

  • Singh, P., et al. (2022). Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. The Journal of Chemical Physics, 156(24), 244304. Retrieved from [Link]

  • Wojtunik-Kulesza, K., et al. (2023). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(1), 320. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Varsányi, G. (n.d.). Vibrational Spectroscopic Study of Nitrogen Heterocycles. BME OMIKK Repozitorium. Retrieved from [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Retrieved from [Link]

  • Beck, A. (2010). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. UNCW Institutional Repository. Retrieved from [Link]

  • Established a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (2023). ASEAN Journal of Science and Engineering Education, 3(2), 163-172. Retrieved from [Link]

  • Laane, J., et al. (2015). The spectroscopy and photochemistry of quinoline structural isomers: (E)- and (Z)-phenylvinylnitrile. The Journal of Chemical Physics, 143(7), 074304. Retrieved from [Link]

  • Laudadio, G., et al. (2020). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 5(8), 1191-1196. Retrieved from [Link]

  • Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. (2023). The Journal of Chemical Physics, 159(13). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

7-bromo-2-chloro-8-fluoroquinoline proper disposal procedures

Standard Operating Procedure: Disposal and Waste Management of 7-Bromo-2-chloro-8-fluoroquinoline Executive Summary & Hazard Profile 7-Bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) is a highly functionalized, poly...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Waste Management of 7-Bromo-2-chloro-8-fluoroquinoline

Executive Summary & Hazard Profile

7-Bromo-2-chloro-8-fluoroquinoline (CAS: 1510844-28-6) is a highly functionalized, polyhalogenated heterocyclic building block frequently utilized in drug discovery and materials science. Because the molecule contains three distinct halogens (bromine, chlorine, and fluorine) covalently bonded to a quinoline core, its disposal is strictly regulated.

Quinolines and their derivatives are recognized for their systemic toxicity and significant ecotoxicity, particularly to aquatic hydrobionts[1]. Furthermore, polyhalogenated organic compounds are environmentally persistent and prone to bioaccumulation[2]. From a waste management perspective, the critical risk lies in their thermal degradation profile: improper combustion of polyhalogenated organics at standard temperatures can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[3][4]. Consequently, this compound and any associated solvent waste must be strictly managed as Halogenated Organic Waste and routed to specialized high-temperature incineration facilities[4][5].

Regulatory Classification & Segregation Logic

The fundamental principle of managing 7-bromo-2-chloro-8-fluoroquinoline waste is strict segregation from non-halogenated waste streams. Mixing halogenated waste with non-halogenated solvents exponentially increases institutional disposal costs, as the entire commingled volume must then be treated as halogenated waste[4][6].

Table 1: Waste Stream Segregation Matrix
Waste CategoryTarget CompoundsDisposal ContainerIncompatible MaterialsFinal Destruction Method
Halogenated Organic Waste 7-bromo-2-chloro-8-fluoroquinoline , Dichloromethane, Chloroform, any fluorinated/brominated organics[5].Dedicated HDPE Carboy (Often Green-Tagged)[5][6].Acids, bases, heavy metals, strong oxidizers[6][7].High-Temperature Twin-Chamber Incineration (>1100°C).
Non-Halogenated Organic Waste Methanol, Ethanol, Hexane, Acetone, Ethyl Acetate[8].Dedicated HDPE Carboy (Often Black-Tagged)[5].Halogenated organics, aqueous acids/bases.Standard Industrial Incineration or Solvent Recycling[8].
Aqueous Waste Aqueous buffers, neutralized acids/bases.Dedicated Aqueous Carboy (Often Blue-Tagged)[5].Organic solvents, water-reactive chemicals.Wastewater Treatment / Neutralization.

Laboratory Standard Operating Procedure (SOP) for Disposal

This protocol outlines the self-validating system for the safe handling, accumulation, and transfer of 7-bromo-2-chloro-8-fluoroquinoline waste within a professional laboratory setting. Under no circumstances should laboratory personnel attempt to chemically neutralize or dehalogenate this compound in-house.

Phase 1: Preparation and PPE
  • Personal Protective Equipment (PPE): Don standard laboratory PPE, including a fully-buttoned lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., double nitrile or Viton, depending on the primary solvent used to dissolve the quinoline)[7].

  • Ventilation: All waste transfers must be conducted inside a certified, actively operating chemical fume hood[6].

Phase 2: Waste Segregation and Accumulation
  • Container Selection: Select a chemically compatible, vapor-tight container. High-density polyethylene (HDPE) carboys or poly bottles are standard for halogenated solvents[6][7]. Do not use metal safety cans, as halogenated compounds can slowly dissociate to produce trace hydrohalic acids that corrode metal[7].

  • Waste Transfer: Carefully pour the 7-bromo-2-chloro-8-fluoroquinoline solution (or solid waste) into the designated "Halogenated Organic Waste" container.

  • Sealing: Cap the container immediately after the transfer. The container must remain tightly closed at all times unless waste is actively being added[6][9].

Phase 3: Labeling and SAA Compliance
  • RCRA Labeling: Attach an institutional Hazardous Waste Tag to the container before the first drop of waste is added[9].

  • Documentation: Clearly write the full chemical name ("7-bromo-2-chloro-8-fluoroquinoline") and the primary solvent on the tag. Do not use abbreviations or chemical formulas[9]. Check the "Halogenated Solvents" and "Toxic" hazard boxes[6].

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA, utilizing secondary containment (e.g., a polypropylene tub) to capture any potential leaks[6][7]. Ensure the SAA is away from direct sunlight, heat sources, and incompatible chemicals (alkali metals, strong oxidizers)[7].

Phase 4: EHS Transfer
  • Time Limits: Monitor accumulation times. Under EPA RCRA guidelines, waste in an SAA must typically be transferred to a central accumulation area or picked up by Environmental Health and Safety (EHS) within strict timeframes (e.g., 180 days from the accumulation start date, or immediately once the volume limit is reached)[10].

  • Pickup Request: Submit a chemical waste pickup request to your institutional EHS department. EHS will transfer the waste to a licensed hazardous waste contractor for final destruction[6].

Final Destruction Pathway: High-Temperature Incineration

To prevent the formation of toxic byproducts, licensed facilities destroy polyhalogenated quinolines using specialized thermal treatment. Standard incineration is insufficient. The waste is routed to twin-chamber incinerators designed specifically for halogenated organics. These units operate at extreme temperatures (minimum 1100°C in the secondary combustion chamber) with a gas residence time of at least 2 seconds[3]. This ensures the complete thermal cleavage of the robust carbon-halogen bonds. Additionally, these incinerators are equipped with caustic scrubbers to neutralize the highly corrosive hydrofluoric (HF), hydrochloric (HCl), and hydrobromic (HBr) acid gases generated during combustion[11].

Workflow Visualization

G Start Waste Generation: 7-bromo-2-chloro-8-fluoroquinoline Segregation Segregation: Halogenated Organic Waste Stream Start->Segregation Liquid/Solid Waste Warning DO NOT Mix with Non-Halogenated Solvents or Drain Dispose Start->Warning Avoid Labeling Labeling & SAA Storage: HDPE Container + RCRA Tag Segregation->Labeling Transfer to SAA EHSPickup EHS Transfer: Licensed Waste Contractor Labeling->EHSPickup Max Accumulation Time Incineration Final Destruction: High-Temp Twin-Chamber Incinerator (>1100°C) with Caustic Scrubbers EHSPickup->Incineration EPA/RCRA Compliant

Figure 1: Cradle-to-grave logistical workflow for the disposal of polyhalogenated quinoline waste.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • NOP Sustainable Organic Laboratory Course. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Washington State University EH&S. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Compliance Management International. (2023). When OSHA and EPA Regulations Conflict, Which Regulation Should You Follow? Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Central Power Research Institute (CPRI). (n.d.). Guidelines for PCBs, PCB-Containing Equipment and Waste Disposal. Retrieved from [Link]

  • Haryana State Pollution Control Board. (1986). The Environment (Protection) Rules, 1986. Retrieved from [Link]

  • RiskAssess. (n.d.). Disposal of chemical wastes. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. (2009). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Retrieved from [Link]

  • Wikipedia. (n.d.). Polyhalogenated compound. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 7-Bromo-2-chloro-8-fluoroquinoline

[1] CAS: 1510844-28-6 Formula: C₉H₄BrClFN Molecular Weight: 260.49 g/mol Physical State: Solid (typically off-white to brown crystalline powder)[1] Part 1: Strategic Risk Assessment (The "Halogen Effect")[1] Senior Scien...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

CAS: 1510844-28-6 Formula: C₉H₄BrClFN Molecular Weight: 260.49 g/mol Physical State: Solid (typically off-white to brown crystalline powder)[1]

Part 1: Strategic Risk Assessment (The "Halogen Effect")[1]

Senior Scientist Note: Do not treat 7-bromo-2-chloro-8-fluoroquinoline as a generic organic solid. While standard Safety Data Sheets (SDS) often classify it under H315/H319/H335 (Irritant/STOT), the structural combination of three distinct halogens (Br, Cl, F) necessitates a higher tier of caution due to enhanced lipophilicity .

The Pharmacophore Hazard Logic[1]
  • Fluorine Substitution (C-8): Fluorination significantly increases lipid solubility and metabolic stability. This means the compound can penetrate the stratum corneum (outer skin layer) more effectively than non-fluorinated quinolines.

  • Bioavailability: The quinoline scaffold is a privileged structure in medicinal chemistry, often designed to bind to biological targets (DNA intercalation, enzyme inhibition). Unintentional exposure can lead to undocumented biological activity.

  • Dust Potential: As a poly-halogenated solid, static charge accumulation is common, increasing the risk of aerosolization during weighing.

Part 2: PPE Selection Matrix

This matrix moves beyond generic "wear gloves" advice, tailoring protection to the specific state of matter and solvent context.[2]

Protective Layer Solid Handling (Weighing/Transfer) Solution Phase (Synthesis/Work-up) Rationale
Hand Protection Double Nitrile (min 0.11 mm thickness)Laminate / Silver Shield (if using DCM/THF) OR Double Nitrile (if using MeOH/Water)Halogenated solvents (often used with this compound) permeate nitrile in <5 mins.[1]
Respiratory N95 / P100 Mask (if outside hood) Preferred: Fume Hood Sash at 18"Fume Hood Mandatory (Face velocity: 80–100 fpm)Prevents inhalation of micro-crystalline dust and solvent vapors.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Chemical Goggles + Face Shield (if >500mg or refluxing)Goggles seal against dust; Face shield protects against splash/explosion.
Body Defense Lab Coat (Cotton/Poly blend), Long SleevesChemical Resistant Apron (Tyvek or PVC) over Lab CoatCotton absorbs liquids; Aprons provide an impermeable barrier against splashes.

Part 3: Operational Protocols

Workflow Visualization: Safe Handling Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

G Start Start: Handling 7-Br-2-Cl-8-F-Quinoline StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Solution Solution (Dissolved) StateCheck->Solution StaticCheck Check Static Charge Solid->StaticCheck SolventCheck Identify Solvent Solution->SolventCheck AntiStatic Use Anti-Static Gun/Bar StaticCheck->AntiStatic High Static Weighing Weigh inside Fume Hood StaticCheck->Weighing Low Static AntiStatic->Weighing Process Proceed with Synthesis Weighing->Process Chlorinated Chlorinated (DCM/CHCl3) SolventCheck->Chlorinated Polar Polar (MeOH/Water) SolventCheck->Polar GloveChange Don Silver Shield Gloves Chlorinated->GloveChange StandardGlove Double Nitrile OK Polar->StandardGlove GloveChange->Process StandardGlove->Process

Caption: Decision tree for PPE adjustment based on physical state and solvent compatibility.

Protocol A: Weighing & Transfer (Solid State)

Risk: Inhalation of dust and contamination of balance area.

  • Engineering Control: Place the analytical balance inside the chemical fume hood. If this is impossible, use a powder containment hood.

  • Static Management: Halogenated heterocycles are prone to static. Use an ionizing fan or anti-static gun before spatulating to prevent "jumping" of powder.

  • Technique: Use a disposable anti-static weighing boat. Do not use weighing paper, as the crease can trap fine crystals.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (solvent-soaked) after weighing. Dispose of the towel as solid hazardous waste.

Protocol B: Synthesis & Work-up (Solution State)

Risk: Skin absorption facilitated by solvent.

  • Glove Discipline: If using Dichloromethane (DCM) or Chloroform, standard nitrile gloves degrade in <2 minutes. You must wear Silver Shield/4H laminate gloves or change nitrile gloves immediately upon any splash contact.

  • Quenching: When quenching reactions involving this quinoline, assume the intermediate species are more reactive/toxic than the starting material. Keep the sash low.

  • Vapor Trap: Ensure rotary evaporator exhaust is vented into a hood or through a cold trap to prevent release of halogenated vapors.

Part 4: Emergency Response & Disposal[1][3][4]

Exposure Response[1][2][3][4][5]
  • Eye Contact: Flush immediately for 15 minutes .[2][3][4][5][6] The fluorine atom can make the compound irritating to mucous membranes. Do not rub eyes.

  • Skin Contact:

    • Blot (do not wipe) excess liquid if in solution.

    • Wash with soap and water for 15 minutes. Alcohol-based cleaners may increase skin absorption—avoid them initially.

  • Inhalation: Move to fresh air. If wheezing occurs (common with halogenated dusts), seek medical attention immediately.

Disposal Plan (RCRA Compliance)

Do not dispose of down the drain. This compound is a halogenated organic.

Waste Stream Description Container Labeling
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]"Hazardous Waste: Solid Debris contaminated with Halogenated Quinoline"
Liquid Waste (A) Mother liquors, reaction solvents (if non-chlorinated)."Organic Waste - Halogenated"
Liquid Waste (B) If dissolved in DCM/Chloroform.[1]"Halogenated Solvent Waste" (Segregate strictly from acids)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76963489 (7-Bromo-2-chloro-8-fluoroquinoline).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[6] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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7-bromo-2-chloro-8-fluoroquinoline
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7-bromo-2-chloro-8-fluoroquinoline
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